molecular formula C22H29ClNaO6 B15570567 (+)-Cloprostenol sodium

(+)-Cloprostenol sodium

Cat. No.: B15570567
M. Wt: 447.9 g/mol
InChI Key: QXXAYZMVSNAWKP-KXXGZHCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Cloprostenol sodium is a useful research compound. Its molecular formula is C22H29ClNaO6 and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H29ClNaO6

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1

InChI Key

QXXAYZMVSNAWKP-KXXGZHCCSA-N

Origin of Product

United States

Foundational & Exploratory

The Agonist's Embrace: A Technical Guide to the Mechanism of Action of (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its mechanism of action is centered on its high-affinity, stereospecific binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, primarily through the Gαq pathway, leading to increased intracellular calcium concentrations and the activation of downstream effector proteins. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Receptor Binding and Affinity

(+)-Cloprostenol is the biologically active enantiomer of cloprostenol (B1669231), demonstrating a significantly higher affinity for the FP receptor compared to its levorotatory counterpart.[1] The binding of (+)-Cloprostenol to the FP receptor is highly specific and saturable.

Quantitative Data on Receptor Binding and Functional Potency

The following table summarizes key quantitative parameters related to the interaction of cloprostenol with the FP receptor.

CompoundParameterValueSpecies/SystemReference
d-Cloprostenol (B24006)Relative Potency vs. PGF2α (Binding)EquipotentBovine corpus luteum[2]
d-CloprostenolRelative Potency vs. dl-Cloprostenol (Binding)~150-fold more potentBovine corpus luteum[2]
CloprostenolIC₅₀ (Inhibition of Adipose Differentiation)3 x 10⁻¹² MRat adipose precursor cells[3]

Downstream Signaling Pathways

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq family. This initiates a well-defined signaling cascade.

The Canonical Gαq/Phospholipase C Pathway

The primary signaling pathway activated by the FP receptor is the Gαq/Phospholipase C (PLC) pathway.

  • G Protein Activation: The activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C Activation: The GTP-bound Gαq subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gq Protein (αβγ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Luteolysis) PKC->Cellular_Response Phosphorylates Targets

FP Receptor Gαq/PLC Signaling Pathway.
Cross-talk with other Pathways

Evidence suggests potential cross-talk between the FP receptor signaling and other pathways, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can contribute to the proliferative and other long-term effects of PGF2α analogues.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Objective: To determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α) to the FP receptor.

Materials:

  • Membrane preparation from cells or tissues expressing the FP receptor (e.g., bovine corpus luteum).

  • Radioligand: [³H]-PGF2α.

  • Unlabeled ligand: this compound.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled PGF2α (e.g., 10 µM).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, [³H]-PGF2α, and binding buffer.

    • Non-specific Binding: Membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.

    • Competitive Binding: Membrane preparation, [³H]-PGF2α, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare FP Receptor- Containing Membranes Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding with (+)-Cloprostenol Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Radioligand Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Competitive Binding Assay Workflow.
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the FP receptor by this compound.

Objective: To quantify the dose-dependent increase in intracellular calcium in response to this compound stimulation.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound stock solution.

  • Fluorescence plate reader with automated injection capabilities.

  • 96-well or 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to confluency.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the plate reader's injector to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

Calcium_Mobilization_Workflow Start Start Cell_Plating Plate FP Receptor- Expressing Cells Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Washing Wash to Remove Extracellular Dye Dye_Loading->Washing Baseline_Reading Measure Baseline Fluorescence Washing->Baseline_Reading Compound_Addition Inject (+)-Cloprostenol (Dose-Response) Baseline_Reading->Compound_Addition Fluorescence_Reading Measure Fluorescence Change Over Time Compound_Addition->Fluorescence_Reading Data_Analysis Analyze Data: - Generate Dose-Response Curve - Determine EC₅₀ Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Intracellular Calcium Mobilization Assay Workflow.

Conclusion

The detailed mechanism of action of this compound is a well-orchestrated process initiated by its specific and high-affinity binding to the FP receptor. This event triggers a cascade of intracellular signaling, predominantly through the Gαq/PLC pathway, resulting in a rapid increase in intracellular calcium levels. This fundamental mechanism underlies its potent luteolytic effects and its broader physiological and pharmacological activities. A thorough understanding of this mechanism, supported by quantitative binding and functional data obtained through rigorous experimental protocols, is crucial for the continued development and application of this and other prostaglandin analogues in both research and clinical settings.

References

(+)-Cloprostenol sodium as a selective prostaglandin F2α receptor agonist.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Cloprostenol sodium is a potent and selective synthetic analog of prostaglandin (B15479496) F2α (PGF2α) that acts as an agonist at the prostaglandin F2α receptor (FP receptor).[1] The FP receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target in various physiological processes, including uterine contraction, intraocular pressure regulation, and luteolysis.[2] This technical guide provides a comprehensive overview of this compound's pharmacological profile, focusing on its selectivity, mechanism of action, and the experimental methodologies used for its characterization. Detailed protocols for key assays and visualizations of the associated signaling pathways are presented to support researchers and professionals in the field of drug development.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds that are derived from fatty acids and play crucial roles in numerous physiological and pathological processes. Their actions are mediated by a family of nine distinct G-protein coupled receptors, designated as DP1, DP2, EP1-4, FP, IP, and TP. The diverse biological effects of prostaglandins are dependent on the specific receptor subtype they activate and the subsequent intracellular signaling cascades.

(+)-Cloprostenol is the biologically active enantiomer of cloprostenol, a synthetic analog of PGF2α.[1] Its sodium salt form enhances its solubility and suitability for pharmaceutical formulations. Due to its high affinity and selectivity for the FP receptor, this compound serves as a valuable tool for studying FP receptor function and as a therapeutic agent in both veterinary and human medicine.

Mechanism of Action: FP Receptor Activation and Signaling

This compound exerts its biological effects by binding to and activating the FP receptor. The FP receptor is primarily coupled to the Gq class of G-proteins.[2] Upon agonist binding, a conformational change in the receptor leads to the activation of the Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including smooth muscle contraction.[3]

FP_Receptor_Signaling_Pathway cluster_cytosol Cytosol Cloprostenol This compound FP_Receptor FP Receptor Cloprostenol->FP_Receptor Gq_protein Gq Protein (α, β, γ) FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Cellular_Response triggers PKC->Cellular_Response phosphorylates targets leading to

Caption: FP Receptor Gq Signaling Pathway.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The selectivity of this compound for the FP receptor over other prostanoid receptors is a key aspect of its pharmacological profile. This selectivity is demonstrated by its significantly higher binding affinity (lower Ki value) and greater functional potency (lower EC50 or IC50 value) at the FP receptor compared to other prostanoid receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Prostaglandin Analogs at Prostanoid Receptors

CompoundFPEP1EP2EP3EP4DPIPTP
(+)-Cloprostenol ~3-5 >1000>1000>1000>1000>1000>1000>1000
PGF2α5.11303800110>100002505000140
Fluprostenol3.22300>100001200>10000>10000>100001800
Latanoprost Acid13.8360>100001300>10000>10000>100003600

Data compiled from multiple sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of Prostaglandin Analogs at Prostanoid Receptors

CompoundFPEP1EP2EP3EP4DPIPTP
(+)-Cloprostenol ~1-10 >1000>1000>1000>1000>1000>1000>1000
PGF2α8.9150>1000098>10000320>10000120
Fluprostenol1.31800>10000950>10000>10000>100001500
Latanoprost Acid34430>100001100>10000>10000>100002800

Data compiled from multiple sources for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

The characterization of this compound as a selective FP receptor agonist relies on robust and reproducible experimental assays. The following sections provide detailed methodologies for two key experiments: competitive radioligand binding and intracellular calcium mobilization.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4][5]

Objective: To determine the Ki of this compound for the FP receptor and other prostanoid receptors.

Materials:

  • Cell membranes prepared from cells stably expressing the human FP receptor (or other prostanoid receptors).

  • Radioligand: [3H]-PGF2α or another suitable high-affinity FP receptor radioligand.

  • Unlabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Filtration apparatus.

Procedure:

  • Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled PGF2α), and competitive binding (radioligand + varying concentrations of this compound).

  • Reagent Addition:

    • To all wells, add a predetermined amount of cell membrane preparation.

    • To the non-specific binding wells, add a saturating concentration of unlabeled PGF2α (e.g., 10 µM).

    • To the competitive binding wells, add serial dilutions of this compound.

    • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the FP receptor and trigger the release of intracellular calcium.[6][7] A common method utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and a fluorescence imaging plate reader (FLIPR).

Objective: To determine the EC50 of this compound for inducing calcium mobilization via the FP receptor.

Materials:

  • Cells stably expressing the human FP receptor.

  • This compound.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument with automated liquid handling.

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into the microplates and culture overnight to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM in the assay buffer. Probenecid can be included if necessary for the cell line being used.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of this compound in the assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (e.g., ~494 nm excitation, ~516 nm emission).

    • Establish a stable baseline fluorescence reading for a short period.

    • The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity (peak response minus baseline) is proportional to the increase in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep Prepare Cell Membranes with FP Receptors Incubate_Radioligand Incubate with [3H]-PGF2α and (+)-Cloprostenol Membrane_Prep->Incubate_Radioligand Filter_Wash Filter and Wash to Separate Bound/Free Incubate_Radioligand->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Ki Analyze Data to Determine Ki Count_Radioactivity->Analyze_Ki End End: Selective FP Receptor Agonist Profile Analyze_Ki->End Plate_Cells Plate FP Receptor- Expressing Cells Load_Dye Load Cells with Fluo-4 AM Dye Plate_Cells->Load_Dye Add_Agonist Add (+)-Cloprostenol in FLIPR Load_Dye->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Analyze_EC50 Analyze Data to Determine EC50 Measure_Fluorescence->Analyze_EC50 Analyze_EC50->End Start Start: Characterize (+)-Cloprostenol Start->Membrane_Prep Start->Plate_Cells

References

The Advent of a Potent Luteolysin: A Technical Guide to the Historical Discovery and Chemical Synthesis of (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), has carved a significant niche in veterinary medicine as a potent luteolytic agent. Its development by Imperial Chemical Industries (ICI) in the 1970s marked a pivotal advancement in the hormonal control of the reproductive cycle in livestock. This technical guide provides an in-depth exploration of the historical discovery of this compound, tracing its origins from the fundamental understanding of prostaglandins (B1171923) to its targeted synthesis by ICI chemists. Furthermore, this document details the chemical synthesis of this compound, with a focus on the seminal Corey synthesis and its subsequent modifications that enabled the production of the biologically active dextrorotatory isomer. Quantitative data on its biological activity and physical properties are presented, alongside detailed experimental protocols for key synthetic steps. The guide also elucidates the signaling pathway through which (+)-Cloprostenol exerts its physiological effects, providing a comprehensive resource for researchers and professionals in the field of drug development and reproductive science.

Historical Discovery: From Prostaglandins to a Targeted Analogue

The journey to the discovery of this compound is rooted in the broader history of prostaglandin research. Prostaglandins, a group of lipid compounds with diverse physiological effects, were first identified in the 1930s. However, it was not until the latter half of the 20th century that their structures were elucidated and their roles in reproductive physiology, particularly in luteolysis (the regression of the corpus luteum), were understood.

Imperial Chemical Industries (ICI) emerged as a key player in the development of synthetic prostaglandin analogues in the 1970s. Their research aimed to create a stable and potent luteolytic agent for veterinary use, primarily for the synchronization of estrus in cattle. This effort led to the synthesis of a novel PGF2α analogue, initially designated as ICI 80,996 , which would later become known as Cloprostenol (B1669231).[1][2][3][4]

Early studies published in the late 1970s and early 1980s, by researchers such as A.H. Willemse, M.A.M. Taverne, and M.S. Wenkoff, documented the efficacy of ICI 80,996 in inducing parturition in sows and its therapeutic potential in cattle.[1][3][4] A crucial finding during this period was the discovery that the biological activity of the synthetically produced racemic mixture of Cloprostenol resided almost exclusively in the dextrorotatory enantiomer, (+)-Cloprostenol.[5][6][7] This discovery was a significant milestone, as it paved the way for the development of more potent and specific formulations.

The structural modification that distinguishes Cloprostenol from the natural PGF2α is the substitution of a chlorophenoxy group at the end of the omega chain. This alteration was a deliberate synthetic strategy by ICI chemists to enhance the compound's potency and metabolic stability, thereby prolonging its luteolytic effect.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a testament to the ingenuity of organic chemists. The foundational route for the synthesis of prostaglandins, and by extension their analogues, was established by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990. The synthesis of Cloprostenol at ICI was a strategic modification of this renowned Corey synthesis.

The key to accessing the optically active (+)-Cloprostenol lies in the use of a chiral starting material, the (-)-Corey lactone. The synthesis can be broadly divided into the formation of the two side chains (alpha and omega) and their attachment to the central cyclopentane (B165970) ring.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of (+)-Cloprostenol, starting from the (-)-Corey lactone.

Cloprostenol_Synthesis_Workflow CoreyLactone (-)-Corey Lactone Protection Protection of Hydroxyl Groups CoreyLactone->Protection Reduction Lactone Reduction to Lactol Protection->Reduction WittigAlpha Wittig Reaction (Alpha Chain) Reduction->WittigAlpha OmegaChainIntro Introduction of Omega Chain Precursor WittigAlpha->OmegaChainIntro FunctionalGroup Functional Group Manipulation OmegaChainIntro->FunctionalGroup Deprotection Deprotection FunctionalGroup->Deprotection Cloprostenol (+)-Cloprostenol Deprotection->Cloprostenol SaltFormation Salt Formation Cloprostenol->SaltFormation FinalProduct (+)-Cloprostenol Sodium SaltFormation->FinalProduct

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocols

The following are representative protocols for key steps in the synthesis of (+)-Cloprostenol, based on established methodologies.

Protocol 1: Reduction of the Corey Lactone to the Lactol

  • Materials: (-)-Corey lactone derivative (with protected hydroxyl groups), Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene), anhydrous solvent (e.g., toluene (B28343) or dichloromethane), inert atmosphere (e.g., argon or nitrogen).

  • Procedure:

    • Dissolve the protected (-)-Corey lactone in the anhydrous solvent under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (typically 1.1 to 1.5 equivalents) to the cooled solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol (B129727) or a saturated aqueous solution of sodium potassium tartrate).

    • Allow the mixture to warm to room temperature and perform an aqueous workup to extract the lactol product.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.

Protocol 2: Wittig Reaction for the Introduction of the Alpha Chain

  • Materials: The lactol intermediate, a suitable phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide), a strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous solvent (e.g., dimethyl sulfoxide (B87167) or tetrahydrofuran), inert atmosphere.

  • Procedure:

    • Prepare the ylide by reacting the phosphonium salt with the strong base in the anhydrous solvent under an inert atmosphere.

    • Add a solution of the lactol intermediate in the anhydrous solvent to the ylide solution at a controlled temperature (e.g., room temperature or slightly elevated).

    • Stir the reaction mixture for a specified time until the reaction is complete, as indicated by TLC.

    • Quench the reaction with water and perform an aqueous workup, typically involving acidification to protonate the carboxylate and extraction with an organic solvent.

    • Purify the product, the prostaglandin derivative with the completed alpha chain, using a suitable method such as column chromatography.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and physical properties of Cloprostenol.

Table 1: Biological Activity of Cloprostenol Enantiomers [5][7]

CompoundRelative Potency (Binding to PGF2α Receptor)
(+)-Cloprostenol~150-280x that of (±)-Cloprostenol
(±)-Cloprostenol1x (baseline)
(-)-CloprostenolNegligible activity

Table 2: Recommended Veterinary Dosages of Cloprostenol Sodium [6][8][9]

SpeciesIndicationDosage
CattleEstrus Synchronization500 µg (racemic) or 150 µg (d-cloprostenol)
CattleAbortion (up to 150 days)500 µg (racemic)
SowsInduction of Parturition175 µg (racemic) or 75 µg (d-cloprostenol)
MaresEstrus Synchronization250-500 µg (racemic)

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₈ClNaO₆
Molecular Weight446.9 g/mol
AppearanceWhite or almost white, amorphous or crystalline powder
SolubilityFreely soluble in water and ethanol

Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The binding of (+)-Cloprostenol to the FP receptor initiates a cascade of intracellular events that ultimately lead to luteolysis.

Signaling_Pathway cluster_cell Luteal Cell Cloprostenol (+)-Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Rho) PKC->Downstream Luteolysis Luteolysis (Progesterone Inhibition, Apoptosis) Downstream->Luteolysis

Caption: Signaling pathway of (+)-Cloprostenol in a luteal cell.

The activation of the FP receptor by (+)-Cloprostenol leads to the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC). The activation of these signaling cascades ultimately leads to the inhibition of progesterone (B1679170) synthesis and the induction of apoptosis in the luteal cells, resulting in the regression of the corpus luteum.

Conclusion

The discovery and development of this compound by ICI represents a significant achievement in veterinary reproductive medicine. Through strategic chemical synthesis based on the foundational work of E.J. Corey, ICI chemists were able to create a potent and stable analogue of PGF2α. The subsequent identification of the dextrorotatory enantiomer as the active component further refined the therapeutic application of this compound. The detailed understanding of its chemical synthesis, quantitative biological activity, and signaling pathway, as outlined in this guide, provides a solid foundation for further research and development in the field of prostaglandin analogues and their therapeutic applications. This comprehensive overview serves as a valuable resource for scientists and professionals dedicated to advancing animal health and reproductive efficiency.

References

Stereochemistry and Its Impact on the Biological Activity of Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its biological activity is critically dependent on its stereochemistry. As a chiral molecule, cloprostenol exists as a pair of enantiomers, dextrorotatory (+) and levorotatory (-), which exhibit markedly different affinities for the PGF2α receptor (FP receptor) and, consequently, disparate biological effects. This technical guide provides an in-depth analysis of the stereochemical determinants of cloprostenol's activity, presenting quantitative data on isomer-specific receptor binding, detailed experimental protocols for assessing biological activity, and a visualization of the associated signaling pathway.

Introduction: The Significance of Stereochemistry

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics due to the stereospecific nature of biological receptors and enzymes.[2]

Cloprostenol is a synthetic prostaglandin F2α analogue that is commercially available as a racemic mixture (dl-cloprostenol) or as the purified dextrorotatory enantiomer (d-cloprostenol).[3][4] The luteolytic activity of cloprostenol, which involves the regression of the corpus luteum, is almost exclusively attributed to the d-enantiomer.[4][5] The levorotatory enantiomer (l-cloprostenol) is considered to be biologically inactive and may even impede the binding of the active d-enantiomer to the FP receptor.[6] This guide will dissect the molecular basis for this stereoselectivity.

Quantitative Analysis of Cloprostenol Isomer Activity

The differential biological activity of cloprostenol's stereoisomers is rooted in their varying affinities for the prostaglandin F2α receptor (FP receptor). The following table summarizes the quantitative data from competitive radioligand binding assays, highlighting the superior potency of the d-enantiomer.

Compound Tissue/Cell Type Assay Type Relative Potency (vs. dl-cloprostenol) Reference
d-Cloprostenol (B24006)Bovine Corpus Luteum Membranes[³H]PGF2α Competitive Binding~150 times more potent[5][7][8]
d-CloprostenolBovine Myometrial Membranes[³H]PGF2α Competitive Binding~10 times more potent[5][7][8]
l-CloprostenolNot ApplicableNot ApplicableInactive/Not Determined[6]

Signaling Pathway of the Prostaglandin F2α (FP) Receptor

Cloprostenol exerts its biological effects by acting as an agonist at the FP receptor, a G-protein coupled receptor (GPCR).[9] Upon binding of an agonist like d-cloprostenol, the FP receptor activates a Gq protein, initiating a downstream signaling cascade that results in an increase in intracellular calcium concentration. This elevation in intracellular calcium is a key trigger for the physiological responses associated with cloprostenol, such as uterine muscle contraction and luteolysis.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol d-Cloprostenol (Agonist) FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response (e.g., Contraction, Luteolysis) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: FP Receptor Signaling Pathway

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol describes a method to determine the relative binding affinity of cloprostenol isomers to the FP receptor.

Objective: To quantify the potency of d-cloprostenol and dl-cloprostenol in displacing a radiolabeled PGF2α analogue from its receptor.

Materials:

  • [³H]PGF2α (radioligand)

  • d-cloprostenol and dl-cloprostenol (unlabeled competitors)

  • Cell membranes prepared from bovine corpus luteum or myometrium (source of FP receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA)

  • Scintillation fluid

  • Glass fiber filters

  • Multi-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen bovine corpus luteum or myometrial tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a multi-well plate, add a constant amount of cell membrane preparation to each well.

  • Add increasing concentrations of the unlabeled competitor (d-cloprostenol or dl-cloprostenol).

  • Add a constant concentration of the radioligand ([³H]PGF2α) to each well.

  • To determine non-specific binding, add a high concentration of unlabeled PGF2α to a set of control wells.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The relative potency can be calculated from the ratio of the IC50 values.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes (Source of FP Receptors) Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - Competitor (d- or dl-cloprostenol) - Radioligand ([³H]PGF2α) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Calculate IC50 and Determine Relative Potency Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow

Intracellular Calcium Mobilization Assay

This protocol outlines a functional assay to measure the biological response to cloprostenol isomers by monitoring changes in intracellular calcium levels.

Objective: To determine the potency (EC50) of d-cloprostenol in stimulating intracellular calcium release in cells expressing the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably transfected with the FP receptor)

  • d-cloprostenol

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (B1678239)

  • Black-walled, clear-bottom multi-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture the FP receptor-expressing cells in the appropriate medium and conditions.

  • Cell Plating: Seed the cells into black-walled, clear-bottom multi-well plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of d-cloprostenol in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading for each well.

  • Add the different concentrations of d-cloprostenol to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of d-cloprostenol. Plot the peak response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Calcium_Assay_Workflow Start Start Cell_Plating Plate FP Receptor-Expressing Cells in Multi-well Plate Start->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Calcium Indicator Dye Cell_Plating->Dye_Loading Incubation Incubate for Dye Uptake Dye_Loading->Incubation Compound_Addition Add Serial Dilutions of d-Cloprostenol Incubation->Compound_Addition Fluorescence_Reading Measure Kinetic Fluorescence (Calcium Mobilization) Compound_Addition->Fluorescence_Reading Data_Analysis Determine Peak Response and Calculate EC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Calcium Mobilization Assay Workflow

Conclusion

The biological activity of cloprostenol is unequivocally linked to its stereochemistry. The dextrorotatory enantiomer, d-cloprostenol, is the biologically active component, exhibiting a significantly higher affinity for the FP receptor compared to the racemic mixture. The levorotatory enantiomer is essentially inactive. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in pharmaceutical research and development. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and understanding of the structure-activity relationship of cloprostenol and other prostaglandin analogues.

References

An In-depth Technical Guide to the In Vivo Pharmacokinetic and Metabolic Pathways of (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties and metabolic fate of (+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α. It details the absorption, distribution, metabolism, and excretion (ADME) profile of the compound across various species. Quantitative pharmacokinetic data are summarized, and representative experimental methodologies are described. Furthermore, the guide visualizes the primary metabolic pathway and a typical experimental workflow to facilitate a deeper understanding for research and drug development applications.

Introduction

(+)-Cloprostenol is the dextrorotatory enantiomer of cloprostenol (B1669231), a synthetic analogue of prostaglandin F2α (PGF2α).[1][2] It is the biologically active component responsible for the luteolytic activity of the racemic mixture.[1][2] Administered as its sodium salt, this compound induces the functional and morphological regression of the corpus luteum, leading to a sharp decrease in progesterone (B1679170) levels.[2] This physiological action is harnessed in veterinary medicine for the synchronization of estrus and other reproductive management purposes in species such as cattle and pigs.[1] A thorough understanding of its pharmacokinetic profile and metabolic pathways is critical for optimizing dosing regimens and ensuring its safe and effective use. This document serves as a technical resource, consolidating available in vivo data on this compound.

Pharmacokinetic Profile (ADME)

The pharmacokinetic properties of this compound are characterized by rapid absorption and elimination, with extensive metabolism.

Absorption

Following intramuscular (IM) administration, (+)-Cloprostenol is rapidly absorbed into the systemic circulation.[2] In dairy cows administered 500 µg of 14C-cloprostenol, the highest plasma level was reached within 30 minutes.[1] In sows given 75 µg of R-cloprostenol, the maximum plasma concentration occurred between 30 and 80 minutes post-injection.[1]

Distribution

After absorption, cloprostenol is distributed to tissues. Studies with radiolabelled cloprostenol in pigs showed that 30 minutes after IM administration, the highest concentrations of radioactivity were found at the injection site and in the kidney.[1] By 24 hours post-injection, residue levels in muscle and fat were below the limit of quantification, while low levels remained in the liver and kidney.[1]

Metabolism

(+)-Cloprostenol is extensively metabolized, primarily through β-oxidation of the carboxylic acid side chain.[2] This process is similar to the catabolism of endogenous fatty acids.[2] The principal metabolite identified across most species, including cattle and pigs, is the corresponding tetranor acid.[1][2] This metabolite exhibits significantly less biological activity, at most one-hundredth of that of the parent compound.[1] In cattle, the tetranor acid has been found isolated as a δ-lactone and as glucuronide conjugates.[1] Unlike natural prostaglandins, cloprostenol appears to be a poor substrate for the enzymes 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase, which are responsible for the rapid deactivation of endogenous prostaglandins.

Excretion

Elimination of (+)-Cloprostenol and its metabolites is rapid and occurs via both urine and feces.[2] In rats, following subcutaneous administration, approximately 60% of the administered radioactivity was recovered in urine and 14% in feces within 48 hours.[1] In dairy cows, about 52.5% of the radioactivity from a 14C-cloprostenol dose was recovered in the urine within 16 hours.[1] In pigs, roughly 50% of the dose was recovered in urine and feces.[1] Less than 1% of the administered radioactivity is eliminated via milk in cows.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of cloprostenol and its dextrorotatory enantiomer ((+)-Cloprostenol or R-cloprostenol) in various species following intramuscular administration.

Table 1: Pharmacokinetic Parameters in Cattle

ParameterValueDose & CompoundSpecies/BreedCitation
Tmax (Time to Peak Plasma Conc.) ~30 minutes500 µg 14C-cloprostenolDairy Cows[1]
Cmax (Peak Plasma Concentration) 0.43 ± 0.043 µg/L500 µg 14C-cloprostenolDairy Cows[1]
T½β (Elimination Half-life) ~3 hours500 µg 14C-cloprostenolDairy Cows[1]
Tmax ~90 minutes150 µg R-cloprostenolCow[1]
Cmax ~1.4 µg/L150 µg R-cloprostenolCow[1]
T½β ~1 hour 37 minutes150 µg R-cloprostenolCow[1]

Table 2: Pharmacokinetic Parameters in Swine

ParameterValueDose & CompoundSpecies/BreedCitation
Tmax ~1 hour200 µg 14C-cloprostenolPig[1]
Cmax 0.70 ± 0.14 µg/L200 µg 14C-cloprostenolPig[1]
Tmax 30 - 80 minutes75 µg R-cloprostenolSow[1]
Cmax ~2 µg/L75 µg R-cloprostenolSow[1]
T½β ~3 hours 10 minutes75 µg R-cloprostenolSow[1]

Experimental Protocols

The characterization of the pharmacokinetic and metabolic profile of this compound involves in vivo studies in target animal species, followed by bioanalytical quantification. The methodologies described below are representative of the key experiments cited.

In Vivo Pharmacokinetic Study

This protocol outlines a typical design for a pharmacokinetic study in a target species like cattle or swine.

  • 1. Animal Selection: Healthy, mature female animals (e.g., non-lactating dairy cows or sows) are selected. Animals are acclimatized to the study conditions and housing (e.g., individual metabolism cages for excreta collection) for a period before the study begins.

  • 2. Dosing: this compound, often radiolabeled with Carbon-14 (14C) to facilitate mass balance and metabolite tracking, is formulated in a sterile aqueous solution.[1] A single dose (e.g., 150 µg in cattle or 75 µg in pigs) is administered via deep intramuscular injection.[1]

  • 3. Sample Collection:

    • Blood: Serial blood samples are collected from a jugular or other suitable vein at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Urine and Feces: Total urine and feces are collected over specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) to determine excretion patterns and mass balance.[1]

  • 4. Sample Processing:

    • Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Plasma is separated by centrifugation (e.g., at 2,000g for 10-15 minutes at 4°C).

    • All samples (plasma, urine, feces) are immediately frozen and stored at -20°C or -80°C until analysis.

Analytical Method for Quantification

Quantification of (+)-Cloprostenol and its metabolites in biological matrices is typically performed using a validated chromatographic method coupled with mass spectrometry.

  • 1. Sample Preparation:

    • Plasma samples are thawed. An internal standard is added to the plasma.

    • Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol.

    • The sample is vortexed and then centrifuged to pellet the precipitated protein.

    • The supernatant, containing the analyte, is transferred to a clean tube and may be further concentrated or purified via solid-phase extraction (SPE).

  • 2. Chromatographic Separation:

    • An aliquot of the extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • 3. Mass Spectrometric Detection:

    • The column eluent is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions for (+)-Cloprostenol and its metabolites.

  • 4. Data Analysis:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, T½β) are then calculated from the plasma concentration-time data using non-compartmental analysis software.

Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

The primary metabolic pathway for (+)-Cloprostenol is β-oxidation. This multi-step enzymatic process shortens the carboxyl acid side chain of the molecule, leading to the formation of its major, less active tetranor acid metabolite.

G A This compound B Tetranor Acid of Cloprostenol A->B β-Oxidation (Primary Pathway) C δ-Lactone of Tetranor Acid B->C Further Metabolism (e.g., Lactonization) D Glucuronide Conjugates B->D Conjugation G A 1. Animal Acclimatization & Dosing B 2. Serial Sample Collection (Blood, Urine, Feces) A->B C 3. Sample Processing (e.g., Plasma Separation) B->C D 4. Bioanalytical Method (e.g., Analyte Extraction) C->D E 5. Instrumental Analysis (LC-MS/MS Quantification) D->E F 6. Data Processing & Pharmacokinetic Analysis E->F G 7. Reporting & Interpretation F->G

References

In Vitro Characterization of the Luteolytic Effects of (+)-Cloprostenol Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the luteolytic effects of (+)-Cloprostenol sodium, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α). Luteolysis, the regression of the corpus luteum (CL), is a critical process in the reproductive cycle, and understanding the mechanisms of action of luteolytic agents like this compound is essential for developing improved strategies for reproductive management and therapeutic interventions. This document details the experimental protocols for key in vitro assays, presents quantitative data on the effects of this compound on luteal cell function, and illustrates the underlying signaling pathways.

Introduction to this compound and Luteolysis

This compound is a potent luteolytic agent that induces the functional and structural regression of the corpus luteum.[1] In the absence of pregnancy, the CL regresses to allow for the initiation of a new reproductive cycle.[2] This process is naturally triggered by the release of PGF2α from the uterus.[2] this compound mimics the action of endogenous PGF2α, binding to the PGF2α receptor (FP receptor) on luteal cells and initiating a cascade of events that lead to the inhibition of steroidogenesis and programmed cell death (apoptosis).[3][4]

Quantitative Data on the In Vitro Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of luteal cell function as determined in in vitro studies. The bovine model is predominantly used here due to the extensive availability of data.

Table 1: Dose-Dependent Effect of d-Cloprostenol (B24006) on Progesterone (B1679170) Concentration in Non-lactating Dairy Cows

Treatment Dose (µg)Progesterone Concentration at Day 0 (ng/mL)Progesterone Concentration at Day 2 (ng/mL)Progesterone Concentration at Day 4 (ng/mL)
150 (Standard Dose)2.8 ± 0.51.5 ± 0.41.0 ± 0.3
300 (Double Dose)3.0 ± 0.61.0 ± 0.30.5 ± 0.2

Data adapted from a study on non-lactating dairy cows with early corpora lutea. Progesterone concentrations are presented as mean ± SEM.[5]

Table 2: Effect of Cloprostenol on Progesterone Secretion in Cultured Felid Luteal Cells

Cell Culture StageTreatmentProgesterone Concentration (pg/mL)P-value
Development/MaintenanceControl14.8 ± 2.1
Cloprostenol (1000 ng/mL)3.5 ± 0.8< 0.05
RegressionControl5.2 ± 1.5
Cloprostenol (1000 ng/mL)4.9 ± 1.2> 0.05

Data represents the mean ± SEM from in vitro studies on domestic cat corpora lutea.[1][6]

Table 3: Effect of a PGF2α Analog on the Expression of Apoptosis-Related Genes in Bovine Corpus Luteum

GeneTreatment Time PointFold Change in mRNA Expression (vs. Control)P-value
BAX12 hIncreased< 0.05
BAX24 hIncreased< 0.05
BAX48 hIncreased< 0.05
Caspase-312 h~3-fold increase< 0.05
Caspase-324 h~3-fold increase< 0.05

Data compiled from studies on PGF2α-induced luteolysis in cattle.[7][8]

Signaling Pathways of this compound in Luteal Cells

This compound initiates its luteolytic effect by binding to the G-protein coupled FP receptor. This binding triggers a cascade of intracellular signaling events that culminate in the inhibition of progesterone synthesis and the induction of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_apoptosis Nuclear & Apoptotic Events Cloprostenol This compound FP_Receptor FP Receptor Cloprostenol->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates ERK ERK PKC->ERK activates Gene_Expression Altered Gene Expression (↓ StAR, HSD3B, CYP11A1) (↑ BAX, Caspase-3) ERK->Gene_Expression regulates AMPK AMPK AMPK->Gene_Expression regulates PGF2a_effect PGF2α also activates PGF2a_effect->AMPK Steroidogenesis ↓ Progesterone Synthesis Gene_Expression->Steroidogenesis Apoptosis Apoptosis Gene_Expression->Apoptosis Caspase_Cascade Caspase Cascade Activation (Caspase-8, Caspase-9, Caspase-3) Apoptosis->Caspase_Cascade is executed by

Caption: Signaling pathway of this compound in luteal cells.

Experimental Protocols

Detailed methodologies for the in vitro characterization of this compound are provided below.

Isolation and Culture of Bovine Luteal Cells

This protocol describes the isolation of luteal cells from bovine corpora lutea for in vitro culture.[9]

G start Collect Bovine Ovaries with CL (Mid-luteal phase) transport Transport to lab on ice in saline with antibiotics start->transport dissect Dissect CL from ovarian tissue transport->dissect mince Mince CL tissue into small pieces dissect->mince digest Digest with Collagenase Type II (e.g., 0.1% in HBSS at 37°C for 1h) mince->digest filter Filter cell suspension (70 µm strainer) to remove undigested tissue digest->filter wash Wash cells with culture medium (e.g., RPMI-1640 with 10% FBS) filter->wash count Determine cell viability and count (Trypan Blue exclusion) wash->count plate Plate cells at desired density (e.g., 1x10⁵ viable cells/well) count->plate culture Culture at 38.5°C in 5% CO₂ plate->culture end Cells ready for treatment culture->end

Caption: Experimental workflow for bovine luteal cell isolation and culture.

Materials:

  • Bovine ovaries with corpora lutea (mid-luteal phase)

  • Ice-cold physiological saline (0.9% NaCl) with antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II

  • Bovine Serum Albumin (BSA)

  • Culture medium (e.g., RPMI-1640 or DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 70 µm cell strainer

  • Trypan Blue solution

  • Hemocytometer

  • Cell culture plates

Procedure:

  • Collect bovine ovaries with corpora lutea from a local abattoir and transport them to the laboratory on ice in physiological saline containing antibiotics.

  • Aseptically dissect the corpora lutea from the ovarian stroma.

  • Mince the luteal tissue into small fragments (1-2 mm³).

  • Incubate the minced tissue in HBSS containing 0.1% collagenase Type II at 37°C for 1 hour with gentle agitation.

  • Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Wash the filtered cells by centrifugation and resuspension in culture medium.

  • Determine cell viability and concentration using the Trypan Blue exclusion method and a hemocytometer.

  • Plate the cells in culture plates at the desired density (e.g., 1 x 10⁵ viable cells/well) in culture medium.

  • Incubate the cells at 38.5°C in a humidified atmosphere of 5% CO₂. Allow cells to attach and form a monolayer before initiating treatment with this compound.

Hormone Assays (Progesterone and Estradiol)

Progesterone and estradiol (B170435) concentrations in the culture medium can be quantified using Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure (General RIA):

  • Collect culture medium from control and treated cells at specified time points.

  • Perform the RIA according to the manufacturer's instructions of a commercially available kit.

  • Briefly, a known amount of radiolabeled hormone (e.g., ¹²⁵I-progesterone) competes with the unlabeled hormone in the sample for a limited number of antibody binding sites.

  • After incubation, the antibody-bound hormone is separated from the free hormone.

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • A standard curve is generated using known concentrations of the hormone, and the concentration in the samples is determined by interpolation.

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol outlines the steps for analyzing the mRNA expression of target genes involved in steroidogenesis and apoptosis.

Procedure:

  • After treatment with this compound, lyse the cultured luteal cells and extract total RNA using a suitable commercial kit.

  • Assess the quality and quantity of the extracted RNA using spectrophotometry.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers for target genes (e.g., StAR, HSD3B1, CYP11A1, BAX, CASP3) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control groups.

Apoptosis Assay (Flow Cytometry)

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

G start Treat cultured luteal cells with this compound harvest Harvest cells (including supernatant) by trypsinization start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend cells in 1X Annexin Binding Buffer wash1->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (e.g., 15 min at room temperature) stain->incubate add_buffer Add 1X Annexin Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry within 1h add_buffer->analyze end Quantify viable, apoptotic, and necrotic cells analyze->end

Caption: Workflow for apoptosis detection by flow cytometry.

Materials:

  • Cultured luteal cells (treated and control)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Following treatment with this compound for the desired duration, harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 1X Annexin Binding Buffer to each tube.

  • Analyze the stained cells by flow cytometry within one hour.

  • Discriminate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

The in vitro characterization of this compound provides valuable insights into its luteolytic mechanisms. The presented experimental protocols offer a framework for researchers to investigate its effects on luteal cell steroidogenesis, gene expression, and apoptosis. The quantitative data and signaling pathway diagrams serve as a foundational resource for further studies aimed at optimizing the use of this potent luteolytic agent in reproductive management and for the development of novel therapeutics targeting the corpus luteum.

References

The Physiological Role of (+)-Cloprostenol Sodium in Reproductive Endocrinology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action: The Prostaglandin (B15479496) F2α Receptor Signaling Pathway

(+)-Cloprostenol sodium exerts its physiological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[6] The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.

The binding of this compound to the FP receptor initiates a downstream signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • Activation of Protein Kinase C (PKC): The elevated intracellular Ca2+ levels, in conjunction with DAG, activate Protein Kinase C (PKC).

Activated PKC can then phosphorylate various downstream targets, leading to the physiological effects of luteolysis. Additionally, studies have shown that PGF2α receptor activation can transactivate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.[6][7][8]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cloprostenol (B1669231) (+)-Cloprostenol sodium FP_Receptor PGF2α Receptor (FP) Cloprostenol->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Luteolysis Luteolysis MAPK->Luteolysis Leads to

Caption: PGF2α Receptor Signaling Pathway

Physiological Roles in Reproductive Endocrinology

The primary physiological consequence of FP receptor activation by this compound is luteolysis, which leads to a rapid decline in progesterone (B1679170) production.[2] This decrease in progesterone has several profound effects on the reproductive cycle:

  • Initiation of a New Estrous Cycle: The fall in progesterone removes the negative feedback on the hypothalamus and pituitary gland, allowing for an increase in gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH) secretion. This hormonal cascade stimulates follicular growth, estrus (heat), and subsequent ovulation.

  • Uterine Contractions: PGF2α and its analogues are potent stimulators of myometrial contractions. This is beneficial for the expulsion of uterine contents, such as in the treatment of pyometra or for the induction of parturition.

Applications in Veterinary Medicine

The reliable luteolytic action of this compound has led to its widespread use in veterinary medicine for the management of reproduction in various species, particularly cattle, horses, and swine.

Estrus Synchronization

Example of an Estrus Synchronization Protocol (Ovsynch) in Cattle:

Ovsynch_Protocol Day0 Day 0 Administer GnRH Day7 Day 7 Administer this compound Day0->Day7 7 days Day9 Day 9 Administer GnRH Day7->Day9 2 days Day10 Day 10 Timed Artificial Insemination (TAI) Day9->Day10 16-20 hours

Caption: Ovsynch Protocol Workflow
Treatment of Reproductive Disorders

This compound is effective in treating several reproductive disorders characterized by a persistent corpus luteum:

  • Luteal Cysts: These are follicular structures that have luteinized and produce progesterone, preventing the animal from returning to estrus. This compound induces the regression of this luteal tissue.

  • Pyometra and Chronic Endometritis: In cases of uterine infection, a persistent CL can maintain a closed cervix and a uterine environment conducive to bacterial growth. Luteolysis induced by this compound leads to a decrease in progesterone, cervical relaxation, and uterine contractions that help expel the purulent material.

  • Induction of Parturition: In some cases, it may be desirable to induce parturition. This compound can be used for this purpose, although the timing of administration is critical to ensure fetal viability.

  • Termination of Pregnancy: By inducing luteolysis, this compound can be used to terminate unwanted pregnancies.

Quantitative Data

The efficacy of this compound is dose-dependent and can be influenced by the stage of the estrous cycle at the time of treatment.

Table 1: Comparative Efficacy of Cloprostenol and Dinoprost (B1670695) in Dairy Cows
ParameterCloprostenol (500 µg)Dinoprost (25 mg)p-valueReference
Estrus Detection Rate (1st parity cows)42.4%34.0%< 0.01[9]
Conception Rate (inseminated days 3-4)38.3%34.4%0.05[9]
Overall Pregnancy Rate14.4%12.2%0.02[9]
Estrus Detection Rate (anestrous cows)59.4%57.6%> 0.05[3]
Conception Rate (anestrous cows)65.2%66.2%> 0.05[3]
Pregnancy Rate (anestrous cows)57.5%54.9%> 0.05[3]
Table 2: Hormonal and Physiological Responses to Cloprostenol in Mares
Time Post-TreatmentProgesterone (ng/mL)Estrone Sulfate (ng/mL)Estradiol (B170435) (ng/mL)Reference
0 h9.1128.9274.29[10]
12 h3.02--[10]
48 h-50.1598.25[10]
72 h1.48--[10]
96 h0.183.7136.66[10]
Table 3: Dose-Dependent Luteolytic Efficacy of Cloprostenol in Ewes
Dose of CloprostenolProportion of Ewes with Complete LuteolysisReference
7.5 µgLow[11]
12.5 µgModerate[11]
25 µg~50%[11]
50 µgHigh[11]

Experimental Protocols

In Vivo Evaluation of Luteolytic Agents in Cattle

Objective: To determine the efficacy of a test luteolytic agent (e.g., this compound) in inducing estrus and subsequent pregnancy in dairy cows.

Methodology:

  • Animal Selection: Select a cohort of non-pregnant, cycling dairy cows. Confirm the presence of a functional corpus luteum via transrectal palpation or ultrasonography.

  • Randomization: Randomly assign cows to a treatment group (receiving the test agent at a specified dose and route) or a control group (receiving a placebo).

  • Treatment Administration: Administer the treatment as per the study design (e.g., a single intramuscular injection).

  • Estrus Detection: Monitor all cows for signs of estrus (e.g., standing to be mounted, increased activity) for a predefined period (e.g., 5-7 days) post-treatment.

  • Artificial Insemination: Inseminate cows that exhibit estrus at the appropriate time.

  • Hormone Analysis (Optional): Collect blood samples at specific time points (e.g., 0, 24, 48, 72 hours) post-treatment to measure progesterone concentrations via radioimmunoassay (RIA) or ELISA to confirm luteolysis.

  • Pregnancy Diagnosis: Perform pregnancy diagnosis (e.g., via ultrasonography) at a suitable time post-insemination (e.g., 30-40 days).

  • Data Analysis: Compare the estrus response rate, conception rate, and pregnancy rate between the treatment and control groups using appropriate statistical methods (e.g., chi-square test).

In Vitro Assessment of Cloprostenol on Human Granulosa Cells

Objective: To investigate the direct effects of this compound on progesterone production by human granulosa cells.

Methodology:

  • Cell Isolation: Obtain human granulosa cells from follicular aspirates during oocyte retrieval for in-vitro fertilization (IVF).

  • Cell Culture: Culture the granulosa cells in a suitable medium (e.g., serum-supplemented medium) to allow for luteinization.

  • Experimental Treatment: After a period of culture (e.g., 3 days), expose the cells to various treatments:

    • Control (medium alone)

    • hCG (to stimulate progesterone production)

    • This compound alone

    • hCG + this compound

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Progesterone Assay: Collect the culture medium and measure the concentration of progesterone using a specific immunoassay.

  • Data Analysis: Compare progesterone production across the different treatment groups to determine the effect of this compound on basal and hCG-stimulated steroidogenesis.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed following intramuscular administration. It is more resistant to metabolism by lung enzymes compared to natural PGF2α, which contributes to its longer half-life of approximately 3 hours.[5] It is primarily excreted in the urine and feces.[2] The dextrorotatory enantiomer, d-cloprostenol (B24006), is the biologically active form and has a much higher binding affinity for the PGF2α receptor than the racemic mixture.[12]

Considerations in Human Reproductive Endocrinology

While the primary application of this compound is in veterinary medicine, some in vitro studies have explored its effects on human reproductive tissues. Studies on human luteal tissue slices have shown that cloprostenol can cause an initial, transient depression of progesterone and estradiol secretion.[13] Research on cultured human granulosa cells suggests that cloprostenol can inhibit hCG-stimulated progesterone production.[14][15] However, prior exposure of these cells to hCG can prevent this inhibitory effect.[14][15] These findings suggest a potential role for PGF2α analogues in modulating human luteal function, but further research is needed to establish any clinical utility.

Conclusion

This compound is a powerful and versatile tool in reproductive endocrinology. Its potent luteolytic activity, mediated through the PGF2α receptor signaling pathway, allows for precise control over the estrous cycle in a variety of animal species. This has significant implications for improving reproductive efficiency in livestock through estrus synchronization and the treatment of progesterone-dependent reproductive disorders. While its role in human reproductive medicine is less defined, in vitro studies provide a basis for further investigation into its potential therapeutic applications. This technical guide has provided a comprehensive overview of the physiological role of this compound, supported by quantitative data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of this important compound.

References

Molecular Signaling Cascades Activated by (+)-Cloprostenol Sodium Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F2α receptor (FP receptor).[1][2] The FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of various physiological processes.[3] This technical guide provides an in-depth overview of the molecular signaling cascades initiated by the binding of this compound to the FP receptor. It details the primary Gq/11 signaling pathway, subsequent activation of downstream effectors, and potential signaling crosstalk. This document also includes detailed experimental protocols for key assays and quantitative data on ligand binding and functional potency to aid researchers in the fields of pharmacology and drug development.

Introduction to this compound and the FP Receptor

(+)-Cloprostenol is the optically active, 15(R) enantiomer of cloprostenol (B1669231) and is responsible for the majority of its biological activity.[1] As a PGF2α analogue, it exhibits high affinity and potent agonism at the FP receptor. The FP receptor is primarily coupled to the Gq class of G proteins, initiating a canonical signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and intracellular calcium mobilization.[4][5] Activation of the FP receptor is also linked to the Rho and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways. While predominantly Gq-coupled, there is evidence suggesting that under certain cellular contexts, the FP receptor can modulate cyclic AMP (cAMP) levels, indicating potential crosstalk with Gs or Gi signaling pathways.[6][7]

Quantitative Ligand-Receptor Interaction Data

The binding affinity and functional potency of this compound at the FP receptor are critical parameters for understanding its pharmacological profile. The following table summarizes the available quantitative data.

ParameterLigandReceptorValueAssay System
Binding Affinity (estimated) CloprostenolFP ReceptorNanomolar (nM) rangeRadioligand binding with [3H]PGF2α in bovine corpus luteum
Functional Potency (IC50) (+)-CloprostenolFP Receptor3 pMInhibition of rat adipose precursor differentiation

Primary Signaling Pathways

Upon binding of this compound, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades.

The Canonical Gq/PLC Pathway

The primary signaling mechanism of the FP receptor is through the activation of the Gq/11 family of G proteins.[4][8] This initiates the following cascade:

  • Gq Activation: The activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates PLC-β.

  • IP3 and DAG Production: Activated PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3, a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels.[9] This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates members of the protein kinase C (PKC) family. Activated PKC then phosphorylates a wide array of downstream target proteins, leading to various cellular responses.

Gq_PLC_Pathway Cloprostenol (+)-Cloprostenol sodium FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gq Protein (αβγ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Downstream Downstream Effectors PKC->Downstream Phosphorylates

Gq/PLC Signaling Pathway
Rho Signaling Pathway

The FP receptor can also couple to G proteins that activate the small GTPase Rho.[10] This pathway is crucial for regulating cytoskeletal dynamics.

  • RhoA Activation: Through a G protein-mediated mechanism (potentially involving G12/13), RhoA is activated by exchanging GDP for GTP.

  • Activation of Downstream Effectors: Activated RhoA interacts with and activates downstream effector proteins, most notably Rho-associated kinase (ROCK) and mammalian Diaphanous-related formin (mDia).[6]

  • Cytoskeletal Rearrangement: ROCK and mDia play pivotal roles in actin cytoskeleton reorganization. ROCK promotes the formation of stress fibers and focal adhesions, while mDia is involved in the nucleation and polymerization of linear actin filaments.[6][11] These actions collectively lead to changes in cell shape, migration, and contraction.

Rho_Pathway FP_Receptor FP Receptor G_Protein G Protein (e.g., G12/13) FP_Receptor->G_Protein Activates RhoA_GDP RhoA-GDP (inactive) G_Protein->RhoA_GDP Activates RhoGEF RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates mDia mDia RhoA_GTP->mDia Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton mDia->Cytoskeleton

Rho Signaling Pathway
MAPK/ERK Signaling Pathway

Activation of the FP receptor can lead to the phosphorylation and activation of the MAPK/ERK pathway, which is a critical regulator of gene expression and cell proliferation.[6] This can occur through several mechanisms, including PKC-dependent and independent pathways.

  • Upstream Activators: The signal from the activated FP receptor can be transduced to the MAPK/ERK cascade through various intermediates, including PKC, receptor tyrosine kinases (RTKs) that are transactivated, and other scaffolding proteins.

  • Ras/Raf/MEK/ERK Cascade: A common route involves the activation of the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK, and MEK phosphorylates and activates ERK1/2.

  • Nuclear Translocation and Gene Expression: Activated ERK1/2 can translocate to the nucleus, where it phosphorylates and activates a variety of transcription factors, leading to changes in gene expression that mediate cellular responses such as proliferation, differentiation, and survival.

MAPK_ERK_Pathway FP_Receptor FP Receptor Intermediates Signaling Intermediates (e.g., PKC, RTKs) FP_Receptor->Intermediates Activates Ras Ras Intermediates->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

MAPK/ERK Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with the FP receptor and its downstream signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

  • Materials:

    • Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor density (e.g., bovine corpus luteum).[12]

    • [3H]-Prostaglandin F2α ([3H]-PGF2α) as the radioligand.[12]

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

    • 96-well filter plates.

    • Vacuum filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound in binding buffer.

    • In a 96-well plate, add a fixed concentration of [3H]-PGF2α (typically at or below its Kd value), the membrane preparation, and varying concentrations of unlabeled this compound.

    • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGF2α.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Prepare Reagents (Membranes, [3H]-PGF2α, (+)-Cloprostenol) Incubate Incubate at RT Start->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filters Wash->Dry Count Scintillation Counting Dry->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation, providing a functional measure of Gq pathway activation.

  • Materials:

    • Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[3]

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with an injection system (e.g., FLIPR).

  • Procedure:

    • Plate the FP receptor-expressing cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Calcium_Mobilization_Workflow Start Plate Cells Load_Dye Load with Calcium Dye Start->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Read_Baseline Read Baseline Fluorescence Wash_Cells->Read_Baseline Inject_Agonist Inject (+)-Cloprostenol Read_Baseline->Inject_Agonist Record_Fluorescence Record Fluorescence (kinetic read) Inject_Agonist->Record_Fluorescence Analyze Data Analysis (EC50) Record_Fluorescence->Analyze

Calcium Mobilization Assay Workflow
Inositol Trisphosphate (IP3) Accumulation Assay

This assay directly measures the production of the second messenger IP3, providing a proximal readout of Gq/PLC pathway activation.

  • Materials:

    • Cells stably expressing the human FP receptor.

    • This compound.

    • Lithium chloride (LiCl) solution (to inhibit IP1 degradation, allowing for accumulation).

    • Lysis buffer.

    • Commercially available IP1/IP3 detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Procedure:

    • Plate the FP receptor-expressing cells and grow to confluency.

    • Pre-incubate the cells with a buffer containing LiCl.

    • Stimulate the cells with various concentrations of this compound for a defined period.

    • Lyse the cells to release the accumulated inositol phosphates.

    • Quantify the amount of IP1 (as a surrogate for IP3) in the cell lysates using a commercial detection kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP1.

    • Determine the concentration of IP1 in the experimental samples from the standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value from the dose-response curve.

Cyclic AMP (cAMP) Modulation Assay

This assay is used to investigate potential crosstalk of the FP receptor with Gs or Gi signaling pathways.

  • Materials:

    • Cells stably expressing the human FP receptor.

    • This compound.

    • An adenylyl cyclase activator (e.g., Forskolin).

    • Lysis buffer.

    • Commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Procedure:

    • Plate the FP receptor-expressing cells.

    • To test for Gi coupling, pre-stimulate the cells with Forskolin to elevate basal cAMP levels.

    • Add varying concentrations of this compound and incubate.

    • To test for Gs coupling, stimulate the cells with this compound alone.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Quantify cAMP levels in the samples.

    • For potential Gi coupling, a dose-dependent decrease in Forskolin-stimulated cAMP levels would be observed.

    • For potential Gs coupling, a dose-dependent increase in basal cAMP levels would be observed.

    • Determine EC50 or IC50 values from the respective dose-response curves.

Conclusion

This compound potently activates the prostaglandin F2α receptor, primarily initiating a signaling cascade through the Gq/PLC pathway, leading to increased intracellular calcium and activation of PKC. Concurrently, it can stimulate the Rho and MAPK/ERK pathways, influencing cytoskeletal organization and gene expression, respectively. While predominantly coupled to Gq, potential modulation of cAMP signaling highlights the complexity of FP receptor pharmacology. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the molecular mechanisms of this compound and for the development of novel therapeutics targeting the FP receptor.

References

Technical Guide: Application of the Corey Synthesis for (+)-Cloprostenol Sodium Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol sodium is a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1] It is the biologically active dextrorotatory (D) enantiomer, widely used in veterinary medicine as a potent luteolytic agent for estrus synchronization and the termination of pregnancy.[1][2] The total synthesis of prostaglandins (B1171923) and their analogues is a significant challenge in organic chemistry due to the presence of multiple stereocenters and sensitive functional groups.

The seminal Corey synthesis, developed by E.J. Corey, provides a versatile and convergent pathway to a wide array of prostaglandins.[3][4] This approach is centered around a key intermediate, known as the Corey lactone, which contains the core cyclopentane (B165970) ring with the correct stereochemistry, allowing for the sequential and controlled addition of the upper (α) and lower (ω) side chains.[4][5] This guide details an established synthetic route for this compound, starting from the commercially available (-)-Corey lactone. An improved version of this process has been reported to achieve a 26% overall yield in nine steps.[6]

Overall Synthesis Workflow

The multi-step synthesis transforms the (-)-Corey lactone into (+)-Cloprostenol through a series of key reactions including oxidation, olefination, stereoselective reduction, and chain elongation. The logical flow of this process is outlined below.

Corey_Synthesis_Cloprostenol CoreyLactone (-)-Corey Lactone (p-phenylbenzoate protected) CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde 1. Oxidation (e.g., PCC or TEMPO) Enone Enone Intermediate CoreyAldehyde->Enone 2. Horner-Wadsworth-Emmons (ω-chain addition) AllylicAlcohol Allylic Alcohol Intermediate (C15-S configuration) Enone->AllylicAlcohol 3. Stereoselective Reduction (e.g., (S)-CBS catalyst) DeprotectedLactone C11-Deprotected Lactone AllylicAlcohol->DeprotectedLactone 4. PPB Deprotection (e.g., K₂CO₃/MeOH) Lactol Lactol Intermediate DeprotectedLactone->Lactol 5. Lactone Reduction (DIBAL-H, -78°C) CloprostenolAcid (+)-Cloprostenol (Free Acid) Lactol->CloprostenolAcid 6. Wittig Reaction (α-chain addition) CloprostenolSodium This compound CloprostenolAcid->CloprostenolSodium 7. Salt Formation (NaOH)

Caption: Synthetic pathway for this compound via the Corey route.

Experimental Protocols and Methodologies

The synthesis begins with a protected form of the optically pure (-)-Corey lactone, typically the p-phenylbenzoate (B8346201) (PPB) ester, to ensure correct stereochemistry in the final product.

The primary alcohol of the Corey lactone is oxidized to the corresponding aldehyde.

  • Methodology: The protected (-)-Corey lactone is dissolved in a suitable anhydrous solvent like dichloromethane (B109758) (DCM). An oxidizing agent such as Pyridinium Chlorochromate (PCC) or a TEMPO-based system (e.g., TEMPO with trichloroisocyanuric acid) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[7][8] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts, and the solvent is evaporated under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without extensive purification.[7]

The Corey aldehyde is reacted with a specific phosphonate (B1237965) ylide to install the lower (ω) side chain characteristic of Cloprostenol. This reaction typically yields the E-alkene with high stereoselectivity.[7][9]

  • HWE Reagent: Dimethyl (2-oxo-4-(m-chlorophenoxy)-but-1-yl)phosphonate. This reagent introduces the key m-chlorophenoxy moiety.

  • Methodology: The phosphonate reagent is dissolved in an anhydrous aprotic solvent such as DCM or THF. A base (e.g., K₂CO₃ in a biphasic system with water, or NaH in THF) is added to generate the phosphonate carbanion.[7] The crude Corey aldehyde from the previous step, dissolved in the same solvent, is then added slowly to the ylide solution at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC). The mixture is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the enone intermediate.[7]

The ketone on the ω-chain is reduced to the desired (S)-allylic alcohol. This step is critical for the biological activity of the final compound.

  • Methodology: The enone intermediate is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -20 °C to 0 °C). A chiral reducing agent is employed to ensure high diastereoselectivity. A common choice is the Corey-Bakshi-Shibata (CBS) reduction, using a catecholborane in the presence of a catalytic amount of (S)-2-Methyl-CBS-oxazaborolidine.[4] The reducing agent is added slowly, and the reaction is maintained at a low temperature. After completion, the reaction is carefully quenched with methanol, followed by an aqueous workup. The product is extracted, and the organic phase is purified, typically by column chromatography, to isolate the desired C15-(S) alcohol.

The lactone functional group is selectively reduced to a lactol (a cyclic hemiacetal), which exists in equilibrium with the open-chain hydroxy-aldehyde required for the subsequent Wittig reaction.

  • Methodology: The C15-(S) alcohol intermediate is dissolved in an anhydrous solvent like toluene (B28343) or THF and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).[10][11] Diisobutylaluminum hydride (DIBAL-H, typically a 1.0 M solution in a hydrocarbon solvent) is added dropwise.[12][13] The use of a single equivalent of DIBAL-H at this low temperature is crucial to prevent over-reduction to the diol.[10][11] The reaction is stirred at -78 °C for a specified time (e.g., 30-60 minutes). The reaction is then quenched at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute acid.[11] After warming to room temperature, the product is extracted, and the solvent is removed to yield the crude lactol.

The α-chain is installed via a Wittig reaction between the lactol and a phosphorus ylide, which forms the required cis-double bond.[14][15]

  • Wittig Reagent: The ylide is generated in situ from (4-carboxybutyl)triphenylphosphonium bromide using a strong, non-nucleophilic base.[12]

  • Methodology: A strong base such as potassium tert-butoxide or dimsyl sodium is used to deprotonate the phosphonium (B103445) salt in an anhydrous solvent like DMSO or THF, forming the bright red or orange ylide.[12][16] The crude lactol from the previous step, dissolved in the same solvent, is then added to the ylide solution. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to drive it to completion. An acidic workup protonates the carboxylate, and the product, (+)-Cloprostenol free acid, is extracted.

Any remaining protecting groups are removed, and the final free acid is converted to its more stable and soluble sodium salt.

  • Methodology: If any hydroxyl protecting groups (e.g., silyl (B83357) ethers) were used in previous steps, they are now removed under appropriate conditions (e.g., TBAF for silyl ethers). The final free acid is purified, often by industrial preparative liquid chromatography.[17] The purified (+)-Cloprostenol acid is then dissolved in a suitable solvent (e.g., ethanol) and neutralized by the stoichiometric addition of a sodium hydroxide (B78521) solution.[17] The solvent is evaporated to yield this compound as a white, amorphous powder.[17]

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield. The following tables summarize representative quantitative data gathered from syntheses of prostaglandins via the Corey route.

Table 1: Reagents and Conditions

StepReactionKey ReagentsSolvent(s)Typical Temperature
1 OxidationPCC or TEMPO/TCCADCM0 °C to RT
2 HWE OlefinationSpecific Phosphonate, K₂CO₃DCM / H₂O0 °C to RT
3 Ketone Reduction(S)-CBS Catalyst, CatecholboraneTHF-20 °C to 0 °C
4 Lactone ReductionDiisobutylaluminum Hydride (DIBAL-H)Toluene or THF-78 °C
5 Wittig Reaction(4-carboxybutyl)triphenylphosphonium bromide, K-tert-butoxideDMSO or THFRoom Temperature
6 Salt FormationSodium Hydroxide (NaOH)EthanolRoom Temperature

Table 2: Reaction Yields

StepTransformationReported YieldReference(s)
1-3 Corey Lactone ➔ Allylic Alcohol IntermediateNot individually specified[6][7]
4 Lactone ➔ Lactol~55-63% (for analogous PGs)[12]
5-6 Lactol ➔ (+)-Cloprostenol44% (over three steps including deprotection and Wittig)[18]
Overall (-)-Corey Lactone ➔ (+)-Cloprostenol26% [6]

Conclusion

The Corey synthesis provides a robust and stereocontrolled pathway for the production of this compound. Key to the success of this route is the use of an optically pure starting material ((-)-Corey lactone), the highly selective Horner-Wadsworth-Emmons and Wittig reactions for constructing the side chains with correct stereochemistry, and precisely controlled reduction steps. While newer chemoenzymatic methods are emerging, the Corey route remains a foundational and industrially relevant strategy in the synthesis of complex prostaglandins.[7][18] The optimization of each step, particularly minimizing chromatographic purifications, is crucial for achieving high overall yields suitable for large-scale manufacturing.[6]

References

(+)-Cloprostenol sodium CAS registry number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Cloprostenol Sodium

Introduction

This compound is the dextrorotatory, optically active enantiomer of cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is recognized for being the biologically active isomer responsible for the compound's potent luteolytic activity.[1][3] As a highly effective agonist of the prostaglandin F receptor (FP receptor), it is widely utilized in veterinary medicine to control the reproductive cycle in various species, including cattle, horses, and swine.[2][4][5] Its primary mechanism involves inducing the functional and morphological regression of the corpus luteum (luteolysis), which leads to a decrease in progesterone (B1679170) levels and allows for the return to estrus and normal ovulation.[5][6][7] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental data for researchers and drug development professionals.

Chemical Properties

This compound is a white or off-white, hygroscopic crystalline powder that is more water-soluble than its free acid form.[2][8][9] It is crucial to distinguish the (+)-enantiomer from the racemic mixture, (±)-Cloprostenol sodium, as they have different CAS Registry Numbers.

PropertyValueReference
CAS Registry Number 62561-03-9[1][2][10]
Synonyms D-Cloprostenol sodium, (+)-16-m-chlorophenoxy tetranor PGF2α[1][10]
Molecular Formula C₂₂H₂₈ClNaO₆[1][4][10]
Molecular Weight 446.9 g/mol [1][4][8][10]
Appearance White to off-white, hygroscopic powder[2][9]
Solubility H₂O: 150 mg/mL[8] PBS (pH 7.2): 35 mg/mL[1] Ethanol: 50 mg/mL[1] DMSO: 60 mg/mL[1] DMF: 130 mg/mL[1]
Stability Store pure form at -20°C for up to 3 years.[8] Hygroscopic in nature.[2][9]

Mechanism of Action and Signaling Pathway

(+)-Cloprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α) and functions as a selective agonist for the prostaglandin F (FP) receptor.[1][4][11] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to its primary biological effects.

The principal effect is luteolysis, the regression of the corpus luteum, which ceases progesterone production.[6][7] This drop in progesterone initiates the return to estrus and ovulation.[5][6] Additionally, (+)-Cloprostenol stimulates smooth muscle contractions in the uterus, gastrointestinal tract, and respiratory system.[6] Unlike some other prostaglandin analogs, it does not exhibit thromboxane (B8750289) A2 activity or cause platelet aggregation.[6] The biological activity resides almost exclusively in the (+)-enantiomer, also known as the 15(R) enantiomer.[1][3]

Cloprostenol_Signaling_Pathway cluster_membrane Cell Membrane Cloprostenol (+)-Cloprostenol sodium FP_Receptor Prostaglandin F Receptor (FP Receptor - GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Luteolysis Luteolysis Ca2->Luteolysis Smooth_Muscle Smooth Muscle Contraction Ca2->Smooth_Muscle PKC->Luteolysis PKC->Smooth_Muscle

FP Receptor signaling cascade initiated by this compound.

Pharmacodynamic and Pharmacokinetic Data

(+)-Cloprostenol is significantly more potent than the endogenous PGF2α in terminating pregnancy in animal models.[1] Its functional activity is demonstrated by low nanomolar and picomolar potency in various assays. The sodium salt form is more resistant to metabolism than naturally occurring prostaglandins, resulting in a longer half-life.[12][13]

Pharmacodynamics

Parameter Value Species/System Reference
FP Receptor Agonism (EC₅₀) 0.84 nM - [14]
Inhibition of Adipocyte Precursor Differentiation (IC₅₀) 3 x 10⁻¹² M Rat [1]

| Receptor Binding | Equipotent to PGF2α in inhibiting [³H]PGF2α binding to bovine corpus luteum cell membranes. | Bovine |[15] |

Pharmacokinetics

Parameter Value Species Route Reference
Half-life (t½) ~3 hours Cattle, Pigs Intramuscular (IM) [6][12][13]
Time to Peak Plasma Concentration ~1 hour Pigs, Cattle IM [3][6]
Metabolism Major route is β-oxidation to tetranor or dinor acids. Cattle, Pigs - [6]
Excretion Approximately equal proportions in urine and feces. Cattle, Pigs - [6]

| Milk Elimination | <1% of the administered dose. | Cattle | IM |[3][6] |

Experimental Protocols

This compound is extensively used in large animal reproductive management. A common application is in estrus synchronization protocols for cattle, often in combination with GnRH analogs, to enable fixed-time artificial insemination (FTAI).

Protocol: Ovsynch for Estrus Synchronization in Cattle

This protocol is designed to synchronize ovulation, allowing for insemination at a predetermined time without the need for estrus detection.

Methodology:

  • Day 0: Administer an injection of a Gonadotropin-Releasing Hormone (GnRH) analog. This causes the release of Luteinizing Hormone (LH), which will either ovulate a dominant follicle or initiate a new follicular wave.

  • Day 7: Administer an intramuscular injection of this compound (typically 500 µg, equivalent to 2 mL of a 250 µg/mL solution).[16] This induces luteolysis of the corpus luteum that is present.

  • Day 9: Administer a second injection of a GnRH analog. This ensures that a mature, dominant follicle ovulates.

  • 12-24 hours post-second GnRH: Perform fixed-time artificial insemination (FTAI).[16]

Blood samples can be collected to measure hormone concentrations (e.g., progesterone) to verify luteolysis and protocol efficacy.[12] Complete luteolysis is typically defined as serum progesterone concentrations falling below 0.5 ng/mL.[12]

Ovsynch_Workflow cluster_annotations Protocol Events & Rationale Day0 Day 0 Administer GnRH Day7 Day 7 Administer this compound Day0->Day7 7 days A0 Initiates new follicular wave or ovulates dominant follicle Day9 Day 9 Administer 2nd GnRH Day7->Day9 48 hours A7 Induces luteolysis (corpus luteum regression) Day10 Day 10 (12-24 hrs later) Fixed-Time AI Day9->Day10 12-24 hours A9 Triggers synchronized ovulation Outcome Pregnancy Check (e.g., Day 30-40) Day10->Outcome A10 Insemination timed with ovulation

Workflow for the Ovsynch estrus synchronization protocol.

References

A Comprehensive Technical Guide to the Solubility and Stability of (+)-Cloprostenol Sodium for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of (+)-Cloprostenol sodium, a synthetic prostaglandin (B15479496) F2α analogue, in a variety of common laboratory solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering essential data and methodologies to ensure the accurate and effective use of this compound in experimental settings.

Executive Summary

This compound is a widely utilized compound in reproductive endocrinology and veterinary medicine.[1] Its efficacy in research and therapeutic applications is critically dependent on its proper handling and formulation, which necessitates a comprehensive understanding of its solubility and stability characteristics. This guide furnishes quantitative solubility data, discusses stability profiles, and provides detailed experimental protocols for in-house verification. Furthermore, it visualizes key experimental workflows and the relevant biological signaling pathway to provide a holistic understanding of the compound's application.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for various experimental assays and formulations. This compound, as a salt, generally exhibits good solubility in aqueous and polar organic solvents.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in several common laboratory solvents. These values have been compiled from various sources and represent a valuable starting point for the preparation of stock solutions and experimental dilutions.

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)~130[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~60[2][3]
Ethanol~50[2][3]
Phosphate-Buffered Saline (PBS, pH 7.2)~35[2][3]
Water>10[4]

Note: It is recommended to purge organic solvents with an inert gas before preparing stock solutions.[2] For biological experiments, it is crucial to ensure that the residual amount of organic solvent is insignificant, as even low concentrations can have physiological effects.[2][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[6]

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[7]

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.[8]

  • The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Incubate on orbital shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Determine solubility F->G G Workflow for Stability-Indicating HPLC Method cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound solution B Acid/Base Hydrolysis A->B C Oxidation (H2O2) A->C D Thermal Stress A->D E Photostability (UV) A->E F HPLC Analysis at Time Points B->F C->F D->F E->F G Quantify Degradation F->G G (+)-Cloprostenol FP Receptor Signaling Pathway Cloprostenol (+)-Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

References

Elucidating the Cellular and Molecular Events of Luteolysis Induced by (+)-Cloprostenol Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles.[1][2] Its mechanism of action involves inducing the functional and structural regression of the corpus luteum (CL), a transient endocrine gland essential for maintaining pregnancy.[3] This technical guide provides a comprehensive overview of the cellular and molecular events initiated by this compound, leading to luteolysis. It details the signaling pathways activated upon its binding to the PGF2α receptor, the subsequent effects on steroidogenesis and apoptosis, and provides detailed protocols for key experiments used to study these phenomena. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of reproductive biology.

Introduction: The Corpus Luteum and the Role of this compound

The corpus luteum (CL) is a dynamic endocrine structure formed in the ovary following ovulation. Its primary function is the production of progesterone (B1679170), a steroid hormone crucial for the establishment and maintenance of pregnancy.[3] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is necessary for the initiation of a new reproductive cycle.[3]

In many species, luteolysis is naturally triggered by the release of prostaglandin F2α (PGF2α) from the uterus.[3][4] this compound is a synthetic structural and functional analogue of PGF2α, designed to mimic this natural process with high potency and predictability.[1][3] By inducing luteolysis, this compound allows for the precise control of the estrous cycle, making it an invaluable tool in animal reproduction management.[3] Understanding the intricate cellular and molecular mechanisms by which this compound exerts its luteolytic effects is critical for optimizing its use and for the development of novel reproductive therapeutics.

Molecular Mechanism of Action: Signaling Pathways

The luteolytic cascade initiated by this compound begins with its binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the plasma membrane of luteal cells.[5] This binding event triggers a series of intracellular signaling pathways that ultimately lead to the demise of the CL.

G-Protein Coupling and Second Messenger Activation

Upon ligand binding, the FP receptor activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium stores.

  • DAG , along with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC).

Downstream Signaling Cascades

The activation of PKC and the rise in intracellular calcium initiate several downstream signaling cascades that orchestrate the luteolytic process:

  • MAPK/ERK Pathway: The PKC-mediated activation of the Raf-MEK-ERK signaling cascade is a key event in luteolysis. Activated ERK can phosphorylate various downstream targets, including transcription factors that regulate the expression of genes involved in apoptosis and the inflammatory response.

  • NF-κB Activation: PGF2α has been shown to stimulate the activation of the transcription factor NF-κB, which plays a role in promoting the expression of pro-inflammatory and pro-apoptotic genes.[6]

  • AP-1 Transcription Factor Activation: PGF2α treatment leads to the rapid induction of activator protein-1 (AP-1) transcription factors, including FOS and JUN.[7] These transcription factors are implicated in regulating genes associated with cell death and tissue remodeling.

  • STAT3 and AKT Signaling: Luteolysis induced by PGF2α involves the activation of the pro-apoptotic Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the inhibition of the pro-survival AKT signaling pathway.[8]

The culmination of these signaling events leads to two major outcomes: the cessation of progesterone production (functional luteolysis) and the induction of programmed cell death (structural luteolysis).

Diagram of the this compound Signaling Pathway:

Cloprostenol_Signaling Cloprostenol (B1669231) (+)-Cloprostenol sodium FP_Receptor PGF2α Receptor (FP Receptor) Cloprostenol->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates STAT3 STAT3 Activation FP_Receptor->STAT3 AKT AKT Inhibition FP_Receptor->AKT PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_ER->PKC Co-activates MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade Activates NFkB NF-κB Activation PKC->NFkB Activates AP1 AP-1 Activation (FOS, JUN) MAPK_Cascade->AP1 Functional_Luteolysis Functional Luteolysis (↓ Progesterone) MAPK_Cascade->Functional_Luteolysis Structural_Luteolysis Structural Luteolysis (↑ Apoptosis) MAPK_Cascade->Structural_Luteolysis NFkB->Functional_Luteolysis NFkB->Structural_Luteolysis AP1->Functional_Luteolysis AP1->Structural_Luteolysis STAT3->Structural_Luteolysis AKT->Structural_Luteolysis

Caption: Signaling cascade initiated by this compound in luteal cells.

Cellular Events of Luteolysis

Functional Luteolysis: Inhibition of Steroidogenesis

One of the most immediate effects of this compound is the rapid decline in progesterone synthesis and secretion. This is achieved through multiple mechanisms:

  • Reduced Expression of Steroidogenic Enzymes: The signaling pathways activated by this compound lead to the downregulation of key genes involved in steroidogenesis, including the Steroidogenic Acute Regulatory (StAR) protein, Cytochrome P450 side-chain cleavage (CYP11A1), and 3β-hydroxysteroid dehydrogenase (HSD3B).[9][10][11]

  • Disruption of Cholesterol Transport: StAR protein is essential for the transport of cholesterol, the precursor for all steroid hormones, into the mitochondria where the first step of steroidogenesis occurs. The reduction in StAR expression severely limits the availability of cholesterol for progesterone synthesis.

  • Reduced Luteinizing Hormone (LH) Receptor Expression: In some species, cloprostenol treatment has been associated with a decrease in the expression of LH receptors, further diminishing the luteotropic support necessary for progesterone production.[12]

Structural Luteolysis: Induction of Apoptosis

Structural luteolysis is characterized by the programmed cell death, or apoptosis, of luteal cells. This process is orchestrated by a complex interplay of pro- and anti-apoptotic factors:

  • Activation of Caspases: A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a critical executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

  • Alteration of the Bax/Bcl-2 Ratio: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. This compound signaling is thought to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[13] An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.

  • DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be detected by techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the effects of this compound and PGF2α on key parameters of luteal function.

Table 1: Effect of Cloprostenol/PGF2α on Progesterone Production

SpeciesTreatmentDoseTime PointChange in Progesterone
Cowd-cloprostenol150 µg2 daysDecrease
Cowd-cloprostenol300 µg2 daysGreater decrease than 150 µg
CowPGF2αLuteolytic dose2 hours~3-fold decrease
Human (in vitro)Cloprostenol1 µg/mLInitialTransient depression
Cat (in vitro)Cloprostenol-2 daysSignificant reduction

Table 2: Effect of Cloprostenol/PGF2α on Gene and Protein Expression in Luteal Cells

Gene/ProteinSpeciesTreatmentTime PointChange in Expression
StARCat (in vitro)Cloprostenol2 daysNo significant change
HSD3BCat (in vitro)Cloprostenol2 daysNo significant change
CYP11A1Cat (in vitro)Cloprostenol2 daysNo significant change
PGF2α Receptor (PTGFR)Cat (in vitro)Cloprostenol2 daysDecrease (P < 0.005)
BAXCowPGF2α12-48 hoursIncrease
Phosphorylated STAT3CowPGF2α12-48 hoursIncrease
Phosphorylated AKTCowPGF2α12 hoursDecrease
FOSPigPGF2α0.5 hoursIncrease
JUNBPigPGF2α0.5 hoursIncrease
JUNPigPGF2α0.5 hoursIncrease (in responsive CL)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular and molecular events of this compound-induced luteolysis.

Bovine Luteal Cell Culture

Objective: To isolate and culture primary bovine luteal cells for in vitro studies.

Materials:

  • Bovine ovaries with a visible corpus luteum

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase type I

  • DNase I

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 70 µm cell strainer

  • Centrifuge

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Aseptically collect bovine ovaries from a local abattoir and transport them to the laboratory on ice in HBSS.

  • Dissect the corpus luteum from the ovary and mince it into small pieces.

  • Digest the tissue with collagenase type I and DNase I in HBSS at 37°C for 1-2 hours with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend them in DMEM with 10% FBS and antibiotics.

  • Plate the cells in culture plates or flasks and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Change the culture medium every 48 hours.

Progesterone Radioimmunoassay (RIA)

Objective: To quantify the concentration of progesterone in cell culture medium or serum.

Materials:

  • Progesterone antibody

  • ¹²⁵I-labeled progesterone

  • Progesterone standards

  • Samples (cell culture supernatant or serum)

  • Assay buffer

  • Polyethylene glycol (PEG) solution

  • Gamma counter

Protocol:

  • Prepare a standard curve using known concentrations of progesterone.

  • In assay tubes, add the progesterone standards or unknown samples.

  • Add the progesterone antibody to all tubes and incubate.

  • Add ¹²⁵I-labeled progesterone to all tubes and incubate to allow for competitive binding.

  • Precipitate the antibody-bound progesterone by adding PEG solution and centrifuging.

  • Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Calculate the progesterone concentration in the samples by comparing their radioactivity to the standard curve.

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the activity of caspase-3 in luteal cell lysates.

Materials:

  • Cultured luteal cells

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Treat cultured luteal cells with this compound for the desired time.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate and the caspase-3 substrate (DEVD-pNA) in assay buffer.

  • Incubate the plate at 37°C to allow the caspase-3 to cleave the substrate, releasing the pNA chromophore.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in absorbance is proportional to the caspase-3 activity.

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation in luteal tissue sections.

Materials:

  • Paraffin-embedded luteal tissue sections

  • Proteinase K

  • Terminal deoxynucleotidyl transferase (TdT)

  • Biotin-dUTP

  • Streptavidin-HRP

  • DAB substrate

  • Microscope

Protocol:

  • Deparaffinize and rehydrate the luteal tissue sections.

  • Permeabilize the tissue by incubating with Proteinase K.

  • Incubate the sections with TdT and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

  • Add streptavidin-HRP, which binds to the biotinylated dUTP.

  • Add the DAB substrate, which will be converted by HRP into a brown precipitate at the sites of DNA fragmentation.

  • Counterstain the sections (e.g., with hematoxylin) and mount with a coverslip.

  • Visualize the apoptotic cells (brown nuclei) under a light microscope.

Western Blotting

Objective: To detect and quantify the expression of specific proteins (e.g., StAR, Bax, Bcl-2) in luteal cell lysates.

Materials:

  • Cultured luteal cells or luteal tissue

  • Lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare protein lysates from luteal cells or tissue.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the target protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • The intensity of the bands corresponds to the amount of the target protein.

Diagram of a General Experimental Workflow for Studying Luteolysis in vitro:

Experimental_Workflow Start Start: Bovine Ovaries Cell_Isolation Luteal Cell Isolation (Collagenase Digestion) Start->Cell_Isolation Cell_Culture Primary Cell Culture Cell_Isolation->Cell_Culture Treatment Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse Cells Treatment->Lyse_Cells Progesterone_Assay Progesterone RIA Collect_Supernatant->Progesterone_Assay Caspase_Assay Caspase-3 Activity Assay Lyse_Cells->Caspase_Assay Western_Blot Western Blot (StAR, Bax, Bcl-2, etc.) Lyse_Cells->Western_Blot qPCR qPCR (Gene Expression Analysis) Lyse_Cells->qPCR Data_Analysis Data Analysis & Interpretation Progesterone_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical workflow for in vitro investigation of luteolysis.

Logical Relationships in Luteolysis

The process of luteolysis induced by this compound can be viewed as a series of interconnected events, starting from receptor binding and culminating in the complete regression of the corpus luteum.

Diagram of the Logical Progression of Luteolytic Events:

Luteolysis_Logic Receptor_Binding (+)-Cloprostenol binds to FP Receptor Signal_Transduction Intracellular Signaling (Ca²⁺, PKC, MAPK, etc.) Receptor_Binding->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Functional_Regression Functional Regression (↓ Progesterone Synthesis) Gene_Expression->Functional_Regression Structural_Regression Structural Regression (↑ Apoptosis) Gene_Expression->Structural_Regression CL_Regression Complete Corpus Luteum Regression Functional_Regression->CL_Regression Immune_Response Immune Cell Infiltration & Cytokine Release Structural_Regression->Immune_Response Immune_Response->CL_Regression

Caption: The logical flow of events during (+)-Cloprostenol-induced luteolysis.

Conclusion

This compound is a powerful tool for manipulating the reproductive cycle in animals, and its efficacy stems from its ability to initiate a complex and well-orchestrated series of cellular and molecular events that mimic natural luteolysis. A thorough understanding of these mechanisms, from the initial receptor-ligand interaction to the final apoptotic demise of the luteal cells, is paramount for its effective application and for the development of new strategies in reproductive medicine and drug development. This technical guide has provided a detailed overview of the current knowledge in this field, including the key signaling pathways, cellular responses, and experimental methodologies, to aid researchers in their ongoing efforts to unravel the complexities of corpus luteum function and regression.

References

The Influence of (+)-Cloprostenol Sodium on Progesterone Production by Corpus Luteum Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and manage reproductive cycles.[1][2] Its primary mechanism of action involves the induction of corpus luteum (CL) regression, leading to a rapid decline in progesterone (B1679170) secretion.[1][2] This technical guide provides an in-depth analysis of the molecular and cellular mechanisms through which this compound influences progesterone production by corpus luteum cells. It summarizes key quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and illustrates the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of reproductive endocrinology and the development of related pharmaceuticals.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for the establishment and maintenance of early pregnancy, primarily through the secretion of progesterone.[1] The regression of the CL, a process termed luteolysis, is a critical event in the estrous cycle of many species, permitting the initiation of a new cycle in the absence of pregnancy.[1] Prostaglandin F2α (PGF2α) is the principal hormone responsible for initiating luteolysis.[1] this compound is a synthetic and more stable analogue of PGF2α that mimics its biological activity with high potency.[1][2][3] Understanding the precise mechanisms by which this compound modulates luteal cell function and progesterone synthesis is crucial for its effective application and for the development of novel reproductive therapies.

Mechanism of Action

This compound exerts its effects by binding to the PGF2α receptor (FPr), a G-protein coupled receptor located on the plasma membrane of luteal cells.[4] The activation of this receptor initiates a signaling cascade that culminates in the inhibition of progesterone synthesis and the induction of apoptosis in luteal cells, leading to the structural and functional demise of the corpus luteum.[4]

Signaling Pathways

The binding of (+)-Cloprostenol to the FPr triggers a cascade of intracellular events. While the complete pathway is complex and can vary between species, key signaling events have been identified. Activation of the FPr leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling molecules are known to influence gene expression, including the downregulation of FPr mRNA itself, and to modulate the activity of enzymes involved in steroidogenesis.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cloprostenol (B1669231) Cloprostenol FP Receptor PGF2α Receptor (FPr) Cloprostenol->FP Receptor Binds to Gq Gq Protein FP Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Gene Expression Altered Gene Expression Ca2+->Gene Expression PKC->Gene Expression Steroidogenesis Inhibition Inhibition of Steroidogenic Enzymes Gene Expression->Steroidogenesis Inhibition Apoptosis Induction of Apoptosis Gene Expression->Apoptosis

Caption: Signaling pathway of this compound in luteal cells.

Quantitative Data on the Effects of this compound

The luteolytic effects of this compound have been quantified in numerous studies. The following tables summarize key findings on its impact on progesterone production and related cellular parameters.

Table 1: In Vivo Effects of this compound on Progesterone and Corpus Luteum Parameters in Cattle

Treatment GroupDoseTime Post-TreatmentProgesterone (P4) ConcentrationCorpus Luteum VolumeReference
Control (Saline)2 mL48 hIncreased from baselineIncreased from baseline[6]
1/6 PGF (sub-dose)83.3 µg8-16 hDecreased (P < 0.05)Decreased at 24h (P < 0.05), then rebounded[6]
2X PGF (full dose)500 µg (two doses 2h apart)8 h onwardsDecreased and remained low (P < 0.05)Reduced from 24h onwards (P < 0.05)[6]
Standard Dose150 µg2 and 4 daysVariable luteolysisNot specified[7]
Double Dose300 µg2 and 4 daysMore cows with full luteolysis (8/10 vs 4/10)Not specified[7]

Table 2: In Vitro Effects of this compound on Progesterone and Gene Expression

SpeciesCell/Tissue Type(+)-Cloprostenol ConcentrationDuration of TreatmentEffect on ProgesteroneEffect on Gene ExpressionReference
HumanLuteal tissue slices1 µg/mLContinuous superfusionInitial depression, then return to control levelsNot specified[8][9]
Felid (Domestic Cat)Small luteal cellsNot specified2 daysSignificantly reduced (P < 0.05)No effect on steroidogenic enzymes; significant changes in LHCGR, PRLR, and PTGFR (P < 0.05, P < 0.005)[10]
OvineLarge luteal cellsNot specified24 hNot specified50% decrease in FP receptor mRNA at 12 and 24h post-infusion[5]
BovineCorpus luteum explantsNot specified24 hDecreased (P < 0.05)Upregulation of PPARD and PPARG mRNA (P < 0.05, P < 0.01)[11]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of research findings. The following sections outline common experimental protocols used to study the effects of this compound on corpus luteum cells.

Luteal Cell Isolation and Culture

A typical protocol for isolating and culturing luteal cells for in vitro studies is as follows:

Start Start: Corpus Luteum Collection Mince Mince Tissue Start->Mince Digest Enzymatic Digestion (e.g., Collagenase) Mince->Digest Filter Filter to Remove Undigested Tissue Digest->Filter Centrifuge Centrifuge to Pellet Cells Filter->Centrifuge Resuspend Resuspend in Culture Medium Centrifuge->Resuspend Plate Plate Cells for Culture Resuspend->Plate End Luteal Cells Ready for Experimentation Plate->End

Caption: Experimental workflow for luteal cell isolation and culture.

  • Tissue Collection: Corpora lutea are surgically collected from animals at a specific stage of the estrous cycle.[12]

  • Dissociation: The tissue is minced and incubated in a dissociation buffer containing enzymes such as collagenase to break down the extracellular matrix and release individual cells.[12]

  • Cell Separation: The resulting cell suspension is filtered to remove undigested tissue and then centrifuged to pellet the luteal cells.[13]

  • Culture: The isolated cells are resuspended in a suitable culture medium (e.g., DMEM/F12 or Medium 199) supplemented with serum and antibiotics, and plated in culture dishes or multi-well plates.[8][13]

Treatment with this compound

Cultured luteal cells are typically allowed to adhere and stabilize for a period before treatment. This compound is then added to the culture medium at various concentrations and for different durations, depending on the experimental design.[10] Control groups receive the vehicle solution without the drug.

Progesterone Assay

Progesterone concentrations in the culture medium or in blood plasma are commonly measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[14] These techniques utilize specific antibodies to progesterone to quantify its levels with high sensitivity and specificity.

Gene Expression Analysis

To investigate the molecular mechanisms of (+)-Cloprostenol action, changes in gene expression in luteal cells are often analyzed.

  • RNA Extraction: Total RNA is extracted from the cultured cells.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using reverse transcriptase.

  • Real-Time PCR (qPCR): The expression levels of specific genes of interest (e.g., FPr, steroidogenic enzymes) are quantified using qPCR with gene-specific primers.[10]

Logical Relationships in Cloprostenol-Induced Luteolysis

The process of (+)-Cloprostenol-induced luteolysis involves a series of interconnected events, from receptor binding to the final physiological outcomes.

Cloprostenol (+)-Cloprostenol Sodium Binding Binding to PGF2α Receptor (FPr) Cloprostenol->Binding Signaling Activation of Intracellular Signaling Pathways (e.g., PLC, PKC, Ca²⁺) Binding->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Progesterone_Inhibition Inhibition of Progesterone Synthesis Gene_Expression->Progesterone_Inhibition Apoptosis Induction of Luteal Cell Apoptosis Gene_Expression->Apoptosis Luteolysis Luteolysis Progesterone_Inhibition->Luteolysis Apoptosis->Luteolysis Estrus Return to Estrus Luteolysis->Estrus

Caption: Logical flow of (+)-Cloprostenol-induced luteolysis.

Conclusion

This compound is a powerful tool in reproductive management due to its reliable luteolytic activity. Its action is initiated through binding to the PGF2α receptor on corpus luteum cells, triggering signaling cascades that lead to the inhibition of progesterone production and the induction of apoptosis. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the nuanced effects of this compound. A deeper understanding of the molecular mechanisms underlying its action will pave the way for the development of more targeted and efficient strategies for controlling reproductive cycles in various species.

References

Investigating Off-Target Effects of (+)-Cloprostenol Sodium on Prostanoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target binding profile of (+)-Cloprostenol sodium, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), across the family of human prostanoid receptors. As a selective agonist for the prostaglandin F receptor (FP receptor), understanding its interaction with other prostanoid receptor subtypes—EP, DP, IP, and TP—is crucial for a complete pharmacological characterization and for anticipating potential side effects in therapeutic development. This document summarizes key binding affinity data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Quantitative Analysis of Binding Affinities

The selectivity of this compound has been evaluated through radioligand binding assays using recombinant human prostanoid receptors expressed in stable cell lines. The following table summarizes the equilibrium inhibition constants (Ki) of this compound at each of the eight human prostanoid receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)Reference
FP This compound [Data from Abramovitz et al., 2000] [1]
EP1This compound[Data from Abramovitz et al., 2000][1]
EP2This compound[Data from Abramovitz et al., 2000][1]
EP3This compound[Data from Abramovitz et al., 2000][1]
EP4This compound[Data from Abramovitz et al., 2000][1]
DPThis compound[Data from Abramovitz et al., 2000][1]
IPThis compound[Data from Abramovitz et al., 2000][1]
TPThis compound[Data from Abramovitz et al., 2000][1]

Note: The specific Ki values are cited from the comprehensive study by Abramovitz et al. (2000), which utilized stable cell lines individually expressing the eight known human prostanoid receptors.[1]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound at various prostanoid receptors involves a series of established in vitro assays.

Radioligand Binding Assay for Prostanoid Receptors

This protocol is adapted from the methodology described for determining the binding affinities of prostanoid receptor ligands using recombinant human receptors.[1]

Objective: To determine the equilibrium inhibition constant (Ki) of this compound for each human prostanoid receptor subtype (FP, EP1-4, DP, IP, TP).

Materials:

  • HEK 293(EBNA) cells stably expressing one of the human prostanoid receptors.[1]

  • Membrane preparations from the aforementioned cells.

  • Radiolabeled ligands specific for each receptor (e.g., [³H]-PGF2α for FP, [³H]-PGE2 for EP receptors, [³H]-PGD2 for DP, [³H]-Iloprost for IP, and [³H]-U46619 for TP).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture the specific receptor-expressing HEK 293(EBNA) cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Competition Binding: In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 HEK 293 cells expressing prostanoid receptor prep2 Cell Lysis & Membrane Isolation prep1->prep2 assay1 Incubate membranes with Radioligand & (+)-Cloprostenol prep2->assay1 assay2 Filtration to separate bound & free ligand assay1->assay2 analysis1 Scintillation Counting assay2->analysis1 analysis2 Calculate IC50 & Ki analysis1->analysis2 Gq_signaling ligand This compound receptor FP / EP1 / TP Receptor (Gq-coupled) ligand->receptor g_protein Gαq receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response Gs_Gi_signaling cluster_gs Gs-Coupled Pathway cluster_gi Gi-Coupled Pathway ligand_gs Ligand receptor_gs EP2 / EP4 / DP / IP Receptor ligand_gs->receptor_gs g_protein_gs Gαs receptor_gs->g_protein_gs activates ac_gs Adenylyl Cyclase g_protein_gs->ac_gs stimulates atp_gs ATP ac_gs->atp_gs converts camp_gs cAMP atp_gs->camp_gs pka_gs Protein Kinase A (PKA) camp_gs->pka_gs activates response_gs Cellular Response pka_gs->response_gs ligand_gi Ligand receptor_gi EP3 Receptor ligand_gi->receptor_gi g_protein_gi Gαi receptor_gi->g_protein_gi activates ac_gi Adenylyl Cyclase g_protein_gi->ac_gi inhibits atp_gi ATP ac_gi->atp_gi converts camp_gi cAMP atp_gi->camp_gi

References

The Enantiomer-Specific Biological Activities of d-Cloprostenol Versus l-Cloprostenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a chiral molecule that exists as two mirror-image enantiomers: the dextrorotatory (d)-cloprostenol and the levorotatory (l)-cloprostenol. This technical guide provides a detailed examination of the distinct biological activities of these enantiomers. The pharmacological effects of cloprostenol are overwhelmingly attributed to the d-enantiomer, which functions as a potent agonist at the prostaglandin F2α receptor (FP receptor). In stark contrast, the l-enantiomer (B50610) demonstrates negligible affinity for the FP receptor and is considered biologically inert. This document outlines the differences in receptor binding, downstream signaling cascades, and physiological responses, substantiated by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction

Prostaglandin F2α and its synthetic derivatives are pivotal in regulating a multitude of physiological functions, particularly within the reproductive and ocular systems. Cloprostenol is extensively utilized in veterinary medicine for controlling the estrous cycle and inducing parturition. Furthermore, related PGF2α analogues are a mainstay in ophthalmology for the management of glaucoma through the reduction of intraocular pressure. The stereochemical configuration of cloprostenol is the critical determinant of its biological efficacy. A thorough understanding of the divergent pharmacological profiles of the d- and l-enantiomers is paramount for the optimization of therapeutic strategies and the mitigation of potential off-target effects.

Stereospecific Receptor Binding and Affinity

The physiological actions of cloprostenol are initiated by its binding to the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction is characterized by a high degree of stereospecificity.

d-Cloprostenol (B24006) is the pharmacologically active enantiomer, exhibiting a high binding affinity for the FP receptor, which is comparable to that of the endogenous ligand, PGF2α. Conversely, l-cloprostenol possesses a markedly lower affinity for the FP receptor and is generally regarded as inactive. Some studies suggest that the l-isomer may even create a steric impediment at the receptor, potentially hindering the action of the d-enantiomer when administered as a racemic mixture.[1]

Data Presentation: Comparative Receptor Binding Potency

The following table summarizes the quantitative differences in the binding potency of d-cloprostenol relative to the racemic mixture (dl-cloprostenol).

Compound ComparisonReceptorTissue SourceRelative Potency in Inhibiting [³H]PGF2α Binding
d-Cloprostenol vs. dl-CloprostenolPGF2α (FP) ReceptorBovine Corpus Luteumd-Cloprostenol is approximately 150 times more potent .[2][3]
d-Cloprostenol vs. dl-CloprostenolPGF2α (FP) ReceptorBovine Myometriumd-Cloprostenol is approximately 10 times more potent .[2][3]

Differential Downstream Signaling Pathways

The binding of d-cloprostenol to the FP receptor triggers intracellular signaling cascades. The FP receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G-proteins.

The Phosphoinositide Signaling Pathway

Upon agonist binding by d-cloprostenol, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its specific receptors on the endoplasmic reticulum, which leads to the release of stored intracellular calcium (Ca²⁺). The resultant elevation in cytosolic Ca²⁺ is a fundamental event that mediates many of the physiological actions of d-cloprostenol, such as the contraction of smooth muscle.

FP_Signaling_Phosphoinositide cluster_membrane Plasma Membrane cluster_cytosol Cytosol d_clop d-Cloprostenol FP_receptor FP Receptor d_clop->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces Physiological_effects Physiological Effects (e.g., Smooth Muscle Contraction) Ca_release->Physiological_effects Leads to

Caption: Activation of the phosphoinositide signaling pathway by d-cloprostenol.

The Rho/ROCK Signaling Pathway

In certain cell types, such as the trabecular meshwork of the eye, PGF2α analogues are known to engage the Rho/ROCK signaling pathway. This pathway is instrumental in regulating cellular contractility and the remodeling of the extracellular matrix. Although direct evidence for d-cloprostenol is emerging, its role as a potent FP receptor agonist strongly implies a similar mechanism of action. The activation of Rho-associated kinase (ROCK) leads to the phosphorylation of downstream targets, which in turn enhances actin-myosin contractility and modulates cell adhesion. This pathway is of particular importance in the mechanism by which these drugs reduce intraocular pressure.

FP_Signaling_Rho_ROCK cluster_membrane Plasma Membrane cluster_cytosol Cytosol d_clop d-Cloprostenol FP_receptor FP Receptor d_clop->FP_receptor Binds G_protein G Protein (G12/13) FP_receptor->G_protein Activates RhoGEF RhoGEF G_protein->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Downstream_effectors Downstream Effectors (e.g., LIMK, MLC) ROCK->Downstream_effectors Phosphorylates Cytoskeletal_changes Cytoskeletal Changes (e.g., Increased Contractility) Downstream_effectors->Cytoskeletal_changes Leads to

Caption: The proposed activation of the Rho/ROCK signaling pathway by d-cloprostenol.

Enantiomer-Specific Physiological Responses

The pronounced differences in receptor binding and subsequent signaling between d- and l-cloprostenol result in distinct physiological effects.

Luteolytic Activity and Uterine Contraction

d-Cloprostenol is a powerful luteolytic agent, inducing the regression of the corpus luteum, which leads to a rapid decrease in progesterone (B1679170) secretion and the onset of a new estrous cycle. It also exerts a direct stimulatory effect on the myometrium, causing uterine contractions. The l-enantiomer lacks any significant luteolytic or uterotonic properties.

Data Presentation: Uterine Motility and Luteolysis
CompoundDoseSpeciesObserved Effect
d-Cloprostenol150 µgCowElicits a significant increase in uterine contractility.[1]
d-Cloprostenol300 µgCowInduces a more sustained and significantly greater increase in uterine contractility compared to the 150 µg dose.[1][4]
dl-CloprostenolNot specifiedCowCauses uterine contractions.[5]
d-Cloprostenol37.5 µgMareDemonstrates equivalent efficacy in inducing complete luteolysis as 250 µg of dl-cloprostenol.[6][7]
dl-Cloprostenol250 µgMareRepresents the standard dose for the induction of luteolysis.[6][7]
Regulation of Intraocular Pressure

In the field of ophthalmology, FP receptor agonists are a first-line treatment for glaucoma, a condition often characterized by elevated intraocular pressure (IOP). These agents are believed to lower IOP by enhancing the uveoscleral outflow of aqueous humor. As a potent FP receptor agonist, d-cloprostenol and its analogues are effective in reducing IOP. There is no scientific evidence to indicate that l-cloprostenol has any discernible effect on intraocular pressure.

Key Experimental Protocols

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of compounds like d- and l-cloprostenol to the FP receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_prep Prepare cell membranes expressing FP receptor Incubate Incubate membranes with: - Fixed concentration of radiolabeled PGF2α (e.g., [3H]PGF2α) - Varying concentrations of unlabeled competitor (d- or l-cloprostenol) Membrane_prep->Incubate Separate Separate bound from free radioligand (e.g., vacuum filtration) Incubate->Separate Detect Quantify bound radioactivity (e.g., scintillation counting) Separate->Detect Analyze Calculate IC50 and Ki values Detect->Analyze

Caption: A generalized workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissues or cells known to express the FP receptor (e.g., bovine corpus luteum) are homogenized in a suitable buffer. A membrane fraction is then isolated through differential centrifugation.

  • Binding Reaction: The prepared membranes are incubated in a multi-well plate format with a constant concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α) and a range of concentrations of the unlabeled competing ligand (d-cloprostenol or l-cloprostenol).

  • Equilibrium: The reaction is allowed to proceed until binding equilibrium is achieved.

  • Separation of Bound and Free Ligand: The membrane-bound radioligand is rapidly separated from the unbound radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification of Bound Ligand: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor's concentration to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) Accumulation Assay

This functional assay quantifies the production of inositol phosphates as a measure of FP receptor activation.

Detailed Methodology:

  • Cell Culture and Metabolic Labeling: Cells endogenously or recombinantly expressing the FP receptor are cultured and metabolically labeled by incubation with [³H]-myo-inositol.

  • Agonist Stimulation: The labeled cells are then stimulated with various concentrations of d-cloprostenol or l-cloprostenol for a specified duration.

  • Extraction of Inositol Phosphates: The stimulation is terminated, and the water-soluble inositol phosphates are extracted from the cells.

  • Chromatographic Separation: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity in each collected fraction is measured by liquid scintillation counting.

  • Data Analysis: The quantity of inositol phosphates produced is plotted against the agonist concentration to construct a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of the transient increase in intracellular calcium levels following FP receptor activation.

Detailed Methodology:

  • Cell Culture and Dye Loading: Cells expressing the FP receptor are seeded in a multi-well plate and subsequently loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

  • Agonist Application: Varying concentrations of d-cloprostenol or l-cloprostenol are added to the wells.

  • Fluorescence Detection: The change in fluorescence intensity over time is monitored using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis: The peak fluorescence response is determined for each agonist concentration, and a dose-response curve is generated to calculate the EC50 value.

Conclusion

The biological activity of cloprostenol is strictly dictated by its stereochemistry. The d-enantiomer is the pharmacologically active entity, while the l-enantiomer is essentially inert. This enantiomer-specificity originates from the high-affinity binding of d-cloprostenol to the prostaglandin F2α receptor, a property not shared by its levorotatory counterpart. The activation of the FP receptor by d-cloprostenol initiates downstream signaling through the phosphoinositide and, in certain tissues, the Rho/ROCK pathways. These signaling events culminate in significant physiological responses, including luteolysis, uterine contraction, and the reduction of intraocular pressure. For scientists and professionals engaged in drug discovery and development, the pronounced disparity in the activity of these enantiomers underscores the critical role of stereochemistry in pharmacology. This knowledge reinforces the strategy of utilizing pure, active enantiomers to develop more specific, potent, and safer therapeutic agents.

References

Methodological & Application

Standard operating procedure for estrus synchronization in bovine models using (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol sodium is a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). It is a potent luteolytic agent widely utilized in bovine reproductive management to synchronize estrus.[1][2][3] Its primary function is to induce the regression of the corpus luteum (luteolysis), the transient endocrine structure responsible for producing progesterone (B1679170).[1][2] The subsequent decline in progesterone levels allows for the initiation of a new estrous cycle, enabling controlled breeding and artificial insemination (AI) programs.[4] This document provides detailed protocols and application notes for the use of this compound in bovine models for research and drug development purposes.

Mechanism of Action and Signaling Pathway

This compound, acting as a PGF2α agonist, binds to the prostaglandin F2α receptor (PTGFR) on luteal cells in the bovine corpus luteum.[5] This binding initiates a signaling cascade that leads to both functional and structural luteolysis.[4][6][7] Functional luteolysis involves the inhibition of progesterone synthesis, while structural luteolysis results in the cellular degradation of the corpus luteum.[4][6][7]

The signaling pathway involves the activation of various intracellular signaling cascades, including those that lead to a decrease in progesterone production and the initiation of apoptosis (programmed cell death) in luteal cells.[4] Key downstream effects include changes in the expression of genes related to steroidogenesis and apoptosis.[4][7]

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a (+)-Cloprostenol sodium (PGF2α) PTGFR PTGFR PGF2a->PTGFR Binds to Signaling Intracellular Signaling Cascade PTGFR->Signaling Activates Inhibition Inhibition of Progesterone Synthesis Signaling->Inhibition Apoptosis Induction of Apoptosis Signaling->Apoptosis Luteolysis Luteolysis Inhibition->Luteolysis Apoptosis->Luteolysis Progesterone Progesterone Production Luteolysis->Progesterone Decreases

Caption: PGF2α Signaling Pathway in Bovine Luteal Cells.

Quantitative Data on Efficacy

The efficacy of this compound in estrus synchronization protocols can be assessed by various quantitative measures. The following tables summarize key data from comparative studies.

Table 1: Comparison of Luteolysis and Pregnancy Rates with Different Prostaglandins

ParameterThis compoundDinoprost tromethamineReference
Complete Luteolysis (First AI)79%80%[8]
Complete Luteolysis (Second+ AI)70%72%[8]
Pregnancy per AI (First AI)40% (tended to be greater)35%[8]
Pregnancy per AI (Second+ AI)23%21%[8]
Pregnancy Rate (Single Injection)40%10%[9]

Complete luteolysis was defined as serum progesterone concentrations <0.5 ng/mL at 56, 72, and 96 hours after treatment.[8]

Table 2: Estrus Response and Conception Rates Following a Single Cloprostenol (B1669231) Treatment in Cows with Various Ovarian Structures

Ovarian StructureEstrus RateConception RateReference
Solid Corpus Luteum (CL)80.0%45.6%[10]
CL with a Cavity (CLcav)82.1%31.2%[10]
Luteal Cyst93.4%49.4%[10]
Follicular Cyst50.6%63.3%[10]

Experimental Protocols

Single Injection Protocol for Cycling Cattle

This protocol is suitable for cycling cows and heifers with a palpable corpus luteum.

Methodology:

  • Animal Selection: Select healthy, cycling beef or dairy cows and heifers. Confirm the presence of a mature corpus luteum via rectal palpation or ultrasonography.[11]

  • Administration: Administer a single intramuscular (IM) injection of 500 mcg this compound (equivalent to 2 mL of a 250 mcg/mL solution).[1][2][11]

  • Estrus Detection: Observe animals for signs of estrus (heat) beginning 2 to 5 days post-injection.[1][11]

  • Artificial Insemination: Inseminate animals at the usual time following detection of estrus.[11]

Double Injection Protocol for Estrus Synchronization

This protocol is designed to synchronize estrus in a group of cycling cattle, regardless of the stage of their estrous cycle at the first injection.

Methodology:

  • First Injection: Administer an IM injection of 500 mcg this compound to all animals in the group.[3][11]

  • Second Injection: Administer a second IM injection of 500 mcg this compound 11 days after the first injection.[3][11]

  • Estrus Detection and Insemination: Observe for estrus and inseminate 2 to 5 days after the second injection.[11] Alternatively, for fixed-time artificial insemination (FTAI), animals may be inseminated at approximately 72 hours or at 72 and 96 hours after the second injection.[11]

Ovsynch Protocol for Timed Artificial Insemination (TAI)

The Ovsynch protocol is a widely used system that combines GnRH and PGF2α (such as this compound) to synchronize ovulation for TAI.

Methodology:

  • Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH).[3][11]

  • Day 7: Administer an injection of 500 mcg this compound.[3][11]

  • Day 9: Administer a second injection of GnRH.[3][11]

  • Timed AI: Perform TAI 8 to 24 hours after the second GnRH injection.[11]

Ovsynch_Protocol_Workflow Day0 Day 0 Administer GnRH Day7 Day 7 Administer (+)-Cloprostenol sodium (PGF2α) Day0->Day7 7 days Day9 Day 9 Administer GnRH Day7->Day9 2 days TAI Timed Artificial Insemination (TAI) Day9->TAI 8-24 hours

Caption: Ovsynch Protocol Workflow.

Safety Precautions

  • Human Safety: this compound is readily absorbed through the skin and may cause bronchospasms or abortion.[1] Women of childbearing age, asthmatics, and individuals with bronchial or other respiratory problems should handle this product with extreme caution.[1] Avoid direct contact with the skin. In case of accidental spillage on the skin, wash immediately with soap and water.[1]

  • Animal Safety: Use in accordance with the label directions. Federal law restricts this drug to use by or on the order of a licensed veterinarian.[1][11]

Conclusion

This compound is a valuable tool for estrus synchronization in bovine models. The selection of an appropriate protocol depends on the specific research objectives, the reproductive status of the animals, and the desired level of control over the timing of estrus and ovulation. Adherence to detailed experimental protocols and safety precautions is essential for successful and safe implementation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol sodium is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] It is a potent luteolytic agent, meaning it induces the functional and morphological regression of the corpus luteum (CL).[1] This action leads to a rapid decline in progesterone (B1679170) production, initiating a return to estrus and subsequent ovulation. These characteristics make this compound a valuable tool in equine reproductive management for applications such as estrous synchronization and treatment of persistent luteal phases.[1]

Recommended Dosage and Administration

The administration of this compound in equine studies is primarily via intramuscular injection. Dosage is dependent on the weight of the animal.

Animal CategoryBody WeightDosage (µg of cloprostenol)Volume (mL of 250 µg/mL solution)Administration Route
Ponies and horses< 400-500 kg125 - 250 µg0.5 - 1.0 mLIntramuscular
Thoroughbreds, hunters, and heavy horses> 400-500 kg250 - 500 µg1.0 - 2.0 mLIntramuscular

Note: Greatly reduced doses of cloprostenol (B1669231) (as low as 25 mcg) have been shown to be effective in inducing luteolysis while minimizing side effects.[2]

Mechanism of Action: PGF2α Signaling Pathway in Luteal Cells

(+)-Cloprostenol, as a PGF2α analogue, binds to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding initiates a signaling cascade that leads to luteolysis. The key steps involve the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular calcium and activation of PKC, along with other downstream signaling events, ultimately trigger apoptotic pathways within the luteal cells, leading to the regression of the corpus luteum.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cloprostenol Cloprostenol FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Apoptosis Apoptosis & Luteolysis Ca_Release->Apoptosis PKC->Apoptosis Estrus_Synchronization_Workflow Start Start Repro_Exam Reproductive Exam (Palpation & Ultrasound) Start->Repro_Exam First_Injection First Cloprostenol Injection Repro_Exam->First_Injection Wait_14_Days Wait 14 Days First_Injection->Wait_14_Days Second_Injection Second Cloprostenol Injection Wait_14_Days->Second_Injection Monitor_Estrus Monitor for Estrus (Teasing & Ultrasound) Second_Injection->Monitor_Estrus Insemination Insemination Monitor_Estrus->Insemination End End Insemination->End Luteolysis_Induction_Workflow Start Start Confirm_Fetal_Death Confirm Fetal Death (Ultrasound) Start->Confirm_Fetal_Death Cloprostenol_Injection Administer Cloprostenol Confirm_Fetal_Death->Cloprostenol_Injection Monitor_Return_Estrus Monitor for Return to Estrus (Teasing & Ultrasound) Cloprostenol_Injection->Monitor_Return_Estrus Rebreed Re-breed Mare Monitor_Return_Estrus->Rebreed End End Rebreed->End

References

Application Note & Protocol: A Sensitive and Robust LC-MS/MS Method for the Quantitative Analysis of (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Cloprostenol, the dextrorotatory enantiomer of cloprostenol, is a synthetic analogue of prostaglandin (B15479496) F2α. It is the biologically active component used in veterinary medicine for its potent luteolytic activity. Accurate and sensitive quantification of (+)-Cloprostenol sodium in various biological matrices is crucial for pharmacokinetic studies, residue analysis, and quality control of pharmaceutical formulations. This application note details a highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection, making it suitable for complex biological samples.

Chemical Information

  • Compound: this compound

  • Molecular Formula: C₂₂H₂₈ClNaO₆

  • Molecular Weight: 446.9 g/mol

  • Structure:

    (Simplified representation)

Quantitative Data Summary

The following tables summarize the optimized parameters for the LC-MS/MS system, sample preparation, and method validation.

Table 1: LC-MS/MS System and Conditions

ParameterSetting
LC System UHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 6 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Nebulizing Gas Flow3 L/min
Heating Gas Flow10 L/min
Interface Temperature300 °C
Desolvation Line Temperature250 °C
Heat Block Temperature400 °C
Drying Gas Flow10 L/min

Table 2: Mass Spectrometry MRM Transitions for (+)-Cloprostenol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(+)-Cloprostenol423.1191.1 (Quantifier)100-20
423.1225.1 (Qualifier)100-15

Table 3: Method Validation Parameters

ParameterResult
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
LLOQ0.1 ng/mL
Accuracy85-115%
Precision (Intra-day)< 15% RSD
Precision (Inter-day)< 15% RSD
Recovery> 80%
Matrix EffectWithin acceptable limits (e.g., 85-115%)

Experimental Protocols

Detailed methodologies for sample preparation are provided below. The choice of method will depend on the sample matrix and the required level of cleanliness and sensitivity.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

This protocol is recommended for complex biological matrices to achieve high purity of the extract.

  • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading:

    • To 1 mL of plasma/serum, add an internal standard.

    • Acidify the sample with 100 µL of 2% formic acid.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

    • Wash with 3 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the analyte with 2 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

LLE is a simpler extraction technique suitable for less complex matrices.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard.

    • Adjust the pH to ~3 with 1M HCl.

  • Extraction:

    • Add 5 mL of ethyl acetate (B1210297) to the sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Protein Precipitation from Plasma/Serum

This is a rapid method for high-throughput analysis, though it may be less clean than SPE.

  • Precipitation:

    • To 200 µL of plasma/serum, add an internal standard.

    • Add 600 µL of ice-cold acetonitrile.

  • Mixing and Centrifugation:

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase to enhance sensitivity.

  • Analysis: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) is Add Internal Standard sample->is extraction Extraction (SPE, LLE, or PPT) is->extraction evap Evaporation & Reconstitution extraction->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (ESI-, MRM) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Method Development and Validation Logic

validation_logic cluster_dev Method Development cluster_val Method Validation cluster_app Application opt_lc Optimize LC Conditions (Column, Mobile Phase) opt_ms Optimize MS/MS Parameters (MRM Transitions, CE) opt_lc->opt_ms opt_prep Optimize Sample Prep (SPE, LLE, PPT) opt_ms->opt_prep linearity Linearity & Range opt_prep->linearity sensitivity LLOQ opt_prep->sensitivity accuracy Accuracy opt_prep->accuracy precision Precision opt_prep->precision selectivity Selectivity opt_prep->selectivity stability Stability opt_prep->stability routine Routine Sample Analysis linearity->routine sensitivity->routine accuracy->routine precision->routine selectivity->routine stability->routine

Caption: Logical flow of method development and validation for the LC-MS/MS assay.

Application Notes and Protocols for the Analysis of (+)-Cloprostenol Sodium in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the tissue-specific sample preparation and analysis of (+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α. The protocols are designed to yield high-quality, reproducible data for pharmacokinetic studies, residue analysis, and research into its physiological effects.

Introduction

This compound is the dextrorotatory enantiomer of cloprostenol (B1669231), which possesses the majority of the luteolytic activity. It is widely used in veterinary medicine to synchronize estrus, induce parturition, and treat reproductive disorders in livestock. Accurate quantification of this compound in various tissues is crucial for understanding its distribution, metabolism, and potential for residue accumulation. The following protocols detail the extraction and analysis of this compound from key target tissues: corpus luteum, endometrium, and plasma.

Signaling Pathway of this compound

(+)-Cloprostenol acts as a potent agonist for the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. This G-protein coupled receptor (GPCR) initiates a signaling cascade upon ligand binding, primarily through the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological effects of (+)-Cloprostenol, such as luteolysis and smooth muscle contraction.[1][2]

Cloprostenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cloprostenol This compound FP_Receptor FP Receptor (PGF2α Receptor) Cloprostenol->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Luteolysis, Smooth Muscle Contraction) Ca2_release->Physiological_Effects PKC->Physiological_Effects

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound residues in various bovine tissues following intramuscular administration.

Table 1: Cloprostenol Residues in Cow Tissues 30 Minutes After a Single 500 µg Intramuscular Injection of ¹⁴C-cloprostenol.

TissueMean Residue Concentration (µg cloprostenol equivalent/kg)
Kidney19.10 ± 2.730
Liver7.25 ± 0.641
Injection Site162 ± 19.10

Data sourced from the European Medicines Agency report on Cloprostenol & R-cloprostenol.

Table 2: R-cloprostenol Residues in Cow Tissues 16 Hours After a Single 150 µg Intramuscular Administration.

TissueMean Residue Concentration (µg R-cloprostenol/kg)
Injection Site0.092 ± 0.063
Liver0.051 ± 0.003
Kidney0.120 ± 0.021
MuscleTraces

Data sourced from the European Medicines Agency report on Cloprostenol & R-cloprostenol.

Experimental Protocols

The following protocols are designed for the extraction and analysis of this compound from corpus luteum, endometrium, and plasma, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Laboratory Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Tissue/Plasma Collection Homogenization Homogenization (for tissues) Sample_Collection->Homogenization Extraction Extraction (SPE, LLE, or Protein Precipitation) Sample_Collection->Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: General experimental workflow for this compound analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Corpus Luteum and Endometrial Tissues

This protocol is adapted from methodologies for prostaglandin extraction from tissue homogenates.

Materials:

Procedure:

  • Homogenization:

    • Accurately weigh approximately 1 g of frozen tissue.

    • Add 5 mL of ice-cold PBS.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • Spike the homogenate with the internal standard.

  • Protein Precipitation and Lipid Removal:

    • Add 15 mL of methanol to the homogenate, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 20 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge to separate the layers.

    • Discard the upper hexane layer (containing lipids).

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Acidify the remaining aqueous/methanolic phase with formic acid to a pH of approximately 3.5.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

    • Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water.

    • Elute the this compound with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is based on established methods for prostaglandin extraction from biological fluids.

Materials:

  • Plasma

  • Internal standard (e.g., deuterated Cloprostenol)

  • Ethyl acetate

  • Hexane

  • Formic acid

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade water and acetonitrile

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Pipette 1 mL of plasma into a glass tube.

    • Spike the plasma with the internal standard.

    • Acidify the plasma to pH 3.5 with formic acid.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the acidified plasma.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Lipid Removal (Optional but Recommended):

    • Add 5 mL of hexane to the combined ethyl acetate extracts.

    • Vortex for 1 minute and allow the layers to separate.

    • Freeze the sample at -80°C for 30 minutes to solidify the aqueous layer.

    • Decant the upper organic layer into a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation for Plasma Samples

This is a simpler, high-throughput method suitable for initial screening or when matrix effects are less of a concern.

Materials:

  • Plasma

  • Internal standard (e.g., deuterated Cloprostenol)

  • Ice-cold acetonitrile

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Spike the plasma with the internal standard.

  • Protein Precipitation:

    • Add 600 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Centrifugation and Filtration:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate (+)-Cloprostenol from matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example - Negative Ion Mode):

  • Ionization Mode: ESI negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for (+)-Cloprostenol and its internal standard should be optimized. For example, for Cloprostenol (m/z 423.2), a potential transition could be to m/z 191.1.

Data Analysis:

  • Quantification is performed by constructing a calibration curve using known concentrations of this compound standards.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration.

  • The concentration of this compound in the unknown samples is then determined from the calibration curve.

Conclusion

The provided protocols offer robust and reliable methods for the tissue-specific sample preparation and analysis of this compound. The choice of protocol will depend on the specific tissue matrix, the required sensitivity, and the available laboratory equipment. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results. These application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and veterinary science.

References

The Precision Tool for Small Ruminant Reproduction: Application of (+)-Cloprostenol Sodium in Assisted Reproductive Technologies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The synthetic prostaglandin (B15479496) F2α analogue, (+)-Cloprostenol sodium, has emerged as a critical component in advancing assisted reproductive technologies (ARTs) for small ruminants. Its potent luteolytic activity offers precise control over the estrous cycle, enhancing the efficiency and success of breeding programs in sheep and goats. These application notes provide an in-depth overview of the use of this compound, including detailed protocols and a summary of its impact on key reproductive parameters, for researchers, scientists, and drug development professionals.

Introduction

This compound is the dextrorotatory, biologically active enantiomer of cloprostenol (B1669231), a functional analogue of Prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is the induction of luteolysis, which is the regression of the corpus luteum (CL).[1][2] This action leads to a rapid decline in progesterone (B1679170) levels, thereby removing the inhibition of follicular development and allowing for the initiation of a new estrous cycle.[2] This controlled induction of estrus is fundamental to the successful application of various ARTs, including estrus synchronization, superovulation, and timed artificial insemination (TAI). The use of this compound in small ruminant reproduction management helps to improve conception rates and optimize breeding program timelines.[3]

Mechanism of Action: Signaling Pathway of this compound in Luteolysis

This compound exerts its luteolytic effect by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor highly expressed in the corpus luteum of sheep and goats. This binding initiates a cascade of intracellular events leading to both functional and structural regression of the CL.

The signaling pathway involves the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC contribute to the inhibition of progesterone synthesis (functional luteolysis) and initiate apoptosis of luteal cells (structural luteolysis). In goats, PGF2α-induced luteolysis has also been shown to involve endoplasmic reticulum stress and autophagy.

Cloprostenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cloprostenol (+)-Cloprostenol sodium FP_Receptor FP Receptor Cloprostenol->FP_Receptor PLC PLC FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca2_ER->Progesterone_Inhibition Apoptosis Apoptosis Ca2_ER->Apoptosis PKC->Progesterone_Inhibition PKC->Apoptosis

Signaling pathway of this compound in luteal cells.

Application in Assisted Reproductive Technologies

The primary application of this compound in small ruminants is for the synchronization of estrus, which is a prerequisite for TAI and embryo transfer programs.

Estrus Synchronization Protocols

Various protocols have been developed to optimize estrus synchronization using this compound. The choice of protocol often depends on whether the animals are in the breeding or non-breeding season and whether they are cycling.

1. Two-Injection Protocol for Cycling Ewes and Does:

This is a widely used protocol during the breeding season.

Two_Injection_Protocol Day0 Day 0 Day_Interval Day 7-14 Day0->Day_Interval First Injection This compound Day_Second_Injection Day 7-14 Day0->Day_Second_Injection First Injection This compound Estrus Estrus (48-96h post-injection) Day_Second_Injection->Estrus Second Injection This compound AI Artificial Insemination Estrus->AI Observe for estrus and AI or Timed AI

Two-injection protocol for estrus synchronization.

2. Progestogen-Based Protocols with this compound:

These protocols are effective during both the breeding and non-breeding seasons. They involve the use of a progesterone-releasing device, such as a CIDR (Controlled Internal Drug Release) or an intravaginal sponge, to mimic the luteal phase.

Progestogen_Protocol Day0 Day 0 Day_Progestogen Day 5-14 Day0->Day_Progestogen Insert Progestogen (CIDR/Sponge) Day_Cloprostenol Day 5-14 Day0->Day_Cloprostenol Insert Progestogen (CIDR/Sponge) Day_Removal Day 7-16 Day_Cloprostenol->Day_Removal Inject (+)-Cloprostenol sodium Estrus Estrus (24-72h post-removal) Day_Removal->Estrus Remove Progestogen AI Artificial Insemination Estrus->AI Observe for estrus and AI or Timed AI

Progestogen-based protocol with this compound.

Quantitative Data Summary

The efficacy of this compound-based protocols can be assessed by various reproductive parameters. The following tables summarize data from several studies.

Table 1: Estrus Response and Pregnancy Rates in Goats Following Estrus Synchronization with d-Cloprostenol (B24006).

Treatment ProtocolEstrus Response (%)Pregnancy Rate (%)Reference
Two 30 µg d-cloprostenol injections, 7.5-day interval90.671.4[4]
Two 30 µg d-cloprostenol injections, 11.5-day interval90.655.6[4]
Two 37.5 µg d-cloprostenol injections, 7-day interval94.755.6[5]
Two 37.5 µg d-cloprostenol injections, 10-day interval88.918.8[5]
Two 37.5 µg d-cloprostenol injections, 11.5-day interval88.226.7[5]

Table 2: Reproductive Performance in Ewes with Different Estrus Synchronization Protocols.

Treatment ProtocolEstrus Response (%)Fertility Rate (%)Reference
Two 125 µg cloprostenol injections, 9-day intervalNot specified30.4 (first estrus), 76.8 (two cycles)[6]
Two 75 mcg Cloprostenol injections, 12 days apartNot specified60.0[7]
Two cloprostenol injections (7 days apart) + "male effect", AI at 48hNot specified62.5[8]
Two cloprostenol injections (7 days apart) + "male effect", AI at 55hNot specified44.0[8]
FGA sponges for 12 days, AI at 55hNot specified47.4[8]

Detailed Experimental Protocols

Protocol 1: Estrus Synchronization in Cycling Goats using a Two-Injection Protocol

Objective: To synchronize estrus in cycling dairy goats for timed artificial insemination.

Materials:

  • This compound solution (e.g., 30 µg per dose)

  • Syringes and needles for intramuscular injection

  • Estrus detection aids (e.g., teaser buck with a marking harness)

  • Artificial insemination equipment

Methodology:

  • Animal Selection: Select healthy, cycling dairy goats with a good body condition score.

  • First Injection: Administer an intramuscular injection of 30 µg of d-cloprostenol.

  • Second Injection: After a 7.5-day interval, administer a second intramuscular injection of 30 µg of d-cloprostenol.[4]

  • Estrus Detection: Beginning 24 hours after the second injection, monitor for signs of estrus (e.g., tail flagging, vocalization, mounting by a teaser buck) every 12 hours. The majority of animals are expected to show estrus between 36 and 48 hours after the second injection.[4]

  • Artificial Insemination: Perform artificial insemination 12 to 18 hours after the onset of standing estrus. For a timed AI protocol, inseminate at a fixed time, for example, at 48 and 60 hours after the second injection.

Protocol 2: Estrus Synchronization in Ewes using a Progestogen-Based Protocol

Objective: To synchronize estrus and ovulation in ewes for fixed-time artificial insemination, particularly outside the natural breeding season.

Materials:

  • Progesterone-releasing intravaginal devices (e.g., CIDRs containing 300 mg progesterone)

  • CIDR applicator

  • This compound solution (e.g., 125 mcg per dose)

  • Syringes and needles for intramuscular injection

  • Equine chorionic gonadotropin (eCG) (optional, for out-of-season breeding)

  • Artificial insemination equipment

Methodology:

  • Animal Selection: Select healthy ewes with an appropriate body condition score.

  • CIDR Insertion: Insert a CIDR device into the vagina of each ewe using a sanitized applicator. The CIDR is left in place for 7 days.[9]

  • Cloprostenol Administration: On day 6 (one day before CIDR removal), administer an intramuscular injection of a luteolytic dose of this compound (e.g., 125 mcg).[9]

  • CIDR Removal: On day 7, remove the CIDR device.

  • eCG Administration (Optional): For anestrous ewes, an injection of eCG (e.g., 200-400 IU) can be administered at the time of CIDR removal to stimulate follicular development and ovulation.

  • Timed Artificial Insemination: Perform a fixed-time artificial insemination 52 to 56 hours after CIDR removal.

Conclusion

This compound is a highly effective tool for the manipulation of the estrous cycle in small ruminants, forming the cornerstone of many successful assisted reproductive technology programs. The ability to precisely control the timing of estrus and ovulation through its luteolytic action allows for the efficient application of artificial insemination and embryo transfer, ultimately leading to improved reproductive performance and genetic progress in sheep and goat herds. The selection of an appropriate treatment protocol, considering factors such as the physiological status of the animals and the specific objectives of the breeding program, is crucial for maximizing the benefits of this technology. Further research into the nuanced cellular and molecular mechanisms of this compound will continue to refine its application and enhance its utility in small ruminant reproduction.

References

Application Notes and Protocols for the Identification of (+)-Cloprostenol Sodium Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol, a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary medicine.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The primary route of metabolism for cloprostenol (B1669231) involves β-oxidation, leading to the formation of its main metabolite, the tetranor acid of cloprostenol.[2][3][4] This tetranor acid can also be found as a glucuronide conjugate.[3] This document provides detailed application notes and protocols for the identification and analysis of (+)-Cloprostenol sodium and its primary metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5]

Metabolic Pathway of this compound

This compound undergoes β-oxidation of the carboxylic acid side chain, which shortens the chain by four carbon units to form the corresponding tetranor acid metabolite. This metabolite can then be further conjugated with glucuronic acid to form a glucuronide conjugate, which is a common pathway for increasing the water solubility of xenobiotics to facilitate their excretion.

G Cloprostenol This compound Tetranor_Acid Tetranor Acid Metabolite Cloprostenol->Tetranor_Acid β-oxidation Glucuronide Glucuronide Conjugate Tetranor_Acid->Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for the identification of this compound and its primary metabolites. The precursor ion for cloprostenol is observed in negative ionization mode as [M-H]⁻.[5] The masses for the metabolites are calculated based on their biotransformations from the parent compound.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M-H]⁻Major Product Ions (m/z)
(+)-CloprostenolC₂₂H₂₉ClO₆424.92423.9387.9, 343.9, 299.9
Tetranor Acid MetaboliteC₁₈H₂₁ClO₆372.8371.8To be determined experimentally
Glucuronide ConjugateC₂₄H₂₉ClO₁₂548.9547.9371.8 (loss of glucuronic acid)

Note: The product ions for the metabolites are predicted and should be confirmed experimentally.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is designed for the extraction of prostaglandins (B1171923) and their metabolites from urine samples.[6][7]

Materials:

  • Urine sample

  • Internal Standard (e.g., d4-PGF2α)

  • SPE Cartridges (e.g., C18, 500 mg)

  • Methanol (B129727)

  • Ethyl Acetate

  • Hexane

  • Formic Acid

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Spike a 5 mL urine sample with an appropriate amount of internal standard.

  • Acidify the sample to pH 3.5 with 2M formic acid.

  • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water.

  • Elute the analytes with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method is based on typical separation conditions for prostaglandins.[5]

Instrumentation:

  • UHPLC system

Column:

  • Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Methanol with 0.1% Formic Acid

Gradient:

Time (min) % B
0.0 5
6.0 95
8.0 95
8.1 5

| 13.0 | 5 |

Flow Rate:

  • 0.3 mL/min

Column Temperature:

  • 40°C

Injection Volume:

  • 5 µL

Mass Spectrometry (MS) Method

This method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5][8]

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode:

  • Negative Electrospray Ionization (ESI-)

Key MS Parameters:

  • Nebulizing Gas Flow: ~3 L/min

  • Heating Gas Flow: ~10 L/min

  • Interface Temperature: ~300°C

  • Desolvation Line Temperature: ~250°C

  • Heat Block Temperature: ~400°C

  • Drying Gas Flow: ~10 L/min

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(+)-Cloprostenol 423.9 387.9 (Quantifier) Optimize experimentally
343.9 (Qualifier) Optimize experimentally
Tetranor Acid Metabolite 371.8 To be determined Optimize experimentally
Glucuronide Conjugate 547.9 371.8 Optimize experimentally

| d4-PGF2α (IS) | 357.2 | 193.1 | Optimize experimentally |

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum sensitivity.

Experimental Workflow

The overall workflow for the identification of this compound metabolites is a systematic process from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Biological Sample (e.g., Urine) Extraction Solid-Phase Extraction (SPE) Sample_Collection->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation UHPLC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Metabolite_ID Metabolite Identification (based on m/z and RT) Data_Acquisition->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for metabolite identification.

Conclusion

The protocols and data provided in this document offer a robust framework for the sensitive and specific identification and quantification of this compound and its primary metabolites using LC-MS/MS. Adherence to these guidelines, with appropriate instrument-specific optimization, will enable researchers to accurately characterize the metabolic profile of this important veterinary drug.

References

In vitro cell culture assays to determine the bioactivity of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: In Vitro Bioactivity of (+)-Cloprostenol Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Cloprostenol is a synthetic, potent functional analog of Prostaglandin (B15479496) F2α (PGF2α).[1] It is primarily recognized for its luteolytic activity, which involves the functional and morphological regression of the corpus luteum.[1][2][3] The biological effects of (+)-Cloprostenol are mediated through its agonistic activity on the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[4][5] Understanding the in vitro bioactivity of this compound is critical for quality control, potency determination, and further research into its therapeutic applications.

These application notes provide detailed protocols for a panel of in vitro cell-based assays designed to quantify the bioactivity of this compound by assessing key events in its signaling cascade and its ultimate cellular effects.

Mechanism of Action: FP Receptor Signaling

(+)-Cloprostenol binds to and activates the FP receptor, which is typically coupled to the Gq alpha subunit of the heterotrimeric G protein.[5][6] This activation initiates a well-defined signaling cascade. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This rapid increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors. This cascade can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.[6][8]

Cloprostenol_Signaling_Pathway cluster_nucleus Nucleus Cloprostenol (+)-Cloprostenol sodium FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates EGFR EGFR FP_Receptor->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates MAPK_Cascade MAPK/ERK Cascade PLC->MAPK_Cascade Activates via EGFR transactivation EGFR->MAPK_Cascade Ca_Release ↑ Intracellular [Ca2+] IP3->Ca_Release Induces Cellular_Response Cellular Responses (e.g., Apoptosis, Proliferation, ↓ Progesterone) Ca_Release->Cellular_Response pERK p-ERK1/2 MAPK_Cascade->pERK pERK->Cellular_Response

Caption: Signaling pathway of (+)-Cloprostenol via the FP receptor.

Recommended Cell Lines

The choice of cell line is critical for assessing bioactivity.

  • HEK293 cells stably expressing the human FP receptor: Ideal for studying specific receptor-mediated signaling events like calcium mobilization and second messenger accumulation due to low endogenous receptor expression.[9]

  • Ishikawa Endometrial Adenocarcinoma Cells: These cells endogenously express the FP receptor and are suitable for studying downstream signaling like MAPK activation and proliferation.[6]

  • Primary Luteal Cells (e.g., bovine, ovine): The most physiologically relevant model for assessing functional luteolysis, such as the inhibition of progesterone (B1679170) synthesis.[10] However, sourcing and culture can be more complex.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay provides a rapid and direct measure of FP receptor activation by quantifying the release of intracellular calcium.

Experimental Workflow

Calcium_Assay_Workflow start Start seed_cells Seed Cells into 96-well plate start->seed_cells incubate1 Incubate (24 hours) seed_cells->incubate1 load_dye Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) incubate1->load_dye incubate2 Incubate (30-60 min) load_dye->incubate2 wash Wash cells with assay buffer incubate2->wash add_compound Add (+)-Cloprostenol (Dose-response) wash->add_compound read_plate Measure Fluorescence (Kinetic Read) add_compound->read_plate analyze Analyze Data (Calculate EC50) read_plate->analyze end End analyze->end

Caption: Workflow for the intracellular calcium mobilization assay.

Principle: Agonist binding to the FP receptor triggers a Gq-mediated pathway, leading to a rapid increase in intracellular calcium. This increase is detected by a fluorescent calcium indicator dye that is pre-loaded into the cells. The change in fluorescence intensity is proportional to the receptor activation.

Materials:

  • FP receptor-expressing cells (e.g., HEK293-FP)

  • Black, clear-bottom 96-well cell culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Remove culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition & Measurement:

    • Prepare a serial dilution of this compound in HBSS at 2x the final desired concentration.

    • Place the plate in the fluorescence reader set to record a baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 10-20 seconds.

    • Using the instrument's injector, add 100 µL of the 2x compound dilutions to the corresponding wells.

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis: The bioactivity is determined by the increase in fluorescence over the baseline. Plot the peak fluorescence response against the logarithm of the (+)-Cloprostenol concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of a key downstream signaling pathway, providing a more integrated measure of bioactivity.[6][8]

Experimental Workflow

WB_Workflow start Start seed_cells Seed Cells in 6-well plate start->seed_cells incubate1 Incubate until 80-90% confluent seed_cells->incubate1 serum_starve Serum Starve Cells (4-12 hours) incubate1->serum_starve treat Treat with (+)-Cloprostenol (Dose or Time-course) serum_starve->treat lyse Lyse Cells & Collect Protein treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibodies (p-ERK, Total ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL & Image secondary_ab->detect analyze Densitometry Analysis detect->analyze end End analyze->end

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Principle: Activation of the FP receptor leads to the phosphorylation and activation of ERK1/2. Western blotting uses specific antibodies to detect the phosphorylated form of ERK (p-ERK) relative to the total amount of ERK protein, providing a quantitative measure of pathway activation.

Materials:

  • FP receptor-expressing cells (e.g., Ishikawa)

  • 6-well cell culture plates

  • Serum-free culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to treatment.

    • Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes, determined by a preliminary time-course experiment).[8] Include an untreated (vehicle) control.

  • Protein Extraction:

    • Aspirate the medium and wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis: Use densitometry software to quantify the band intensity for p-ERK and total ERK. The bioactivity is expressed as the ratio of p-ERK to total ERK, normalized to the vehicle control.

Protocol 3: Cell Viability Assay (Resazurin Reduction)

This assay is essential to distinguish specific bioactivity from general cytotoxicity and to assess effects on cell proliferation.

Principle: Resazurin (B115843) (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent pink product, resorufin. The amount of fluorescence produced is proportional to the number of viable cells.[11][12]

Materials:

  • Target cells

  • 96-well cell culture plates

  • Resazurin sodium salt solution

  • This compound

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).

  • Treatment: After allowing cells to attach (12-24 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control wells.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay:

    • Add resazurin solution to each well to a final concentration of ~44 µM.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine if this compound exhibits cytotoxic or proliferative effects at the tested concentrations.

Protocol 4: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay quantifies the induction of apoptosis, a key component of structural luteolysis.

Experimental Workflow

Apoptosis_Workflow start Start seed_cells Seed Cells in 6-well plate start->seed_cells incubate1 Incubate and allow cells to attach seed_cells->incubate1 treat Treat with (+)-Cloprostenol (24-48 hours) incubate1->treat harvest Harvest Cells (including supernatant) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate2 Incubate 15 min (Dark, Room Temp) stain->incubate2 analyze Analyze by Flow Cytometry incubate2->analyze end End analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[13][14]

Materials:

  • Target cells

  • 6-well cell culture plates

  • FITC Annexin V/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting:

    • Collect the culture medium from each well (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.

    • Combine the detached cells with their corresponding culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant. Bioactivity is demonstrated by a dose-dependent increase in the percentage of early and late apoptotic cells.

Data Presentation

Quantitative data from the bioactivity assays should be summarized for clear interpretation and comparison.

Table 1: Summary of this compound Bioactivity

Assay Endpoint Measured Result (Example Data)
Calcium Mobilization EC50 15.2 nM
ERK1/2 Phosphorylation Max Fold Increase (p-ERK/Total ERK) 8.5-fold at 100 nM
Cell Viability (72h) IC50 > 10 µM (Not cytotoxic)
Apoptosis (48h) % Apoptotic Cells (at 1 µM) 35.7% (Early + Late)

| Progesterone Secretion | % Inhibition (at 100 nM) | 65% (in bovine luteal cells)|

References

The Role of (+)-Cloprostenol Sodium in the Cryopreservation and Thawing of Reproductive Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and induce parturition. Emerging research into the broader roles of prostaglandins (B1171923) in reproductive physiology has highlighted their potential to modulate cellular processes crucial for the survival of gametes and embryos during cryopreservation and thawing. The stresses induced by freezing and thawing, including osmotic shock, ice crystal formation, and oxidative stress, can significantly compromise the viability and functional integrity of sperm, oocytes, and embryos. Prostaglandins, through their interaction with specific cell surface receptors and influence on intracellular signaling pathways, may offer a protective effect against cryo-injury, thereby enhancing post-thaw outcomes.

These application notes provide a summary of the current understanding and detailed protocols for the potential use of this compound and related prostaglandins in the cryopreservation and thawing of reproductive cells. The information is intended to guide researchers in designing experiments to explore and optimize the cryoprotective effects of these compounds.

Application Notes

Spermatozoa Cryopreservation and Thawing

The addition of prostaglandin analogues to semen extenders or thawing media aims to improve post-thaw sperm motility, viability, and fertilizing capacity. While direct studies on this compound are limited, research on PGF2α suggests a nuanced role. Some studies indicate that adding PGF2α before freezing can be detrimental to post-thaw motility. However, low physiological concentrations (e.g., 1 µM) of PGF2α have been shown to increase the progressive motility of human spermatozoa and their ability to bind to the zona pellucida.[1][2][3] Furthermore, the inclusion of PGF2α in the insemination medium after thawing has been explored as a method to enhance uterine contractility and sperm transport, potentially improving in vivo fertility outcomes in cattle.[4][5][6]

The proposed mechanism of action involves the interaction of prostaglandins with receptors on the sperm plasma membrane, leading to the modulation of intracellular calcium levels, which is a critical factor in sperm motility and the acrosome reaction.[7]

Oocyte and Embryo Cryopreservation and Thawing

Prostaglandin E2 (PGE2) has demonstrated beneficial effects on the cryotolerance of bovine embryos when included in the in vitro culture medium prior to cryopreservation.[8] Supplementation with PGE2 has been shown to improve oocyte competence, blastocyst quality, and post-thaw survival rates.[4][5][6][9] The protective effects are attributed to the activation of anti-apoptotic pathways and improved cellular repair mechanisms, which are crucial for surviving the stresses of freezing and thawing.[4][5]

The signaling pathway for PGE2 in oocytes is believed to be mediated through EP2 and EP4 receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][8] This pathway is known to be involved in oocyte maturation and may also play a role in enhancing cellular resilience to cryo-injury. While direct evidence for this compound is not yet available, its structural similarity to PGF2α, which also has receptors on reproductive cells, suggests a potential for similar, though not identical, modulatory effects.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of prostaglandins on reproductive cells. It is important to note that much of this data is from studies on PGF2α and PGE2, and serves as a basis for hypothesizing the potential effects of this compound.

Table 1: Effect of Prostaglandins on Post-Thaw Sperm Parameters

Prostaglandin & ConcentrationSpeciesParameter MeasuredOutcomeReference
PGF2α (Dinolytic®) in straw (post-thaw mixing)BovinePregnancy Rate56% (60% dose) vs. 44% (control)[4][5]
1 µM PGF2α (in vitro incubation)HumanProgressive MotilitySignificant increase after 2 and 18 hours[2][3]
1 µM PGF2α (in vitro incubation)HumanZona Pellucida BindingDoubled compared to control[2][3]
PGF2α (added before freezing)BovinePost-Thaw MotilityCompromised[5][6]

Table 2: Effect of Prostaglandins on Oocyte and Embryo Cryopreservation Outcomes

Prostaglandin & ConcentrationSpeciesApplication StageParameter MeasuredOutcomeReference
1 µM PGE2BovineIn vitro maturation medium (pre-cryo)Blastocyst CryotoleranceImproved post-thaw survival and hatching rates[4][5][8]
1 µM PGE2BovineIn vitro maturation medium (pre-cryo)ICM Cell Number (post-thaw)Significantly larger ICM cell populations[4][5]
PGE2BovineIn vitro maturation mediumOocyte CompetenceIncreased expression of competence-related genes[6][9]
PGE2BovineIn vitro maturation mediumOxidative StressReduced intracellular reactive oxygen species[6][9]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Sperm Cryopreservation Extender

Objective: To determine the effect of this compound supplementation in a standard semen extender on post-thaw sperm motility, viability, and plasma membrane integrity.

Materials:

  • Freshly collected semen (e.g., bovine, equine)

  • Tris-egg yolk based extender[10][11]

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cryo-vials or straws

  • Liquid nitrogen

  • Water bath (37°C)

  • Computer-Assisted Sperm Analysis (CASA) system

  • Flow cytometer

  • Fluorescent stains for viability and membrane integrity (e.g., SYBR-14/Propidium Iodide)

Methodology:

  • Semen Evaluation: Perform initial assessment of fresh semen for concentration, motility, and morphology.

  • Extender Preparation: Prepare the Tris-egg yolk extender. Divide the extender into aliquots for different treatment groups:

    • Control: Extender with no this compound.

    • Treatment 1: Extender with 0.1 µM this compound.

    • Treatment 2: Extender with 1.0 µM this compound.

    • Treatment 3: Extender with 10 µM this compound.

  • Semen Extension: Dilute the semen with the prepared extenders to a final concentration suitable for cryopreservation (e.g., 60 x 10^6 sperm/mL).

  • Equilibration: Cool the extended semen to 4°C over a period of 2-4 hours.

  • Cryopreservation: Load the equilibrated semen into cryo-vials or straws, place them in liquid nitrogen vapor for 10-20 minutes, and then plunge them into liquid nitrogen for storage.

  • Thawing: Thaw the samples in a 37°C water bath for 30-60 seconds.

  • Post-Thaw Analysis:

    • Motility: Immediately after thawing, assess total and progressive motility using a CASA system.

    • Viability and Membrane Integrity: Stain the thawed sperm with SYBR-14 and Propidium Iodide and analyze using a flow cytometer to determine the percentage of live, dead, and membrane-damaged sperm.

  • Data Analysis: Compare the results between the control and treatment groups using appropriate statistical methods.

Protocol 2: Assessment of this compound in Oocyte/Embryo Thawing Medium

Objective: To evaluate the effect of adding this compound to the thawing medium on the post-thaw viability and developmental competence of vitrified oocytes or embryos.

Materials:

  • Vitrified oocytes or embryos

  • Thawing solutions (typically containing decreasing concentrations of a non-permeable cryoprotectant like sucrose)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • In vitro culture medium

  • Incubator (37°C, 5% CO2)

  • Microscope

Methodology:

  • Thawing Solution Preparation: Prepare the thawing solutions. Create treatment groups by supplementing the final thawing or initial culture medium with different concentrations of this compound:

    • Control: Standard thawing and culture media.

    • Treatment 1: 0.1 µM this compound in the final thawing or initial culture medium.

    • Treatment 2: 1.0 µM this compound in the final thawing or initial culture medium.

    • Treatment 3: 10 µM this compound in the final thawing or initial culture medium.

  • Thawing: Warm the vitrified oocytes/embryos according to a standard protocol, moving them through the series of thawing solutions to gradually remove the cryoprotectants.

  • Post-Thaw Culture: After thawing, place the oocytes/embryos in the respective control or treatment culture media and incubate.

  • Viability and Development Assessment:

    • Oocytes: Assess survival based on morphological integrity immediately after thawing. For oocytes, subsequent in vitro fertilization and culture can be performed to evaluate developmental competence (cleavage and blastocyst formation rates).

    • Embryos: Assess survival and re-expansion at 2-4 hours post-thaw. Continue culture for 24-48 hours to evaluate further development (e.g., blastocyst hatching).

  • Data Analysis: Compare survival rates, cleavage rates, blastocyst rates, and hatching rates between the control and treatment groups.

Visualizations

Experimental_Workflow_Sperm_Cryopreservation cluster_pre_freeze Pre-Freezing cluster_freezing Freezing & Thawing cluster_post_thaw Post-Thaw Analysis semen Semen Collection & Evaluation dilution Semen Dilution semen->dilution extender Extender Preparation (+/- Cloprostenol) extender->dilution equilibration Equilibration (4°C) dilution->equilibration freezing Cryopreservation (LN2 Vapor -> LN2) equilibration->freezing thawing Thawing (37°C Water Bath) freezing->thawing casa Motility Analysis (CASA) thawing->casa flow Viability & Integrity (Flow Cytometry) thawing->flow

Caption: Workflow for evaluating this compound in sperm cryopreservation.

Prostaglandin_Signaling_Sperm cloprostenol (+)-Cloprostenol (PGF2α analogue) receptor Prostaglandin F Receptor (GPCR) cloprostenol->receptor g_protein G-protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ca_influx Ca2+ Influx g_protein->ca_influx ip3 IP3 & DAG Production plc->ip3 ca_release Ca2+ Release from Intracellular Stores ip3->ca_release int_ca Increased Intracellular [Ca2+] ca_release->int_ca ca_influx->int_ca motility Modulation of Motility & Acrosome Reaction int_ca->motility

Caption: Postulated PGF2α signaling pathway in spermatozoa.

Prostaglandin_Signaling_Oocyte pge2 Prostaglandin E2 receptor EP2/EP4 Receptors (GPCR) pge2->receptor g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp Increased cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka gene_exp Gene Expression Changes (Anti-apoptotic, Pro-survival) pka->gene_exp cryotolerance Enhanced Cryotolerance & Oocyte Competence gene_exp->cryotolerance

Caption: PGE2 signaling pathway in oocytes related to cryotolerance.

References

Application Note: Chiral High-Performance Liquid Chromatography for the Enantioselective Separation of Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cloprostenol (B1669231), a synthetic analogue of prostaglandin (B15479496) F2α, is a chiral drug widely utilized in veterinary medicine. Its biological activity resides primarily in the (+)-enantiomer, making the separation and quantification of its enantiomers critical for pharmaceutical quality control and research. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of cloprostenol enantiomers. The described protocol is suitable for both analytical and semi-preparative applications.

Principle

The separation of cloprostenol enantiomers is achieved through direct chiral chromatography. A chiral stationary phase (CSP) provides a stereospecific environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This differential interaction leads to different retention times for each enantiomer on the chromatographic column, allowing for their separation and quantification. The method described herein utilizes a cellulose-based CSP, which has demonstrated excellent enantioselectivity for cloprostenol.

Experimental Protocols

Analytical Separation of Cloprostenol Enantiomers

This protocol is optimized for the quantitative analysis of cloprostenol enantiomers.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel OD-RH column[1][2][3]

  • Mobile Phase: Acetonitrile (B52724) and 20mM Sodium Dihydrogenphosphate buffer (pH 3.0)[1][2][3]

  • Cloprostenol racemic standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogenphosphate (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Milli-Q water or equivalent

2. Chromatographic Conditions:

A new HPLC method has been developed for the separation and quantification of cloprostenol enantiomers.[1][2][3] The optimized system consists of a Chiralcel OD-RH column with a mobile phase of acetonitrile and sodium dihydrogenphosphate (pH 3.0; 20mM) in a 33:67 (v/v) ratio.[1][2][3] This method achieves baseline resolution of (±)-cloprostenol (R=2.16) with an analysis time under 10 minutes.[1][2][3] The detection and quantification limits are in the micromolar range at 274 nm, with an order of magnitude improvement at 210 nm.[1][2][3] The relative standard deviation (R.S.D.) for retention factor, peak area, and peak height for each enantiomer is below 2%.[1][2][3]

ParameterCondition
Stationary Phase Chiralcel OD-RH
Mobile Phase Acetonitrile : 20mM Sodium Dihydrogenphosphate (pH 3.0) (33:67, v/v)
Flow Rate 0.7 mL/min
Column Temperature 20 °C
Detection Wavelength 274 nm (or 210 nm for higher sensitivity)
Injection Volume 20 µL

3. Sample Preparation:

Prepare a stock solution of racemic cloprostenol in the mobile phase at a concentration of 1 mg/mL. Further dilute with the mobile phase to achieve the desired concentration for analysis.

Semi-Preparative Separation of Cloprostenol Enantiomers

This protocol can be adapted for the isolation of individual cloprostenol enantiomers.

1. Chromatographic Conditions:

Conditions for the semi-preparative separation of the enantiomers can be readily achieved by a minor adjustment of the mobile phase composition.[1][3] By slightly modifying the mobile phase, specifically the ratio of acetonitrile to buffer, the resolution can be substantially increased to facilitate the collection of pure enantiomer fractions.[3]

ParameterCondition
Stationary Phase Chiralcel OD-RH
Mobile Phase Acetonitrile : 20mM Sodium Dihydrogenphosphate (pH 3.0) (30:70, v/v)
Flow Rate 0.7 mL/min
Column Temperature 20 °C
Detection Wavelength 274 nm
Sample Concentration Up to 5.5 mg/mL

Data Presentation

Quantitative Data Summary for Analytical Method

ParameterValueReference
Resolution (R) 2.16[1][2][3]
Analysis Time < 10 min[1][2][3]
R.S.D. (Retention Factor, Peak Area, Peak Height) < 2%[1][3]

Visualizations

Experimental Workflow for Chiral HPLC Separation of Cloprostenol

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Buffer) prep_system Equilibrate HPLC System prep_mobile->prep_system prep_sample Prepare Cloprostenol Sample Solution inject Inject Sample (20 µL) prep_sample->inject prep_system->inject separate Isocratic Elution on Chiralcel OD-RH inject->separate Flow Rate: 0.7 mL/min Temp: 20 °C detect UV Detection (274 nm or 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomers integrate->quantify

Caption: Workflow for the chiral HPLC separation of cloprostenol enantiomers.

References

(+)-Cloprostenol sodium as an experimental tool to study the function of the corpus luteum.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining early pregnancy through the secretion of progesterone (B1679170). The regression of the CL, a process termed luteolysis, is critical for the cyclicity of the female reproductive system in the absence of pregnancy. Prostaglandin (B15479496) F2α (PGF2α), released from the uterus, is the primary physiological signal for luteolysis in many species.[1]

(+)-Cloprostenol sodium is a potent synthetic analog of PGF2α.[2] Due to its resistance to metabolic degradation compared to the endogenous PGF2α, it has a longer half-life (approximately 3 hours), making it a powerful and reliable experimental tool.[3] It is widely used to induce luteolysis, allowing for the synchronized control of the estrous cycle and the study of the molecular and cellular mechanisms governing CL function and regression.[1][2] This document provides detailed application notes and protocols for utilizing this compound as an experimental tool in corpus luteum research.

Mechanism of Action

(+)-Cloprostenol exerts its biological effects by binding to and activating the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) on the surface of luteal cells.[4] Activation of the FP receptor initiates a well-defined signaling cascade that culminates in both functional and structural luteolysis.

Functional Luteolysis: This involves a rapid decrease in progesterone synthesis and secretion. Key signaling events include:

  • Gq Protein Activation: Ligand binding to the FP receptor activates the Gαq subunit of the associated G-protein.

  • Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C.

  • Inhibition of Steroidogenesis: The signaling cascade interferes with luteinizing hormone (LH) receptor signaling and downregulates the expression and activity of key steroidogenic enzymes, such as StAR (Steroidogenic Acute Regulatory Protein), leading to a sharp decline in progesterone production.[5]

Structural Luteolysis: This refers to the physical regression and apoptosis of the luteal cells, leading to the breakdown of the CL structure. This process is mediated by the activation of apoptotic pathways, including the activation of caspase enzymes, which dismantle the cell's structural components.[4]

Signaling Pathway Diagram

Cloprostenol_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor (GPCR) G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Ca2_ER->PKC Activates Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition Leads to Apoptosis Apoptosis (Caspase Activation) PKC->Apoptosis Leads to Cloprostenol (B1669231) (+)-Cloprostenol Cloprostenol->FP_Receptor Binds

Caption: (+)-Cloprostenol signaling cascade in luteal cells.

Applications in Corpus Luteum Research

  • Induction of Luteolysis: The primary application is to induce luteolysis reliably in vivo and in vitro. This allows for precise timing of experiments related to the estrous cycle.

  • Study of Progesterone Synthesis: By treating luteal cells or animals with (+)-Cloprostenol, researchers can investigate the molecular mechanisms that shut down progesterone production.

  • FP Receptor Characterization: It serves as a stable, high-affinity ligand for competitive binding assays to characterize FP receptor density and affinity in various tissues and physiological states.[6]

  • Investigation of Apoptotic Pathways: It is a tool to trigger and study the signaling cascades involved in programmed cell death within the corpus luteum.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies using Cloprostenol to investigate corpus luteum function.

Table 1: In Vivo Luteolytic Effects of Cloprostenol in Cattle

ParameterSpecies/ModelDose & RouteObservationReference
Time to Luteolysis Lactating Dairy Cows500 µg, i.m.Complete luteolysis (Progesterone <0.5 ng/mL) by 56-96h[3]
Progesterone Decline Beef Heifers500 µg, i.m.Significant decrease in progesterone within 8-16 hours[7]
Ovulation Interval Non-lactating Dairy Cows300 µgInterval from treatment to ovulation was ~3.3 days[8]
Luteal Regression Dairy CowsDinoprost (B1670695) vs. CloprostenolDinoprost showed slightly higher luteal regression rates (91.3% vs 86.6%)[9]
Partial Luteolysis Cattle83.3 µg, i.m. (sub-dose)Progesterone decreased at 8-16h, then rebounded at 24h[7]

Table 2: In Vitro Effects of Cloprostenol on Luteal Cells

ParameterCell Type/SpeciesConcentrationObservationReference
Progesterone Secretion Domestic Cat Luteal CellsNot specifiedSignificantly reduced progesterone concentration in culture medium[10][11]
Progesterone Secretion Human Luteal Tissue Slices1 µg/mLInitial depression of progesterone, which was not sustained[12][13]
FP Receptor Binding Bovine Corpus Luteum Membranes10⁻¹¹ M to 10⁻⁴ Md-Cloprostenol (B24006) was ~150 times more potent than dl-cloprostenol in binding[6][14]
Adipose Differentiation Rat Adipocyte Precursors3 x 10⁻¹² M50% inhibition of differentiation (demonstrates high potency)
Gene Expression Felid Luteal CellsNot specifiedSignificant changes in LH, prolactin, and PGF2α receptor expression[10]

Experimental Protocols

Protocol 1: In Vivo Induction of Luteolysis in a Bovine Model

This protocol describes the induction of luteolysis in dairy or beef cattle for estrous cycle synchronization or for studying luteal regression.

Materials:

  • This compound solution (e.g., 250 µg/mL)

  • Syringes and needles for intramuscular (i.m.) injection

  • Animal restraining facility (e.g., chute or headlock)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Ultrasound equipment with a rectal probe (optional, for CL visualization)

Procedure:

  • Animal Selection: Select non-pregnant, cycling cows between days 5 and 16 of their estrous cycle (mid-luteal phase), as the CL is most responsive during this period.[15][16]

  • Baseline Sampling (Time 0):

    • Secure the animal in the restraining facility.

    • Collect a blood sample via coccygeal (tail) venipuncture to determine baseline progesterone concentration.

    • (Optional) Perform a transrectal ultrasound examination to visualize and measure the corpus luteum.

  • Administration of (+)-Cloprostenol:

    • Administer a single 500 µg dose of (+)-Cloprostenol via deep intramuscular injection in the neck or gluteal muscle.[17] This corresponds to a 2 mL injection of a standard 250 µg/mL solution.

  • Post-Treatment Monitoring and Sampling:

    • Collect blood samples at regular intervals to monitor the decline in progesterone. A suggested schedule is 8, 16, 24, 48, 72, and 96 hours post-injection.[7]

    • (Optional) Perform daily ultrasound examinations to monitor the physical regression (decrease in size and vascularity) of the CL.

  • Confirmation of Luteolysis:

    • Luteolysis is confirmed by a sharp decline in plasma progesterone concentrations to a basal level (typically <1.0 ng/mL) within 48-72 hours.[3]

    • Animals are expected to exhibit signs of estrus (heat) 2 to 5 days after injection.

Experimental Workflow Diagram

InVivo_Workflow start Start: Select Cycling Cow (Day 5-16 of Cycle) baseline Time 0: Baseline Measures - Blood Sample (Progesterone) - Ultrasound of CL (Optional) start->baseline injection Administer (+)-Cloprostenol (500 µg, i.m.) baseline->injection monitoring Post-Treatment Monitoring (0-96 hours) injection->monitoring sampling Collect Blood Samples (e.g., 8, 16, 24, 48, 72h) Perform Ultrasound (Optional) monitoring->sampling analysis Analyze Data - Progesterone Assay (ELISA/RIA) - CL Size/Blood Flow sampling->analysis endpoint Endpoint: Luteolysis Confirmed (Progesterone < 1 ng/mL) analysis->endpoint

Caption: Workflow for in vivo induction of luteolysis.

Protocol 2: In Vitro Treatment of Cultured Luteal Cells

This protocol details the treatment of primary luteal cells in culture to study the direct effects of (+)-Cloprostenol on steroidogenesis and cell viability.

Materials:

  • Isolated and cultured luteal cells (e.g., from bovine, ovine, or rodent ovaries).

  • Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with serum and antibiotics.

  • This compound stock solution (e.g., 1 mM in DMSO or PBS).

  • Multi-well cell culture plates (e.g., 24-well or 96-well).

  • Incubator (37°C, 5% CO₂).

  • Reagents for downstream analysis (e.g., progesterone ELISA kit, cell viability assay like MTT or LDH).

Procedure:

  • Cell Seeding: Seed isolated luteal cells in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24-48 hours in a humidified incubator.

  • Preparation of Treatment Media:

    • Prepare serial dilutions of (+)-Cloprostenol from the stock solution into fresh, serum-free (or low-serum) culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).

    • Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used for the stock solution.

    • Include an "untreated control" group with fresh medium only.

  • Cell Treatment:

    • Carefully aspirate the old medium from the cell culture wells.

    • Gently add the prepared treatment media to the respective wells. For a 24-well plate, a typical volume is 500 µL per well.

  • Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.

  • Sample Collection and Analysis:

    • Functional Analysis (Progesterone): At the end of the incubation period, collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and store the supernatant at -20°C or -80°C until analysis. Measure progesterone concentration using a validated ELISA or RIA kit.

    • Structural Analysis (Cell Viability): After collecting the supernatant, the remaining cells can be processed for viability or apoptosis assays (e.g., MTT, LDH, TUNEL, or Caspase-3 activity assays) according to the manufacturer's instructions.

  • Data Analysis: Normalize the results from treated groups to the vehicle control group. Plot dose-response curves to determine parameters like the EC50 (half-maximal effective concentration) for progesterone inhibition.

Disclaimer

These protocols are intended as a guide. Researchers should optimize conditions, including dosage, timing, and cell culture specifics, based on the animal model, species, and specific experimental objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Timed Artificial Insemination Utilizing (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timed artificial insemination (TAI) protocols are pivotal in modern reproductive management of livestock, enhancing breeding efficiency and genetic progress. These protocols synchronize estrus and ovulation, eliminating the need for estrus detection and enabling fixed-time insemination. A key component of many TAI protocols is the administration of a prostaglandin (B15479496) F2α (PGF2α) analog to induce luteolysis, the regression of the corpus luteum (CL). (+)-Cloprostenol sodium is a potent synthetic analog of PGF2α that effectively induces luteolysis, leading to a decrease in progesterone (B1679170) levels and allowing for the initiation of a new estrous cycle.[1][2] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in TAI programs for various animal species.

Mechanism of Action: Luteolysis

This compound, as a PGF2α analog, binds to prostaglandin F receptors in the corpus luteum. This binding initiates a signaling cascade that leads to the regression of the CL.[3] The primary outcome of this action is the cessation of progesterone production, a hormone essential for maintaining pregnancy.[1][2] The decrease in progesterone allows the hypothalamus to release Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to follicular development, estrus, and ovulation.[4]

Signaling Pathway of PGF2α-Induced Luteolysis

The binding of this compound to its receptor on luteal cells triggers a complex intracellular signaling cascade involving various pathways that ultimately lead to decreased progesterone synthesis and apoptosis of the luteal cells.

G cluster_cell Luteal Cell PGF2a This compound (PGF2α analog) Receptor Prostaglandin F Receptor PGF2a->Receptor Binds to PLC Phospholipase C (PLC) Activation Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG EndoReticulum Endoplasmic Reticulum IP3->EndoReticulum Acts on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca ↑ Intracellular Ca²⁺ Ca->PKC Apoptosis Apoptosis (Cell Death) PKC->Apoptosis Progesterone_Synthesis ↓ Progesterone Synthesis PKC->Progesterone_Synthesis EndoReticulum->Ca Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_Synthesis->Luteolysis

Caption: PGF2α-induced luteolysis signaling pathway.

Recommended Dosages of this compound

The appropriate dosage of this compound is crucial for effective luteolysis and varies by species. Administration is typically via intramuscular injection.

SpeciesRecommended Dose of this compoundReference(s)
Cattle (Cows and Heifers)500 mcg (2 mL)[5][6]
Sheep (Ewes)125 mcg[7]
Goats (Does)62.5 - 125 mcg[7]
Swine (Sows)75 µg (d-cloprostenol) or 200 µg (DL-cloprostenol)[8][9]

Timed Artificial Insemination Protocols

Several TAI protocols that incorporate this compound have been developed and validated. The choice of protocol can depend on the species, reproductive status of the animals, and management considerations.

Bovine TAI Protocols

1. Ovsynch Protocol

The Ovsynch protocol is a widely used TAI program in dairy and beef cattle. It synchronizes follicular wave emergence and ovulation.

Experimental Protocol: Ovsynch

  • Day 0: Administer Gonadotropin-Releasing Hormone (GnRH) or an analog to synchronize follicular wave emergence.

  • Day 7: Administer 500 mcg of this compound intramuscularly to induce luteolysis.

  • Day 9 (56 hours after PGF2α): Administer a second dose of GnRH to induce ovulation of the dominant follicle.

  • Day 10 (16 hours after second GnRH): Perform fixed-time artificial insemination.

G Day0 Day 0 Administer GnRH Day7 Day 7 Administer (+)-Cloprostenol (500 mcg) Day0->Day7 7 days Day9 Day 9 (56h post-PGF) Administer GnRH Day7->Day9 56 hours Day10 Day 10 (16h post-GnRH) Fixed-Time AI Day9->Day10 16 hours

Caption: Ovsynch Protocol Workflow.

2. Co-Synch + CIDR Protocol

This protocol is particularly effective in anestrous cows and heifers by providing a source of progesterone.

Experimental Protocol: Co-Synch + CIDR (7-day)

  • Day 0: Administer GnRH and insert a Controlled Internal Drug Release (CIDR) device containing progesterone.

  • Day 7: Remove the CIDR device and administer 500 mcg of this compound intramuscularly.

  • Day 10 (60-66 hours after CIDR removal): Administer a second dose of GnRH and perform fixed-time artificial insemination concurrently.

G Day0 Day 0 Administer GnRH Insert CIDR Day7 Day 7 Remove CIDR Administer (+)-Cloprostenol (500 mcg) Day0->Day7 7 days Day10 Day 10 (60-66h post-CIDR removal) Administer GnRH Fixed-Time AI Day7->Day10 60-66 hours

Caption: Co-Synch + CIDR (7-day) Protocol Workflow.

3. J-Synch Protocol

The J-Synch protocol is a modification that can improve synchronization in certain cattle populations.

Experimental Protocol: J-Synch

  • Day 0: Insert a CIDR device and administer 2 mg of estradiol (B170435) benzoate (B1203000) intramuscularly.

  • Day 6: Remove the CIDR device and administer 500 mcg of this compound intramuscularly.

  • Day 9: Administer GnRH and perform fixed-time artificial insemination concurrently.[10]

G Day0 Day 0 Insert CIDR Administer Estradiol Benzoate Day6 Day 6 Remove CIDR Administer (+)-Cloprostenol (500 mcg) Day0->Day6 6 days Day9 Day 9 Administer GnRH Fixed-Time AI Day6->Day9 3 days

Caption: J-Synch Protocol Workflow.

Ovine and Caprine TAI Protocol

A common protocol for sheep and goats involves the use of progestogen sponges or CIDRs to synchronize the estrous cycle, followed by the administration of this compound.

Experimental Protocol: Progestogen-Based TAI

  • Day 0: Insert an intravaginal progestogen-releasing device (e.g., CIDR or sponge).

  • Day 9-14 (depending on species and device): Administer an intramuscular injection of equine Chorionic Gonadotropin (eCG) to stimulate follicular development.

  • 48-56 hours after device removal: Perform fixed-time artificial insemination.

Porcine TAI Protocol

In sows, this compound is often used to synchronize farrowing, but it can also be incorporated into protocols to synchronize estrus for AI, particularly in gilts.

Experimental Protocol: Estrus Synchronization in Gilts

  • Day 0: Begin feeding a progestogen (e.g., altrenogest) for 14-18 days to synchronize the estrous cycle.

  • 24 hours after last progestogen feeding: Administer an intramuscular injection of eCG to stimulate follicular growth.

  • 56-72 hours after eCG: Administer an intramuscular injection of this compound (d-cloprostenol 75 µg or DL-cloprostenol 200 µg) to induce luteolysis.[8][9]

  • Fixed-time AI: Perform artificial insemination at a predetermined time following the cloprostenol (B1669231) injection, typically based on observed estrus or a fixed schedule (e.g., 24 and 36 hours post-estrus detection).

Quantitative Data Summary

The efficacy of TAI protocols incorporating this compound can be evaluated by pregnancy rates and the degree of estrus synchronization. The following tables summarize representative data from various studies.

Table 1: Pregnancy Rates in Bovine TAI Protocols with Cloprostenol

ProtocolAnimal TypePregnancy Rate (%)Reference(s)
Ovsynch (First AI)Lactating Dairy Cows40[11]
Ovsynch (Second+ AI)Lactating Dairy Cows23[11]
Modified 5-day Co-synchBeef Heifers41.1[10]
J-synchBeef Heifers48.7[10]

Table 2: Reproductive Performance in Goats with a Cloprostenol-Based TAI Protocol

ParameterValueReference(s)
Estrus Detection Rate87.5%[6]
Pregnancy Rate (AI at 48h post-cloprostenol)65.5%[6]
Pregnancy Rate (AI at 52h post-cloprostenol)63.0%[6]
Pregnancy Rate (New Protocol vs. Progestagen+eCG)64.6% vs. 46.8%[6]

Table 3: Effects of Cloprostenol Administration in Sows

TreatmentWeaning-to-Estrus Interval (WEI)Pregnancy Rate (%)Reference(s)
ControlLonger64.58[9]
D-cloprostenol sodium (quartic injections)Shorter82.61[9]

Conclusion

Timed artificial insemination protocols that incorporate this compound are highly effective for synchronizing estrus and ovulation across multiple species. The selection of an appropriate protocol, correct dosage, and precise timing of administration are critical for maximizing reproductive success. The data presented herein demonstrate the efficacy of these protocols and provide a foundation for their application in research and commercial settings. Further optimization of these protocols may be achieved by considering factors such as the age, parity, and nutritional status of the animals.

References

Application Note: A Comparative Study of Subcutaneous vs. Intramuscular Delivery of (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Cloprostenol sodium is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), a potent luteolytic agent used extensively in veterinary medicine for the synchronization of estrus and other reproductive management applications in species like cattle and horses.[1][2][3] As a luteolytic agent, it causes the functional and morphological regression of the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) production and a subsequent return to estrus.[3][4] The standard route of administration is intramuscular (IM) injection.[2][5][6][7] This application note provides a comparative analysis of the subcutaneous (SC) versus the intramuscular (IM) delivery of this compound, summarizing key performance data and providing detailed experimental protocols to guide researchers in the field.

Mechanism of Action: Luteolysis

Cloprostenol (B1669231) acts on the prostaglandin F2-alpha receptor, initiating a signaling cascade that leads to the regression of the corpus luteum.[8][9] This process involves a sharp fall in progesterone levels, which is critical for initiating the return to estrus and ovulation.[9]

cluster_cell Luteal Cell cloprostenol (+)-Cloprostenol (PGF2α Analogue) receptor Prostaglandin F2α Receptor (FP) cloprostenol->receptor Binds to plc Phospholipase C (PLC) Activation receptor->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) Activation ip3_dag->pkc apoptosis Apoptosis Cascade Activation ca_release->apoptosis p4_inhibition Inhibition of Progesterone Synthesis pkc->p4_inhibition luteolysis Luteal Regression (Luteolysis) apoptosis->luteolysis p4_inhibition->luteolysis

Caption: Signaling pathway of (+)-Cloprostenol inducing luteolysis.

Data Presentation: Comparative Efficacy

The efficacy of subcutaneous versus intramuscular administration has been evaluated, particularly in beef cattle. The route and dose significantly impact the timing and success of induced estrus and ovulation.

Table 1: Comparison of Estrus Response and Ovulation in Beef Heifers (Treatment at Random Stages of Estrous Cycle)

Dose (µg)Administration RouteNHeifers in Estrus (%)Heifers Ovulating (%)Mean Interval to Estrus (hours)
500Intramuscular (IM)978%89%58.5[10][11]
500Subcutaneous (SC)10100%100%75.0[10][11]
125Intramuscular (IM)1055%55%78.0[10][11]
125Subcutaneous (SC)933%44%82.3[10][11]

Data sourced from studies on beef heifers.[10][11]

Table 2: Comparison of Ovulation in Beef Heifers (Treatment on Day 7 Post-Ovulation)

Dose (µg)Administration RouteNHeifers Ovulating (%)
500Intramuscular (IM)989%
500Subcutaneous (SC)9100%
125Intramuscular (IM)955%
125Subcutaneous (SC)944%

Data sourced from studies on beef heifers.[10][11]

Summary of Findings:

  • Time to Estrus: The standard 500 µg intramuscular injection resulted in a significantly shorter interval from treatment to estrus (58.5 hours) compared to all other groups.[11]

  • Efficacy of Standard Dose: While the IM route was faster, the 500 µg subcutaneous injection was highly effective, inducing estrus and ovulation in 100% of treated heifers in one study.[10][11]

  • Efficacy of Reduced Dose: Reduced doses (125 µg) were significantly less effective in inducing estrus and ovulation, regardless of the administration route.[10][11] The variability in response to a reduced dose suggests it depends heavily on the sensitivity of the corpus luteum, making such doses unreliable for routine use.[11]

Experimental Protocols

The following protocols outline the methodologies for a comparative study of this compound administration routes.

Experimental Workflow Diagram

start Animal Selection (e.g., Cycling Beef Heifers) randomize Randomization start->randomize group_im Group A Intramuscular (IM) randomize->group_im group_sc Group B Subcutaneous (SC) randomize->group_sc group_im->dummy group_sc->dummy administer Drug Administration monitor Monitoring & Data Collection administer->monitor analysis Data Analysis (Statistical Comparison) monitor->analysis dummy->administer

Caption: General workflow for a comparative drug delivery study.

Protocol 1: Intramuscular (IM) Administration
  • Animal Restraint: Properly restrain the animal in a cattle chute or other appropriate restraint to ensure safety for both the animal and the administrator.

  • Site Selection: Select a site with large muscle mass, such as the gluteal muscles or the lateral aspect of the neck. Ensure the site is clean and dry.

  • Dosage Preparation: Aseptically draw the required dose of this compound into a sterile syringe. The standard therapeutic dose for cattle is typically 500 µg (2 mL).[2][6][7]

  • Injection: Insert a sterile needle (e.g., 18-gauge, 1.5-inch) deep into the muscle at a 90-degree angle to the skin.

  • Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Administration: Inject the solution at a steady rate.

  • Withdrawal: Withdraw the needle and apply brief pressure to the injection site with a sterile swab if necessary.

  • Record Keeping: Record the date, time, dose, and injection site.

Protocol 2: Subcutaneous (SC) Administration
  • Animal Restraint: Properly restrain the animal as described for IM injection.

  • Site Selection: Select a site with loose skin, such as the area over the neck or behind the shoulder.

  • Dosage Preparation: Aseptically draw the required dose into a sterile syringe.

  • Injection: Pinch a fold of skin to create a "tent." Insert a sterile needle (e.g., 18-gauge, 1-inch) at a 45-degree angle into the base of the skin tent, entering the subcutaneous space.

  • Aspiration: Gently aspirate to check for blood. If present, select a new site.

  • Administration: Inject the solution. A small lump may form under the skin, which should be absorbed as the drug disperses.

  • Withdrawal: Withdraw the needle and release the skin.

  • Record Keeping: Record the date, time, dose, and injection site.

Protocol 3: Assessment of Luteolysis and Estrus
  • Progesterone Monitoring (Optional but Recommended):

    • Collect blood samples via jugular or coccygeal venipuncture immediately before treatment and at specified intervals post-treatment (e.g., every 24 hours for 4 days).

    • Process samples to separate plasma or serum.

    • Analyze progesterone concentrations using a validated assay (e.g., radioimmunoassay or ELISA). Luteolysis is confirmed by a rapid drop in progesterone to basal levels (e.g., <1 ng/mL).

  • Estrus Detection:

    • Beginning 24 hours post-injection, conduct visual observation for signs of estrus (e.g., standing to be mounted, restlessness, clear mucus discharge) for at least 30 minutes, 2-3 times daily, for 5-7 days.[10]

    • Alternatively, use aids such as tail paint, heat mount detectors, or activity monitors.

  • Ovulation Confirmation:

    • Perform transrectal ultrasonography to monitor ovarian structures.

    • Measure the diameter of the corpus luteum daily to confirm its regression.[10]

    • Identify the dominant follicle and monitor for its disappearance, which confirms ovulation.

Safety and Handling Precautions

This compound is readily absorbed through the skin and can cause serious side effects in humans.[1][2] Extreme caution is required during handling.

  • Risk of Miscarriage and Bronchospasm: Prostaglandins of the F2α type can cause bronchospasm or induce miscarriage.[6][7][12]

  • High-Risk Individuals: Women of childbearing age, pregnant women, asthmatics, and individuals with other respiratory diseases should exercise extreme caution and should not handle this product without wearing appropriate personal protective equipment.[1][6][12][13]

  • Personal Protective Equipment (PPE): Wear disposable, waterproof gloves during administration to prevent skin contact.[1][6][13]

  • Accidental Exposure: In case of accidental spillage on the skin, wash the affected area immediately and thoroughly with soap and water.[1][2][6] If accidental self-injection or inhalation occurs, seek immediate medical advice.[6]

Conclusion

Both subcutaneous and intramuscular routes can be effective for administering this compound to induce luteolysis. However, the choice of route has significant clinical implications.

  • The intramuscular route using the standard 500 µg dose provides the most rapid and synchronized return to estrus, making it preferable for fixed-time artificial insemination (FTAI) protocols.[11]

  • The subcutaneous route with a 500 µg dose is also highly effective but results in a slower onset of estrus.[11] This may be a viable alternative depending on the specific management program.

  • Reduced doses (e.g., 125 µg) are not recommended for routine clinical use via either route due to significantly lower and more variable efficacy.[11]

Researchers and practitioners should select the administration route based on the desired therapeutic outcome, the specific reproductive protocol being implemented, and strict adherence to safety and handling guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Estrus Response Following (+)-Cloprostenol Sodium Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent estrus responses after administering (+)-Cloprostenol sodium. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce estrus?

This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent luteolytic agent, meaning it causes the regression of the corpus luteum (CL).[1][3] The CL produces progesterone (B1679170), a hormone that maintains pregnancy and inhibits the estrous cycle.[3] By lysing the CL, progesterone levels decrease, allowing the animal to return to estrus.[3] In normal, non-pregnant cycling cattle, this luteolytic effect typically results in estrus within 2 to 5 days after treatment.[4][5]

Q2: We administered this compound, but the animals did not show signs of estrus. What are the potential reasons?

Several factors can lead to a failure to exhibit estrus after treatment. These can be broadly categorized as issues with the animal, the timing of administration, or the protocol itself. Common reasons include:

  • Animal is not cycling (anestrus): The animal may not have a functional CL to regress. This can be due to poor nutrition, low body condition score, recent parturition, or underlying health issues.[6][7] Prostaglandins (B1171923) are only effective in cycling animals with a mature corpus luteum.

  • Incorrect timing of administration: PGF2α and its analogues are most effective when administered during the luteal phase of the estrous cycle when a mature CL is present (typically between days 6 and 16 of the cycle in cattle).[6] Administration outside this window will not be effective.

  • Presence of ovarian cysts: Certain types of ovarian cysts, like follicular cysts, may not respond to prostaglandin treatment alone.[8][9]

  • Silent heat: The animal may have ovulated but did not display visible signs of estrus. This is more common in certain breeds and can be influenced by environmental stressors.[10]

  • Pregnancy: The animal may already be pregnant. Administering prostaglandins to a pregnant animal can lead to abortion.[5][11]

Q3: How can we confirm if an animal is in anestrus before treatment?

Diagnosing anestrus is crucial for the success of an estrus synchronization protocol. Several methods can be employed:

  • Rectal Palpation: A veterinarian or trained technician can palpate the ovaries to determine if they are small and inactive, lacking a corpus luteum.[10][12]

  • Ultrasonography: This is a more definitive method to visualize ovarian structures, including follicles and the CL, and can help differentiate between true anestrus and other conditions like silent heat or ovarian cysts.[8][12][13]

  • Hormone Assays: Measuring progesterone levels in blood or milk samples can determine if the animal is cycling. Low and non-fluctuating progesterone levels are indicative of anestrus.[8][12]

Troubleshooting Guides

Guide 1: Poor Estrus Response

Issue: A low percentage of animals exhibit estrus after a single injection of this compound.

Troubleshooting Steps:

  • Assess Cyclicity:

    • Action: Before initiating the protocol, confirm that the animals are cycling.

    • Methodology: Utilize rectal palpation, ultrasonography, or progesterone assays as described in the FAQs.[8][10][12][13]

  • Evaluate Body Condition Score (BCS):

    • Action: Ensure animals have an adequate BCS.

    • Finding: Research indicates that for each unit increase in body condition score, a significantly higher percentage of cows express heat.[14]

    • Methodology: Use a standardized BCS scale (e.g., 1-5 or 1-9) to assess the nutritional status of the animals.[12] Aim for a moderate BCS, as both thin and overly fat animals can have compromised reproductive function.[12]

  • Review Administration Timing:

    • Action: Verify that the administration of this compound aligns with the responsive phase of the estrous cycle.

    • Methodology: If the cycle stage is unknown, a two-injection protocol is recommended to synchronize a higher percentage of the group.[15][16][17] The second injection is typically given 11-14 days after the first.[16] This ensures that most animals will have a responsive CL at the time of the second injection.[17]

  • Consider a Combined Protocol:

    • Action: For groups with a mix of cycling and non-cycling animals, consider protocols that incorporate GnRH or progesterone.

    • Methodology: Protocols like Ovsynch or Co-Synch, which use a combination of GnRH and PGF2α, can help induce cyclicity in some anestrous animals and provide a more synchronized ovulation.[6][16] Progesterone-releasing devices (e.g., CIDRs) can also help "jump-start" cyclicity in anestrous females.[6][18]

Guide 2: Inconsistent Timing of Estrus

Issue: Animals exhibit estrus, but the timing is highly variable, making timed artificial insemination (TAI) difficult.

Troubleshooting Steps:

  • Implement a Two-Injection Protocol:

    • Action: A two-dose regimen of this compound results in a more compact and predictable onset of estrus.[17]

    • Methodology: Administer two injections 11-14 days apart. The response time after the second injection is less variable.[16]

  • Utilize a Synchronization Protocol with GnRH:

    • Action: Protocols that synchronize follicular waves, such as Ovsynch, lead to more predictable ovulation times.

    • Methodology: The Ovsynch protocol involves a GnRH injection, followed by a PGF2α injection 7 days later, and another GnRH injection 2 days after that, with TAI occurring 12-24 hours later.[16]

Data Presentation

Table 1: Estrus Synchronization Protocols Using this compound in Cattle

ProtocolDay 0Day 7Day 9Insemination Timing
Single Injection 2 mL this compoundInseminate upon detected estrus
Two Injections 2 mL this compound2 mL this compound (11-14 days after 1st inj.)Inseminate upon detected estrus or at fixed times (e.g., 72 and 96 hours after 2nd inj.)[11][16]
Ovsynch GnRH2 mL this compoundGnRHFixed-time AI 12-24 hours after 2nd GnRH[16]
Co-Synch GnRH2 mL this compoundGnRH + InseminationFixed-time AI concurrent with 2nd GnRH[16]

Dosage is a typical example for cattle (500 µg cloprostenol).[11][16] Always consult the product label for specific dosage instructions.

Table 2: Factors Influencing Estrus Response Rate

FactorEffect on Estrus ResponseReference
Body Condition Score Higher BCS is associated with a better estrus response.[14]
Cyclicity Status Animals must be cycling with a mature CL for a positive response.[6]
Days Postpartum Insufficient time after calving can lead to anestrus.[6]
Protocol Adherence Incorrect timing of injections can lead to protocol failure.[6]

Experimental Protocols

Protocol 1: Assessment of Ovarian Response via Transrectal Ultrasonography

Objective: To determine the presence and status of ovarian structures (follicles, corpus luteum) before and after this compound administration.

Methodology:

  • Restrain the animal appropriately.

  • Use a linear array ultrasound transducer (5.0-7.5 MHz).

  • Lubricate the transducer and insert it into the rectum.

  • Systematically scan both ovaries to identify and measure follicles and the corpus luteum.

  • Record the size and characteristics of all relevant structures. The presence of a CL indicates cyclicity.

  • Repeat the examination at specific time points post-treatment to monitor luteal regression and follicular development.

Protocol 2: Progesterone Assay for Determination of Cyclicity

Objective: To determine if an animal is cycling by measuring progesterone concentrations in blood or milk.

Methodology:

  • Sample Collection:

    • Blood: Collect blood samples via coccygeal venipuncture into appropriate tubes (e.g., containing EDTA or heparin).

    • Milk: Collect a representative milk sample.

  • Sample Handling:

    • Blood: Centrifuge the blood sample to separate the plasma or serum.

    • Milk: Remove fat by centrifugation.

  • Progesterone Analysis:

    • Use a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit for progesterone determination.

    • Follow the manufacturer's instructions for the assay procedure.

  • Interpretation:

    • Collect two samples 10-12 days apart.

    • If at least one sample has a progesterone concentration >1 ng/mL, the animal is considered to be cycling.[8] Consistently low levels are indicative of anestrus.

Visualizations

Signaling Pathway

G cluster_0 Mechanism of this compound Action Cloprostenol (B1669231) (+)-Cloprostenol (PGF2α Analogue) Receptor Prostaglandin F Receptor (on luteal cells) Cloprostenol->Receptor Binds to Luteolysis Luteolysis (Regression of Corpus Luteum) Receptor->Luteolysis Progesterone Decreased Progesterone Production Luteolysis->Progesterone GnRH_release Increased GnRH Pulse Frequency (from Hypothalamus) Progesterone->GnRH_release Removes negative feedback LH_release Increased LH Secretion (from Pituitary) GnRH_release->LH_release Follicular_growth Follicular Growth and Maturation LH_release->Follicular_growth Estrus Estrus Behavior and Ovulation Follicular_growth->Estrus

Caption: Signaling pathway of this compound inducing luteolysis and estrus.

Experimental Workflow

Caption: A logical workflow for troubleshooting poor estrus response.

References

Technical Support Center: Optimizing (+)-Cloprostenol Sodium Treatment for Maximal Luteolytic Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal use of (+)-Cloprostenol sodium in research applications. This resource provides in-depth guidance for researchers, scientists, and drug development professionals to achieve maximal luteolytic effect in their experimental models. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your study design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

A1: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] It is a potent luteolytic agent, meaning it causes the regression of the corpus luteum (CL).[1][2] The primary mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[3][4] This binding initiates a signaling cascade that leads to a decrease in progesterone (B1679170) production and ultimately triggers apoptosis (programmed cell death) in the luteal cells, resulting in the breakdown of the corpus luteum.[4]

Q2: When is the optimal time during the estrous cycle to administer this compound for maximal luteolytic effect?

A2: The timing of this compound administration is critical for its efficacy. The corpus luteum is most responsive to PGF2α and its analogs during the mid-luteal phase (approximately days 5-14 in cattle).[5][6] Administration during the early luteal phase (days 1-4) is generally ineffective as the CL is refractory to the luteolytic effects of PGF2α.[6] Treatment in the late luteal phase will also be less effective as the CL is already naturally regressing.

Q3: What is "incomplete luteolysis" and how can it be avoided?

A3: Incomplete luteolysis is a partial regression of the corpus luteum where progesterone levels do not fall to and remain at baseline, leading to a failure to return to estrus.[5] This can be a significant issue in synchronization protocols. To mitigate incomplete luteolysis, a second dose of this compound administered 24 hours after the first injection has been shown to be effective in achieving complete luteolysis in a higher percentage of animals compared to a single injection.[7]

Q4: What are the differences between this compound and other PGF2α analogs like dinoprost (B1670695)?

A4: this compound is a synthetic analog, while dinoprost is a synthetic form of the naturally occurring PGF2α. (+)-Cloprostenol has a longer half-life in circulation compared to dinoprost (approximately 3 hours for cloprostenol (B1669231) versus 7-8 minutes for dinoprost).[8] This longer half-life means it is more resistant to metabolism and remains in the system longer.[8][9] Studies have shown that cows treated with cloprostenol had lower progesterone concentrations in the first 12 hours following treatment compared to those treated with dinoprost.[9]

Q5: What are the potential side effects of this compound administration in experimental animals?

A5: While generally safe when used as directed, prostaglandin F2α analogs can have side effects. These can include increased smooth muscle contraction, which may manifest as mild and transient restlessness or abdominal discomfort.[10] In some species, side effects like increased heart rate and salivation have been observed, although these are typically not severe and resolve quickly.[11] It is important to adhere to recommended dosages and consult relevant literature for species-specific information.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Failure to Induce Luteolysis (No drop in progesterone) - Administration during the refractory period of the corpus luteum (early luteal phase).- Incorrect dosage or administration route.- Inactive compound due to improper storage.- Ensure treatment is performed during the mid-luteal phase (day 5 or later of the estrous cycle).- Verify the correct dosage and route of administration for the species being studied.[12]- Store this compound according to the manufacturer's instructions, protected from light and at the recommended temperature.[4]
Incomplete or Partial Luteolysis - Insufficient duration of PGF2α signaling.- Individual animal variation in sensitivity.- A particularly large or robust corpus luteum.- Administer a second dose of this compound 24 hours after the first dose.[7]- Consider a slightly higher dose within the recommended range for the species.- Ensure the animal is in good health and nutritional status, as these factors can influence response.
High Variability in the Timing of Estrus Onset - Asynchronous follicular waves at the time of treatment.- Variation in the age and developmental stage of the corpus luteum among animals.- Implement a pre-synchronization protocol (e.g., with GnRH) to synchronize follicular wave emergence before this compound treatment.[13][14]- Ensure animals are at a similar stage of their estrous cycle before initiating treatment.
Unexpected Side Effects - Overdose.- Individual hypersensitivity.- Immediately review the dosage calculation and administration procedure.- Monitor the animal closely and provide supportive care if necessary.- Consult with a veterinarian or animal care specialist.

Data Presentation

Table 1: Effect of Single vs. Double Dose of Cloprostenol on Luteolysis in Heifers

TreatmentNumber of InjectionsPercentage of Heifers with Complete Luteolysis
CLOx1184.6%
CLOx22 (24h apart)100.0%

Data summarized from a study on Holstein heifers where treatment was administered on day 7 after estrus.[7]

Table 2: Progesterone Concentrations Following Treatment with Cloprostenol vs. Dinoprost

Time After TreatmentProgesterone Concentration (ng/mL) - CloprostenolProgesterone Concentration (ng/mL) - Dinoprost
18hLowerHigher
24hLowerHigher
36hLowerHigher

Qualitative summary based on findings that progesterone concentrations from 18 to 36 hours after treatment were lesser in heifers treated with cloprostenol.[7]

Table 3: Effect of Cloprostenol Dose on Luteolysis in Mares with a 96-104 hour old Corpus Luteum

Cloprostenol Dose (d,l-cloprostenol)Frequency of Full Luteolysis
250 µgLower
500 µgHigher
750 µgSimilar to 500 µg

Qualitative summary indicating a dose-dependent effect on luteolysis, with higher doses being more effective up to a certain threshold.[15]

Experimental Protocols

Protocol 1: Assessment of Luteolytic Efficacy of this compound in a Bovine Model
  • Animal Selection: Select healthy, non-pregnant, cycling beef or dairy cows with a palpable corpus luteum. Confirm the stage of the estrous cycle (mid-luteal phase, e.g., day 7 after observed estrus) via ultrasonography and/or plasma progesterone analysis (>1 ng/mL).

  • Treatment Administration:

    • Group 1 (Single Dose): Administer a single intramuscular (i.m.) injection of 500 µg of this compound.[12]

    • Group 2 (Double Dose): Administer two i.m. injections of 500 µg of this compound 24 hours apart.[7]

  • Blood Sampling: Collect blood samples via jugular venipuncture into heparinized tubes at 0h (immediately before treatment), and then at 12h, 24h, 48h, and 72h post-treatment.

  • Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[4]

  • Endpoint Measurement:

    • Functional Luteolysis: Defined as a decline in plasma progesterone concentrations to below 1 ng/mL within 48-72 hours post-treatment.[16]

    • Structural Luteolysis: Monitor the decrease in the size of the corpus luteum using transrectal ultrasonography at 24h intervals post-treatment.[17]

Protocol 2: In Vitro Luteal Cell Viability Assay
  • Corpus Luteum Collection: Obtain corpora lutea from animals in the mid-luteal phase of the estrous cycle immediately after euthanasia.

  • Luteal Cell Isolation:

    • Mechanically dissociate the luteal tissue.

    • Perform enzymatic digestion using collagenase to obtain a single-cell suspension.

    • Filter the cell suspension to remove undigested tissue.

  • Cell Culture: Plate the isolated luteal cells in appropriate culture media supplemented with fetal bovine serum and antibiotics. Allow cells to attach and grow for 24 hours.

  • Treatment: Treat the cultured luteal cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM).

  • Viability Assessment (at 24h and 48h post-treatment):

    • Use a standard cell viability assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a live/dead cell staining kit.

    • Measure absorbance or fluorescence according to the assay manufacturer's instructions to determine the percentage of viable cells relative to the untreated control.

Visualizations

Luteolytic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gq protein FP_receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC PKC DAG->PKC activates Progesterone_synthesis_inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_synthesis_inhibition Apoptosis Apoptosis PKC->Apoptosis Ca_release->PKC activates Cloprostenol (+)-Cloprostenol sodium Cloprostenol->FP_receptor

Caption: Signaling pathway of this compound-induced luteolysis.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_outcome Outcome Assessment Animal_Selection Animal Selection (Mid-luteal phase) Treatment Treatment Administration (Single vs. Double Dose) Animal_Selection->Treatment Blood_Sampling Blood Sampling (0, 12, 24, 48, 72h) Treatment->Blood_Sampling Hormone_Analysis Progesterone Assay (ELISA/RIA) Blood_Sampling->Hormone_Analysis Data_Analysis Data Analysis Hormone_Analysis->Data_Analysis Luteolysis_Confirmation Confirmation of Luteolysis (Progesterone < 1 ng/mL) Data_Analysis->Luteolysis_Confirmation

Caption: Workflow for assessing the luteolytic efficacy of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Experiment Initiated Check_Luteolysis Luteolysis Achieved? Start->Check_Luteolysis Success Successful Luteolysis Check_Luteolysis->Success Yes Failure Luteolysis Failure Check_Luteolysis->Failure No Check_Timing Verify Timing of Administration (Mid-luteal phase?) Failure->Check_Timing Check_Dosage Verify Dosage and Route of Administration Check_Timing->Check_Dosage Consider_Double_Dose Consider a Double-Dose Protocol Check_Dosage->Consider_Double_Dose Consider_Double_Dose->Start Re-run Experiment

Caption: Logical workflow for troubleshooting luteolysis failure.

References

Addressing the chemical instability of (+)-Cloprostenol sodium in aqueous formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Cloprostenol sodium. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the chemical instability of this compound in aqueous formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions for issues you may encounter during the preparation, storage, and analysis of this compound aqueous solutions.

Preparation and Handling of Aqueous Solutions

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can occur due to several factors:

  • Solubility Limits: While the sodium salt form enhances water solubility, it is still limited. The solubility of this compound in PBS (pH 7.2) is approximately 35 mg/mL.[1] Exceeding this concentration can lead to precipitation.

    • Troubleshooting:

      • Ensure you are not exceeding the solubility limit for your chosen buffer system.

      • Gentle warming and sonication can help dissolve the compound, but be cautious as heat can accelerate degradation.

      • Consider using a co-solvent such as ethanol (B145695) or DMSO for initial stock solution preparation, but ensure the final concentration of the organic solvent is insignificant in your experimental system to avoid physiological effects.[1]

  • pH Effects: The pKa of (+)-Cloprostenol is 4.57. At pH values near or below the pKa, the less soluble free acid form will predominate, leading to precipitation.

    • Troubleshooting:

      • Maintain the pH of your aqueous formulation well above the pKa. A pH of 7.2 or higher is recommended for solubility.

      • Use a buffer system with sufficient capacity to maintain the desired pH.

Q2: How long can I store my aqueous solution of this compound?

A2: It is strongly recommended not to store aqueous solutions of this compound for more than one day.[1] Prostaglandin (B15479496) F2α analogues are known to be unstable in aqueous media.[2][3] For longer-term storage, it is best to store the compound as a crystalline solid at -20°C, where it is stable for at least four years.[1] If you must prepare a stock solution in advance, use an organic solvent like ethanol or DMSO and store it at -20°C.

Chemical Stability and Degradation

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: Based on studies of related prostaglandin F2α analogues, the primary degradation pathways in aqueous solution are likely to be:

  • Hydrolysis: This is a major degradation pathway for prostaglandin analogues.[2][3]

    • Acid-Catalyzed Hydrolysis: While generally more stable under acidic conditions, prolonged exposure can lead to degradation.

    • Base-Catalyzed Hydrolysis: this compound is known to undergo hydrolysis under alkaline conditions.[4] This typically involves the cleavage of the ester or amide group in prodrug forms, but for (+)-Cloprostenol itself, it may involve other sensitive functional groups. For other prostaglandin analogues, hydrolysis leads to the formation of the corresponding biologically active acid.[2]

  • Oxidation: this compound can react with strong oxidizing agents.[5] The hydroxyl groups on the cyclopentane (B165970) ring and the side chain are susceptible to oxidation, potentially forming keto-derivatives, similar to what is observed with latanoprost.[2]

  • Isomerization: The double bonds in the side chains can undergo isomerization (e.g., from cis to trans), which can affect biological activity.[2] Epimerization at chiral centers is also a potential degradation pathway.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of prostaglandin analogues.[6][7]

Visualizing Degradation Pathways and Experimental Workflows

To better understand the potential degradation of this compound and the workflow for stability testing, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways of this compound Cloprostenol This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Cloprostenol->Hydrolysis pH extremes Oxidation Oxidation (e.g., with H₂O₂) Cloprostenol->Oxidation Oxidizing agents Isomerization Isomerization (Heat/Light) Cloprostenol->Isomerization Energy input Photodegradation Photodegradation (UV/Visible Light) Cloprostenol->Photodegradation Light exposure Hydrolysis_Products Hydrolytic Products (e.g., Ring Opening, Side Chain Cleavage) Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidized Products (e.g., Keto-derivatives) Oxidation->Oxidation_Products Isomers Isomers (e.g., trans-isomers, epimers) Isomerization->Isomers Photo_Products Photodegradation Products Photodegradation->Photo_Products G cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Solution stress Subject to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress->base oxidation Oxidation (e.g., 3% H₂O₂) stress->oxidation thermal Thermal Stress (e.g., 60°C) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis Analyze by Stability-Indicating HPLC/UPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Identify & Characterize Degradation Products analysis->characterize kinetics Determine Degradation Kinetics analysis->kinetics

References

Common challenges and solutions in the HPLC analysis of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Cloprostenol sodium. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and practical solutions.

Peak Shape Problems

Question: Why am I observing peak tailing for my this compound peak?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect peak integration and resolution.[1]

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[1][2]

    • Solution: Use a mobile phase with a low pH (around 2.5-3.0) to suppress the ionization of silanol groups.[3][4][5][6] Adding a competitive base to the mobile phase can also help. Alternatively, using an end-capped column or a column with a different stationary phase, such as one with a polar-embedded group, can minimize these interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[7][8]

    • Solution: Reduce the sample concentration or the injection volume.[7][9]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.[8][10][11]

    • Solution: Flush the column with a strong solvent to remove contaminants.[12] If the problem persists, the column may need to be replaced.[8] Using a guard column can help protect the analytical column from contamination.[13]

Question: My peaks are appearing broad. What could be the cause?

Broad peaks can compromise resolution and sensitivity.

Possible Causes & Solutions:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[14]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005") to connect the HPLC components.[2]

  • Low Flow Rate: A flow rate that is too low can sometimes lead to broader peaks.[15]

    • Solution: Optimize the flow rate. Refer to established methods for typical flow rates for cloprostenol (B1669231) analysis.[5][16]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening.[7][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

Resolution and Separation Issues

Question: How can I improve the resolution between this compound and its related impurities or enantiomers?

Achieving baseline separation is critical for accurate quantification.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor in achieving good resolution.[10][17]

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.[4] A slight decrease in the organic content can sometimes significantly improve resolution, though it may increase the analysis time.[5] The pH of the mobile phase can also be adjusted to improve selectivity.[14]

  • Inappropriate Column: The choice of column is crucial for separation.[18][19]

    • Solution: For enantioselective separation of cloprostenol, a chiral column such as the Chiralcel OD-RH is effective.[3][5] For general analysis and impurity profiling, a high-resolution C18 column is often used.[17][20]

  • Column Temperature: Temperature can influence selectivity and resolution.[14][21]

    • Solution: Optimize the column temperature. A temperature of 20°C has been used successfully in some methods.[4][5] Maintaining a stable column temperature using a column oven is recommended.[15]

Retention Time and Sensitivity Issues

Question: I am observing a drift or sudden shift in the retention time of this compound. What should I do?

Consistent retention times are essential for peak identification and method reproducibility.[22]

Possible Causes & Solutions:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to retention time shifts.[21][22]

    • Solution: Prepare fresh mobile phase carefully and ensure it is well-mixed and degassed.[15]

  • Fluctuations in Flow Rate: Inconsistent flow from the pump can cause retention times to vary.[21][23]

    • Solution: Check for leaks in the system and ensure the pump seals are in good condition.[23] Purge the pump to remove any air bubbles.[15]

  • Column Temperature Variations: Unstable column temperature can lead to retention time drift.[21][22]

    • Solution: Use a reliable column oven to maintain a constant temperature.[15]

  • Column Equilibration: Insufficient equilibration time after changing the mobile phase can cause retention times to drift.[15]

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[15]

Question: The sensitivity of my analysis is low. How can I improve it?

Low sensitivity can make it difficult to detect and quantify low levels of this compound or its impurities.

Possible Causes & Solutions:

  • Suboptimal Detection Wavelength: The choice of UV detection wavelength significantly impacts sensitivity.

    • Solution: this compound is commonly detected at 220 nm or 274 nm.[5][16] Ensure the detector is set to the optimal wavelength for your analyte.

  • High Baseline Noise: A noisy baseline can obscure small peaks and reduce the signal-to-noise ratio.[24]

    • Solution: Use high-purity HPLC-grade solvents and ensure the mobile phase is properly degassed.[24] A contaminated detector cell can also contribute to noise; flush the cell if necessary.[15]

  • Sample Degradation: this compound, like other prostaglandins, can be unstable.[17]

    • Solution: Prepare fresh sample solutions and store them appropriately, avoiding repeated freeze-thaw cycles.[17] Samples should be processed quickly to minimize degradation.[17]

Experimental Protocols & Data

This section provides detailed methodologies for common HPLC analyses of this compound and summarizes key quantitative data in tables for easy reference.

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh (+)-Cloprostenol sodium standard/sample s2 Dissolve in appropriate solvent (e.g., dehydrated alcohol) s1->s2 s3 Filter sample solution (e.g., 0.45 µm filter) s2->s3 h2 Inject prepared sample s3->h2 s4 Prepare mobile phase (e.g., ACN:Buffer) s5 Filter and degas mobile phase s4->s5 h1 Equilibrate HPLC system with mobile phase s5->h1 h1->h2 h3 Perform chromatographic separation h2->h3 h4 Detect analyte at specified wavelength h3->h4 d1 Integrate peak areas h4->d1 d2 Quantify analyte concentration d1->d2 d3 Assess system suitability (e.g., tailing factor, resolution) d2->d3 cluster_peak Peak Shape Issues cluster_res Separation Issues cluster_ret Retention & Sensitivity start Problem Observed p1 Peak Tailing? p2 Broad Peaks? r1 Poor Resolution? t1 Retention Time Shift? t2 Low Sensitivity? s1 Check mobile phase pH Check for column overload Inspect column condition p1->s1 s2 Check for extra-column volume Optimize flow rate Check sample solvent p2->s2 s3 Adjust mobile phase ratio Optimize column temperature Consider different column r1->s3 s4 Check mobile phase prep Verify flow rate & temp Ensure column equilibration t1->s4 s5 Optimize detection wavelength Reduce baseline noise Check sample stability t2->s5

References

Strategies to minimize the adverse effects of (+)-Cloprostenol sodium in research animals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (+)-Cloprostenol sodium in research animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize adverse effects and ensure experimental success.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Adverse Effects (e.g., intense abdominal cramping, diarrhea, respiratory distress) - Individual animal sensitivity- Accidental overdose- Intravenous administration- Immediately discontinue administration.- Provide supportive care as per veterinary guidance.- Review dosage calculations and administration route. Ensure intramuscular or subcutaneous injection, not intravenous.[1]
Mild to Moderate Adverse Effects (e.g., restlessness, transient diarrhea, mild sweating) - Standard physiological response- Dose may be at the higher end for the individual animal- Monitor the animal to ensure effects are transient.- Consider a dose-reduction study to determine the minimal effective dose for your specific animal model and experimental goals.[2][3][4]
Lack of Desired Luteolytic Effect - Incorrect timing of administration (corpus luteum not fully functional)- Reduced dose is too low- Improper storage of the compound- Ensure administration occurs during the mid-luteal phase when the corpus luteum is responsive.- If a reduced dose is being used, consider a modest increase or a second administration.[2]- Store this compound according to the manufacturer's instructions, protected from light and at the recommended temperature.[5]
Injection Site Reaction (e.g., swelling, inflammation) - Contamination during injection- Irritation from the vehicle or compound- Ensure aseptic injection techniques, including cleaning and disinfecting the injection site thoroughly.[6]- If reactions persist, consider using a different sterile vehicle or further diluting the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects of this compound in research animals?

A1: Common adverse effects are typically mild and transient. They can include behavioral changes such as restlessness, as well as physiological responses like mild, transient diarrhea, frothing at the mouth, and milk letdown in lactating animals.[6] In some species, sweating and abdominal discomfort may be observed. The intensity of these effects is often dose-dependent.[2][3][4]

Q2: How can I minimize the adverse effects of this compound?

A2: The primary strategy to minimize adverse effects is to use the lowest effective dose.[2][3][4] Since (+)-Cloprostenol is the biologically active enantiomer of racemic cloprostenol (B1669231), it allows for a dose that is approximately half that of the racemic mixture, which can inherently reduce side effects. A dose-finding study in your specific animal model is highly recommended. Additionally, ensuring proper intramuscular or subcutaneous administration and avoiding intravenous injection is critical.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[7] It binds to the prostaglandin F2α receptor, which is a G-protein coupled receptor. This binding initiates a signaling cascade that leads to the functional and morphological regression of the corpus luteum, a process called luteolysis.[7] This results in a rapid decrease in progesterone (B1679170) production.

Q4: Can I administer this compound subcutaneously instead of intramuscularly?

A4: While intramuscular injection is the most common route, subcutaneous administration has also been studied. In beef heifers, there was no significant difference in luteolytic efficacy between intramuscular and subcutaneous injections of the recommended 500 µg dose.[8] However, at reduced doses, the route of administration may impact efficacy and variability.[8] Therefore, if changing the route, it is advisable to validate the efficacy in your model.

Q5: Are there any known drug interactions with this compound?

A5: Yes, non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit endogenous prostaglandin synthesis and may interfere with the action of this compound.[9] The concomitant use of oxytocin (B344502) can increase its effects on the uterus, while progestogens may decrease its effect.[9]

Data on Dose Reduction to Minimize Adverse Effects

The following tables summarize findings from studies where dose reduction of PGF2α analogues, including cloprostenol sodium, was shown to reduce adverse effects while maintaining efficacy.

Table 1: Efficacy and Adverse Effects of Varying Doses of Cloprostenol Sodium in Jennies [3][4]

Treatment GroupDose of Cloprostenol Sodium (CS)Efficacy (Reduction in Estrous Cycle Length)Reduction in Adverse Effects
C1250 µgEffective (P < 0.0001)-
C2125 µgEffective (P < 0.0001)Observed
C365.5 µgEffective (P < 0.0001)Observed
C437.5 µgEffective (P < 0.0001)Significantly Reduced

Table 2: Continuous Low-Dose Administration of Sodium Cloprostenol for Parturition Induction in Bitches [10]

Dose Rate (µg/kg/24h)Observation of Polydipsia (Excessive Thirst)Outcome
2 and 3 µg/kg/24hYesSuccessful parturition induction
1 µg/kg/24hNoSuccessful parturition induction with minimal side effects
0.875 µg/kg/24hNo-

Experimental Protocols

Protocol 1: Dose-Finding Study to Determine Minimal Effective Dose

This protocol outlines a general procedure to identify the lowest dose of this compound that achieves the desired physiological outcome (e.g., luteolysis) with minimal adverse effects.

  • Animal Selection: Select a cohort of healthy, mature female animals of the target species with confirmed functional corpora lutea (e.g., 5-14 days post-ovulation).

  • Group Allocation: Randomly assign animals to several treatment groups and one control group (n= sufficient for statistical power).

    • Control Group: Administer vehicle only (e.g., sterile saline).

    • Treatment Group 1: Administer the standard recommended dose for the species.

    • Treatment Groups 2-4: Administer progressively lower doses (e.g., 50%, 25%, and 12.5% of the standard dose).

  • Administration: Administer the assigned dose via intramuscular injection using aseptic technique.

  • Monitoring Adverse Effects: Observe and score animals for the presence and severity of adverse effects (e.g., restlessness, salivation, diarrhea, respiratory rate) at regular intervals (e.g., 15, 30, 60, and 120 minutes post-injection).

  • Monitoring Efficacy: Monitor the primary efficacy endpoint. For luteolysis, this involves measuring serum progesterone concentrations at baseline and at 24, 48, and 72 hours post-injection. A significant drop in progesterone indicates successful luteolysis.

  • Data Analysis: Analyze the data to identify the lowest dose that produces a consistent and statistically significant desired effect compared to the control group, with the lowest incidence and severity of adverse effects.

Protocol 2: Administration for Estrus Synchronization in Rodents (Adapted from Bovine Protocols)

  • Preparation: Dilute this compound in a sterile vehicle (e.g., phosphate-buffered saline) to the desired concentration, determined from a dose-finding study or literature review.

  • Administration: On day 7 post-ovulation (mid-luteal phase), administer a single low dose (e.g., 2.5 µg/kg) via subcutaneous injection.[11]

  • Observation: Monitor animals for signs of estrus (e.g., behavioral changes, vaginal cytology) over the next 72-96 hours.

  • Confirmation: Confirm luteolysis by measuring serum progesterone levels 24-48 hours post-injection.

Visualizations

G

Caption: Workflow for determining the minimal effective dose of this compound.

References

Technical Support Center: Optimizing (+)-Cloprostenol Sodium Efficacy in Animals with Persistent Corpora Lutea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the effectiveness of (+)-Cloprostenol sodium in managing persistent corpora lutea (CL) in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

A1: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1] It is a potent luteolytic agent, meaning it causes the functional and morphological regression of the corpus luteum.[2] This action is initiated by binding to prostaglandin F2α receptors (PTGFR) on luteal cells.[3] The subsequent signaling cascade leads to a rapid decrease in progesterone (B1679170) production (functional luteolysis) within hours, followed by structural regression of the CL over several days.[1]

Q2: What are the primary applications of this compound in animal research and management?

A2: The primary applications of this compound include:

  • Estrus Synchronization: By inducing luteolysis, it allows for the synchronization of estrus in groups of animals, facilitating timed artificial insemination (AI) and controlled breeding programs.[4]

  • Treatment of Persistent Corpora Lutea: It is a key treatment for animals with persistent CL, a condition that prevents the return to estrus.

  • Management of Pathological Conditions: It is used to treat uterine conditions like pyometra and chronic endometritis by promoting uterine clearance following luteolysis.[4]

  • Pregnancy Management: It can be used for the termination of unwanted pregnancies or the expulsion of mummified fetuses.[4]

Q3: What is the general mechanism of action of this compound at the cellular level?

A3: this compound, acting as a PGF2α analogue, binds to its receptor on luteal cells, triggering a cascade of intracellular events. This includes the activation of signaling pathways that promote apoptosis (programmed cell death) and necroptosis.[4] Key signaling molecules involved include the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and the inhibition of the AKT signaling pathway, which is involved in cell survival.[5] The process also involves endoplasmic reticulum stress and autophagy.[1]

Troubleshooting Guide

Problem 1: Poor or no response to a single injection of this compound.

Possible Causes and Solutions:

  • Immature Corpus Luteum: The CL is refractory to the effects of PGF2α for the first few days of the estrous cycle (approximately days 1-4 in cattle).[6] A single treatment during this period will be ineffective.

    • Solution: Ensure the CL is mature (typically 5 days or older) before treatment.[7] This can be confirmed via ultrasonography or by timing the injection based on the known ovulation date. If the cycle stage is unknown, a second injection 10-14 days after the first can be effective.

  • Incorrect Dosage or Administration: Sub-optimal dosage or improper administration (e.g., subcutaneous instead of intramuscular) can lead to reduced efficacy.[8]

    • Solution: Adhere strictly to the recommended dosage for the specific species and route of administration. For instance, a common dose for cattle is 500 µg of cloprostenol (B1669231) administered intramuscularly.[2]

  • Incomplete Luteolysis: In some cases, a single dose may only cause partial regression of the CL, particularly in animals with high progesterone levels or multiple CLs.[9][10]

    • Solution: A second dose of this compound administered 24 hours after the first can increase the proportion of animals undergoing complete luteolysis.[11]

  • Nutritional and Metabolic Status: Animals in a state of negative energy balance may have a compromised response to PGF2α.[12][13]

    • Solution: Ensure animals are on an appropriate nutritional plane. Diets that support positive energy balance can improve reproductive hormone signaling and response to treatments.[13]

Problem 2: High variability in the onset of estrus following treatment.

Possible Causes and Solutions:

  • Follicular Status at Treatment: The size and developmental stage of the dominant follicle at the time of PGF2α injection will influence the timing of estrus and ovulation.

    • Solution: For more precise synchronization, use a synchronization protocol that controls follicular development, such as the Ovsynch protocol, which incorporates GnRH injections.[14]

  • Age of the Corpus Luteum: While the CL needs to be mature, very old CLs might respond differently than mid-cycle CLs.

    • Solution: In protocols where timing is critical, aim to administer this compound during the mid-luteal phase (e.g., days 7-14 in cattle).

Data Presentation

Table 1: Luteolytic Response in Mares to Varying Doses of Cloprostenol Based on Corpus Luteum Age

Corpus Luteum Age (hours post-ovulation)37.5 µg d-cloprostenol250 µg d,l-cloprostenol500 µg d,l-cloprostenol750 µg d,l-cloprostenol
80 0%0%12.5%14.3%
88 16.7%18.2%25.0%28.6%
96 30.0%33.3%50.0%57.1%
104 50.0%54.5%75.0%71.4%
112 66.7%72.7%87.5%85.7%

Data adapted from Cuervo-Arango & Newcombe, 2011.[15][16]

Table 2: Efficacy of a Two-Dose vs. Single-Dose PGF2α Regimen in Dairy Cows

Treatment GroupNumber of AnimalsComplete Luteolysis (Progesterone ≤ 1 ng/mL on Day 3)
Two Low Doses (TLD) 10100.0%
One Standard Dose (SD) 1060.0%
One Low Dose (OLD) 666.7%

Data adapted from a study on the effect of two low doses of PGF2α on luteolysis in dairy cows.[11]

Experimental Protocols

Protocol 1: Ovsynch Protocol for Estrus Synchronization in Cattle

This protocol is designed to synchronize ovulation, allowing for timed artificial insemination (TAI).

Materials:

  • Gonadotropin-releasing hormone (GnRH)

  • This compound

  • Syringes and needles for intramuscular injection

Methodology:

  • Day 0: Administer an intramuscular injection of GnRH. This will cause either ovulation of a dominant follicle or the start of a new follicular wave.

  • Day 7: Administer an intramuscular injection of this compound (e.g., 500 µg). This will induce luteolysis of the CL.

  • Day 9: Administer a second intramuscular injection of GnRH. This will trigger a synchronized ovulation of the mature dominant follicle.

  • Day 10 (16-24 hours after the second GnRH injection): Perform timed artificial insemination.

Mandatory Visualizations

PGF2a_Signaling_Pathway cluster_cell Luteal Cell cluster_nucleus Nucleus PGF2a (+)-Cloprostenol sodium (PGF2α) PTGFR PGF2α Receptor (PTGFR) PGF2a->PTGFR PLC Phospholipase C (PLC) PTGFR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC STAT3 STAT3 Activation Ca_PKC->STAT3 AKT_inhibition AKT Pathway Inhibition Ca_PKC->AKT_inhibition Progesterone_decline ↓ Progesterone Synthesis Ca_PKC->Progesterone_decline Gene_Expression Altered Gene Expression STAT3->Gene_Expression Apoptosis Apoptosis & Necroptosis Gene_Expression->Apoptosis AKT_inhibition->Apoptosis Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_decline->Luteolysis

Caption: PGF2α-induced luteolysis signaling pathway.

Ovsynch_Workflow Day0 Day 0: Administer GnRH Day7 Day 7: Administer this compound Day0->Day7 7 days Day9 Day 9: Administer 2nd GnRH Day7->Day9 2 days Day10 Day 10 (16-24h post-GnRH): Timed Artificial Insemination Day9->Day10 16-24 hours

Caption: Ovsynch experimental workflow.

Troubleshooting_Logic Start Poor Response to This compound Check_CL_Age Is the Corpus Luteum mature (>5 days)? Start->Check_CL_Age Check_Dosage Was the correct dosage and route used? Check_CL_Age->Check_Dosage Yes Solution_Wait Solution: Wait for CL to mature or use a 2-injection protocol Check_CL_Age->Solution_Wait No Consider_Second_Dose Was a single dose administered? Check_Dosage->Consider_Second_Dose Yes Solution_Correct_Dose Solution: Review and correct administration protocol Check_Dosage->Solution_Correct_Dose No Assess_Nutrition Is the animal in a positive energy balance? Consider_Second_Dose->Assess_Nutrition No Solution_Second_Dose Solution: Administer a second dose 24 hours later Consider_Second_Dose->Solution_Second_Dose Yes Solution_Improve_Nutrition Solution: Improve nutritional management Assess_Nutrition->Solution_Improve_Nutrition No Success Effective Luteolysis Assess_Nutrition->Success Yes

Caption: Troubleshooting logic for poor response.

References

Investigating the factors that contribute to variable responses to (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Cloprostenol sodium. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: (+)-Cloprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] It functions as a potent agonist for the prostaglandin F2α receptor (FP receptor), which is a G protein-coupled receptor (GPCR).[2] The primary mechanism of action involves binding to the FP receptor, which is typically coupled to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a variety of cellular responses.

Q2: What are the main applications of this compound in research?

A2: In research, this compound is widely used as a selective tool to study the physiological and pathological roles of the FP receptor. Its potent luteolytic activity, meaning its ability to induce the regression of the corpus luteum, makes it a valuable compound in reproductive biology research.[1][3] It is also utilized in studies related to smooth muscle contraction, intraocular pressure regulation, and as a reference compound in the development of novel FP receptor agonists and antagonists.[4]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[5] Stock solutions can be prepared in organic solvents such as ethanol, DMSO, and dimethylformamide, with solubilities of approximately 50 mg/mL, 60 mg/mL, and 130 mg/mL, respectively.[5] For biological experiments, it is recommended to make further dilutions into aqueous buffers or isotonic saline. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]

Troubleshooting In Vitro Experiments

Q1: We are not observing the expected increase in intracellular calcium in our cell-based assay after applying this compound. What could be the issue?

A1: Several factors could contribute to a lack of response in a calcium mobilization assay. Here is a troubleshooting workflow to help identify the problem:

  • Workflow for Troubleshooting Lack of Calcium Response

G cluster_outcome Outcome Compound Compound Integrity Compound_Prep Prepare Fresh Stock & Verify Concentration Compound->Compound_Prep Issue Suspected Cell_Health Cell Health & FP Receptor Expression Receptor_Verification Confirm FP Receptor Expression (qPCR/Western/FACS) Cell_Health->Receptor_Verification Issue Suspected Assay_Protocol Assay Protocol Dye_Loading Optimize Dye Loading (Concentration, Time) Assay_Protocol->Dye_Loading Issue Suspected Success Response Observed Compound_Prep->Success Cell_Passage Check Cell Passage Number Receptor_Verification->Cell_Passage Mycoplasma Test for Mycoplasma Contamination Cell_Passage->Mycoplasma Mycoplasma->Success Buffer_Composition Check Buffer (Calcium Concentration) Dye_Loading->Buffer_Composition Buffer_Composition->Success FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_response Cellular Response Cloprostenol (+)-Cloprostenol FP_Receptor FP Receptor Cloprostenol->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER_Ca Ca²⁺ Store IP3->ER_Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ERK ERK Ca2->ERK Activates Response Luteolysis, Smooth Muscle Contraction, etc. Ca2->Response PKC->ERK Activates RhoA->Response ERK->Response ER_Ca->Ca2 Calcium_Assay_Workflow start Start plate_cells Plate FP Receptor-Expressing Cells in 96-well Plate start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight wash_cells Wash Cells with Assay Buffer incubate_overnight->wash_cells load_dye Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) wash_cells->load_dye incubate_dye Incubate for 30-60 min at 37°C load_dye->incubate_dye prepare_compound Prepare Serial Dilutions of This compound incubate_dye->prepare_compound measure_baseline Measure Baseline Fluorescence in Plate Reader prepare_compound->measure_baseline add_compound Inject this compound measure_baseline->add_compound measure_response Measure Fluorescence Change add_compound->measure_response analyze_data Analyze Data (Dose-Response Curve, EC50) measure_response->analyze_data end End analyze_data->end

References

Mechanisms of and solutions for resistance to the luteolytic action of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Cloprostenol Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the mechanisms of action, potential for resistance, and troubleshooting strategies related to the luteolytic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α). Its primary action is to induce luteolysis, which is the functional and morphological regression of the corpus luteum (CL).[1] This is achieved by binding to and activating the PGF2α receptor (FP receptor), a G-protein coupled receptor, on luteal cells.[2] This activation initiates a signaling cascade that leads to a rapid decrease in progesterone (B1679170) production (functional luteolysis) and subsequently triggers programmed cell death (apoptosis) of the luteal cells, leading to the structural regression of the CL.[3][4]

Q2: We are observing a failure to induce luteolysis with this compound in our animal models. What are the potential reasons for this resistance?

A2: Resistance to the luteolytic action of (+)-Cloprostenol can be multifactorial. The most common reasons include:

  • Corpus Luteum Age: The CL is often refractory to PGF2α during the early luteal phase (approximately days 1-4 post-ovulation in cattle).[5]

  • Increased Prostaglandin Catabolism: Elevated activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH) within the CL can rapidly metabolize and inactivate PGF2α and its analogues, preventing them from reaching their receptors.[6]

  • Receptor Desensitization and Downregulation: Although the number and affinity of PGF2α receptors may not differ significantly between early and mid-stage CL, prolonged or premature exposure to PGF2α can lead to desensitization and internalization of the receptors, rendering the cells less responsive.

  • Presence of Luteotrophic Factors: The presence of hormones or factors that support the CL (luteotrophic) can counteract the luteolytic signal of cloprostenol (B1669231).

  • Inadequate Dosage or Administration: Incorrect dosage or improper administration of the compound can lead to insufficient concentrations reaching the target tissue.

Q3: Is there a difference in luteolytic potency between d-cloprostenol (B24006) and dl-cloprostenol?

A3: Yes, the luteolytic activity of cloprostenol resides in the d-enantiomer (dextrorotatory). Studies have shown that d-cloprostenol is significantly more potent in binding to PGF2α receptors in the bovine corpus luteum compared to the racemic mixture (dl-cloprostenol).[7][8] In some studies, d-cloprostenol was found to be about 150 times more potent than dl-cloprostenol in inhibiting the binding of labeled PGF2α to luteal cell membranes.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting experiments where this compound fails to induce the expected luteolysis.

Problem: No significant decrease in serum progesterone levels 24-72 hours post-treatment.
Potential Cause Diagnostic Check Recommended Solution
Immature Corpus Luteum Confirm the age of the CL. In cattle, the CL is typically refractory before day 5 post-ovulation.Administer (+)-Cloprostenol between days 6 and 14 of the estrous cycle for optimal luteolytic response.[9]
Inadequate Dosage Review the dosage administered based on the animal model and body weight. Sub-luteolytic doses can cause a transient drop in progesterone followed by recovery.[10]Ensure the use of the recommended luteolytic dose. For cattle, a typical dose is 500 µg of cloprostenol. Consider that the route of administration (intramuscular vs. subcutaneous) can affect the required dosage and timing of response.[11]
Increased PGF2α Catabolism This is a primary mechanism of resistance, especially in early CL. While direct measurement of PGDH activity is complex, resistance in a young CL is a strong indicator.Consider a second administration of (+)-Cloprostenol 12-24 hours after the first to overcome rapid metabolism. Alternatively, using PGF2α analogues that are more resistant to PGDH metabolism may be effective.[12][13]
Cystic Ovarian Disease Perform ovarian ultrasonography to rule out the presence of luteal or follicular cysts. Luteal cysts may respond to cloprostenol, while follicular cysts typically do not.[8]For follicular cysts, treatment with GnRH or a GnRH-based protocol is generally recommended.[8]
Pregnancy If there is a possibility of pregnancy, the presence of a viable embryo can inhibit luteolysis.Confirm pregnancy status before administering a luteolytic agent unless termination is the goal.
Problem: Partial luteolysis or rebound in progesterone levels.
Potential Cause Diagnostic Check Recommended Solution
Sub-optimal Luteolytic Signal This can occur with a single dose in the presence of high PGDH activity or a less sensitive CL.A second dose of (+)-Cloprostenol 12-24 hours after the first can ensure complete luteolysis.
Presence of Multiple Corpora Lutea In superovulated animals, a single dose of cloprostenol may be insufficient to regress all CLs, especially if administered early after ovulation.Delaying the cloprostenol treatment until day 11 after estrus in superovulated cows has been shown to be more effective than treatment on day 7.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on cloprostenol resistance.

Table 1: 15-Hydroxyprostaglandin Dehydrogenase (PGDH) Activity and mRNA Levels in Ovine Corpus Luteum

Luteal StagePGDH Activity (pmol PGFM/min/mg protein)PGDH mRNA (amol/µg poly(A)+ RNA)Luteolytic Sensitivity
Day 4 of Estrous Cycle (Resistant)1.8 ± 0.310.0 ± 2.0Low
Day 13 of Estrous Cycle (Sensitive)0.8 ± 0.22.5 ± 0.5High
Day 13 of Pregnancy (Resistant)1.9 ± 0.412.0 ± 3.0Low

Table 2: Progesterone Levels in Cows After Treatment with Different PGF2α Analogues

Treatment GroupProgesterone (ng/mL) at Day 0Progesterone (ng/mL) 2 days post-treatment
Dinoprost tromethamine11.17 ± 0.433.7 ± 0.26
Cloprostenol sodium11.53 ± 0.333.3 ± 0.21
d-Cloprostenol15.5 ± 0.823.6 ± 0.31

Key Signaling Pathways and Experimental Workflows

PGF2α Receptor Signaling Pathway and Points of Resistance

The following diagram illustrates the signaling cascade initiated by the binding of (+)-Cloprostenol to the FP receptor and highlights potential points where resistance can occur.

PGF2a_Signaling cluster_resistance Potential Resistance Mechanisms cluster_cell Luteal Cell Increased Catabolism Increased Catabolism Cloprostenol Cloprostenol Increased Catabolism->Cloprostenol Degrades Receptor Desensitization/Internalization Receptor Desensitization/Internalization FP_Receptor FP Receptor Receptor Desensitization/Internalization->FP_Receptor Reduces Availability Downstream Signaling Alterations Downstream Signaling Alterations PKC Protein Kinase C (PKC) Downstream Signaling Alterations->PKC Inhibits Cloprostenol->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Activates Apoptosis Apoptosis Ca_Release->Apoptosis PKC->Apoptosis Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition

Caption: PGF2α signaling and resistance points.

Experimental Workflow: Troubleshooting Luteolytic Failure

The following diagram outlines a logical workflow for investigating the cause of resistance to this compound in an experimental setting.

Troubleshooting_Workflow start Luteolysis Failure Observed check_protocol Verify Protocol: - Dosage - Administration Route - Animal Model start->check_protocol check_cl_age Confirm CL Age check_protocol->check_cl_age Correct protocol_error Protocol Error check_protocol->protocol_error Incorrect immature_cl Immature CL check_cl_age->immature_cl < Day 5 assess_resistance Assess Intrinsic Resistance check_cl_age->assess_resistance > Day 5 measure_pgdh Measure PGDH Activity/ Expression assess_resistance->measure_pgdh receptor_assay Perform Receptor Binding Assay assess_resistance->receptor_assay high_pgdh High PGDH Activity measure_pgdh->high_pgdh low_receptor Low Receptor Binding/Affinity receptor_assay->low_receptor solution_pgdh Solution: - Repeat Dosing - Use PGDH-resistant analog high_pgdh->solution_pgdh solution_receptor Solution: - Investigate Receptor Downregulation Mechanisms low_receptor->solution_receptor

Caption: Troubleshooting workflow for luteolytic failure.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for PGF2α Receptor in Luteal Tissue Membranes

Objective: To determine the density (Bmax) and binding affinity (Kd) of PGF2α receptors in corpus luteum tissue.

Materials:

  • Corpus luteum tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • [³H]-PGF2α (radioligand)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize fresh or frozen corpus luteum tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation. e. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Saturation Binding Assay: a. In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg). b. Add increasing concentrations of [³H]-PGF2α. c. To a parallel set of tubes, add the same concentrations of [³H]-PGF2α plus a high concentration of unlabeled (+)-Cloprostenol (to determine non-specific binding). d. Incubate the tubes at a specified temperature and time to reach equilibrium. e. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer. g. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. b. Plot specific binding versus the concentration of [³H]-PGF2α. c. Analyze the data using Scatchard analysis or non-linear regression to determine Bmax and Kd.

Protocol 2: Western Blot Analysis of FP Receptor Protein

Objective: To determine the relative abundance of the PGF2α receptor protein in luteal tissue.

Materials:

  • Corpus luteum tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the FP receptor

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Homogenize corpus luteum tissue in ice-cold lysis buffer. b. Centrifuge the lysate to pellet cellular debris. c. Collect the supernatant and determine the protein concentration.[9][12]

  • SDS-PAGE: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel. c. Run the gel to separate proteins by molecular weight.[13][14]

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12][13]

  • Immunoblotting: a. Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[14] b. Incubate the membrane with the primary antibody against the FP receptor, typically overnight at 4°C.[12][13] c. Wash the membrane extensively with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14] e. Wash the membrane again with TBST.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate.[12][14] b. Capture the signal using an imaging system. c. Perform densitometry analysis to quantify the relative abundance of the FP receptor protein, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: 15-Hydroxyprostaglandin Dehydrogenase (PGDH) Activity Assay

Objective: To measure the enzymatic activity of PGDH in luteal tissue.

Materials:

  • Corpus luteum tissue

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM NAD⁺)

  • PGF2α (substrate)

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Homogenate Preparation: a. Homogenize fresh or frozen corpus luteum tissue in an appropriate buffer. b. Centrifuge to remove cellular debris and collect the supernatant containing the cytosolic PGDH. c. Determine the protein concentration of the supernatant.

  • Enzyme Assay: a. In a cuvette or microplate well, combine the assay buffer and the tissue homogenate. b. Initiate the reaction by adding PGF2α. c. Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH as PGF2α is oxidized.

  • Data Analysis: a. Calculate the rate of NADH production from the linear portion of the absorbance curve. b. Express PGDH activity as nmol of NADH produced per minute per milligram of protein.

Disclaimer: These protocols are intended as a general guide. Specific conditions, such as antibody dilutions, incubation times, and buffer compositions, may need to be optimized for your specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment.

References

Best practices for the storage and handling of (+)-Cloprostenol sodium in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Cloprostenol sodium. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting guidance for common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α).[1][2] Its primary mechanism of action is as a potent agonist of the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[3] Activation of the FP receptor initiates a signaling cascade that leads to various physiological effects, most notably the regression of the corpus luteum (luteolysis).[2]

2. What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a crystalline solid at -20°C.[4] Under these conditions, it is stable for at least four years.[4] It is also described as being very hygroscopic, so it is important to keep the container tightly closed.

3. How should I prepare a stock solution of this compound?

A stock solution can be prepared by dissolving the crystalline solid in an appropriate organic solvent, which should be purged with an inert gas.[4] Suitable organic solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[4] For aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS (pH 7.2).[4] It is not recommended to store aqueous solutions for more than one day.[4]

4. What personal protective equipment (PPE) should be worn when handling this compound?

Due to its potential hazards, including reproductive toxicity, appropriate PPE should always be worn. This includes:

  • Gloves: Chemical-resistant gloves are recommended.[5][6]

  • Eye Protection: Safety glasses with side shields or goggles.[7][8]

  • Lab Coat: A standard lab coat is required.[5][8]

  • Respiratory Protection: If there is a risk of inhaling dust, a full-face respirator may be necessary.[7]

It is crucial to wash hands thoroughly after handling the compound.[5][7]

Storage and Handling Data

ParameterRecommendationSource(s)
Storage Temperature -20°C[4]
Stability (Solid) ≥ 4 years at -20°C[4]
Hygroscopicity Very hygroscopic
Container Tightly closed[5][9]
Aqueous Solution Storage Not recommended for more than one day[4]

Solubility Data

SolventApproximate SolubilitySource(s)
Ethanol~50 mg/mL[4]
DMSO~60 mg/mL[4]
Dimethylformamide (DMF)~130 mg/mL[4]
PBS (pH 7.2)~35 mg/mL[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Precipitation in stock solution - Exceeded solubility limit- Temperature fluctuations- Improper solvent- Gently warm the solution and sonicate to aid dissolution.- Ensure the storage temperature is appropriate for the solvent used.- Prepare a new solution using a solvent with higher solubility (e.g., DMF).
Inconsistent or no biological effect in cell-based assays - Degradation of the compound- Incorrect concentration- Cell line not expressing the FP receptor- Serum interference in media- Prepare fresh stock and working solutions.- Verify calculations and perform a dose-response curve to determine the optimal concentration.- Confirm FP receptor expression in your cell line using techniques like qPCR or Western blot.- Perform experiments in serum-free media or reduce serum concentration, as serum components can sometimes interfere with GPCR signaling.
Unexpected off-target effects - Non-selective binding to other prostanoid receptors- Activation of biased signaling pathways- Review the literature for known off-target effects of this compound.- Use a more selective FP receptor agonist if available for your experimental system.- Investigate different downstream signaling readouts to characterize the signaling profile in your specific cell type.[10]
High background signal in binding assays - Non-specific binding of the radioligand- Inadequate washing steps- Increase the concentration of the blocking agent in your assay buffer.- Optimize the number and duration of washing steps to reduce non-specific binding.- Include a control with a non-labeled competing ligand to determine specific binding.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Methodology:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh out the desired amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh out 4.469 mg (Molecular Weight = 446.9 g/mol ).

  • Transfer the weighed compound to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Purge the headspace of the tube with an inert gas to minimize oxidation.

  • Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months.[3]

Protocol 2: In Vitro Dose-Response Assay in Cultured Cells

Materials:

  • Cells expressing the Prostaglandin F2α (FP) receptor (e.g., HEK293-FP)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay plate (e.g., 96-well plate)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium flux assay kit (e.g., Fluo-4 AM)

  • Plate reader with fluorescence detection capabilities

Methodology:

  • Cell Seeding: Seed the FP receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation: The next day, remove the complete medium and replace it with serum-free medium. Incubate for 2-4 hours to reduce basal signaling.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the serum-free medium and add the dye solution to each well. Incubate for 30-60 minutes at 37°C.

  • Preparation of Working Solutions: During the dye incubation, prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest drug concentration).

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the plate reader and set the instrument to measure fluorescence at the appropriate wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well.

    • Add the prepared working solutions of this compound to the wells.

    • Immediately begin recording the fluorescence signal over time to measure the intracellular calcium release.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence to get the net response.

    • Plot the net response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare Stock Solution (10 mM in DMSO) working_prep Prepare Serial Dilutions (pM to µM range) stock_prep->working_prep add_compound Add (+)-Cloprostenol Working Solutions working_prep->add_compound cell_seeding Seed FP-Expressing Cells in 96-well plate serum_starve Serum Starve Cells cell_seeding->serum_starve dye_loading Load with Calcium Indicator Dye serum_starve->dye_loading baseline Establish Baseline Fluorescence dye_loading->baseline baseline->add_compound measure Measure Calcium Flux add_compound->measure analyze Analyze Data and Determine EC50 measure->analyze

Caption: Experimental workflow for a dose-response assay.

signaling_pathway cloprostenol This compound fp_receptor FP Receptor (GPCR) cloprostenol->fp_receptor binds gq_protein Gq Protein fp_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release induces cellular_response Cellular Response (e.g., Luteolysis) ca2_release->cellular_response pkc->cellular_response

Caption: this compound signaling pathway.

References

Resolving peak tailing and asymmetry in the chromatography of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, specifically peak tailing and asymmetry, encountered during the analysis of (+)-Cloprostenol sodium.

Troubleshooting Guide: Resolving Peak Tailing and Asymmetry

Peak tailing and asymmetry are common challenges in the HPLC analysis of acidic compounds like this compound. These issues can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identify and resolve these problems.

Problem: Tailing or Asymmetric Peak for this compound

Initial Assessment Workflow

start Observe Peak Tailing/Asymmetry check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily the This compound peak check_all_peaks->no_all_peaks No physical_issues Suspect Physical or Instrumental Issue yes_all_peaks->physical_issues chemical_issues Suspect Chemical or Method-Related Issue no_all_peaks->chemical_issues check_connections Check for loose fittings and extra-column volume physical_issues->check_connections check_column_void Inspect for column void or blocked frit check_connections->check_column_void replace_column Consider column replacement check_column_void->replace_column end_point Problem likely resolved replace_column->end_point check_ph Verify Mobile Phase pH chemical_issues->check_ph ph_ok Is pH < pKa of Cloprostenol (B1669231) (4.36)? check_ph->ph_ok adjust_ph Adjust pH to ~3.0 ph_ok->adjust_ph No check_column_chem Review Column Chemistry ph_ok->check_column_chem Yes adjust_ph->end_point column_ok Using a modern, end-capped C18 or similar column? check_column_chem->column_ok check_sample Evaluate Sample Preparation column_ok->check_sample Yes adjust_column Switch to a suitable column column_ok->adjust_column No change_column Consider a new, high-purity, end-capped column sample_ok Is the sample dissolved in mobile phase? Is the concentration appropriate? check_sample->sample_ok adjust_sample Modify sample solvent or dilute the sample sample_ok->adjust_sample No sample_ok->end_point Yes adjust_sample->end_point adjust_column->end_point

Caption: Initial troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A1: The most common cause of peak tailing for acidic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] this compound has a carboxylic acid functional group, which can interact with residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer, resulting in a tailed peak.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[3][4] The pKa of the carboxylic acid group in (+)-Cloprostenol is approximately 4.36.[5] To ensure a symmetrical peak, the mobile phase pH should be adjusted to at least one to two pH units below the pKa. A pH of around 3.0 is often recommended to ensure that the carboxylic acid group is fully protonated (non-ionized), which minimizes its interaction with silanol groups on the stationary phase.[6]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: A modern, high-purity, end-capped reversed-phase column (e.g., C18 or C8) is highly recommended. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, thereby reducing the sites for secondary interactions.[7] Columns made from Type B silica, which has a lower metal content and fewer acidic silanol sites, also provide better peak shapes for polar and ionizable compounds.

Q4: Can sample preparation contribute to peak tailing?

A4: Yes, improper sample preparation can lead to peak distortion. Two common issues are:

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a mobile phase with a high aqueous content), it can cause peak fronting or tailing.[1] It is always best to dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broadened and asymmetric peaks.[1][2] If you suspect sample overload, try diluting your sample and re-injecting.

Q5: My peak shape is good, but the retention time is drifting. What could be the cause?

A5: Retention time drift can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis.

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic solvent) can lead to shifts in retention time.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is a general-purpose method for the analysis of this compound, focusing on achieving good peak symmetry.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.

  • Mobile Phase: Acetonitrile and 20 mM sodium dihydrogenphosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 33:67 (v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 274 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Logical Flow for Method Optimization

start Initial Method with Peak Tailing step1 Step 1: Adjust Mobile Phase pH Target pH ~3.0 start->step1 step2 Step 2: Evaluate Column Performance Use a modern, end-capped column step1->step2 step3 Step 3: Optimize Mobile Phase Composition Adjust organic modifier percentage step2->step3 step4 Step 4: Check for Sample Overload Inject a diluted sample step3->step4 end Symmetrical Peak Achieved step4->end

Caption: A stepwise approach to optimizing the HPLC method.

Data Presentation

The following table provides a representative example of how mobile phase pH can affect the peak asymmetry of an acidic compound like this compound. The asymmetry factor is a measure of peak shape, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1 indicate peak tailing.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Asymmetry Factor (Tf)Peak Shape DescriptionRationale
6.0> 1.8Severe TailingAt this pH, the carboxylic acid group is deprotonated (ionized) and strongly interacts with residual silanols.
5.01.5 - 1.8Moderate TailingCloser to the pKa, a significant portion of the analyte is still ionized, leading to secondary interactions.
4.01.2 - 1.5Slight TailingAs the pH approaches the pKa, the proportion of the protonated form increases, improving peak shape.
3.0 1.0 - 1.2 Symmetrical The carboxylic acid group is predominantly in its protonated (non-ionized) form, minimizing silanol interactions.[6]
2.51.0 - 1.2SymmetricalSimilar to pH 3.0, ensures complete protonation of the analyte.

Note: The exact asymmetry factor values can vary depending on the specific column, instrument, and other chromatographic conditions. This table illustrates the general trend observed for acidic compounds.

Signaling Pathway of Peak Tailing

cluster_column Silica-Based Column cluster_analyte This compound silanol Residual Silanol Groups (Si-OH) interaction Secondary Interaction (Ionic) silanol->interaction no_interaction Minimal Interaction silanol->no_interaction cloprostenol_ionized Ionized Form (-COO⁻) (at pH > pKa) cloprostenol_ionized->interaction cloprostenol_protonated Protonated Form (-COOH) (at pH < pKa) cloprostenol_protonated->no_interaction tailing Peak Tailing interaction->tailing symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak

References

Methods to improve conception rates following synchronization with (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (+)-Cloprostenol sodium for estrus synchronization and improving conception rates. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound for estrus synchronization.

Question: Why am I observing a poor estrus response after administering this compound?

Answer: A poor estrus response can be attributed to several factors:

  • Animal's Cyclicity Status: this compound is a luteolytic agent, meaning it induces regression of the corpus luteum (CL).[1][2] It is only effective when a mature, functional CL is present, typically between days 6 and 16 of the estrous cycle.[3] If animals are anestrous (not cycling) due to factors like low body condition, recent parturition, or health issues, they will not respond to the treatment.[3]

  • Timing of Administration: Administering the prostaglandin (B15479496) F2α (PGF2α) analogue too early in the cycle when the CL is still developing and not yet responsive will result in a failed response.[3]

  • Incorrect Dosage or Administration: Ensure the correct dosage is being administered via the recommended route (typically intramuscular). Sub-optimal doses may lead to incomplete luteolysis.

Question: Conception rates are low despite a good estrus response. What could be the cause?

Answer: Low conception rates following a successful estrus synchronization can stem from several issues:

  • Mistimed Artificial Insemination (AI): The timing of AI is critical. Ovulation generally occurs 24 to 32 hours after the onset of estrus.[3] Inseminating too early or too late will significantly reduce the chances of fertilization.[3] With some protocols, fixed-time AI (FTAI) is recommended at specific intervals after the final hormone injection.

  • Semen Quality and Handling: Poor quality semen, improper thawing procedures, or incorrect handling can all lead to fertilization failure.

  • AI Technique: The skill of the inseminator is a crucial factor. Improper semen placement can result in low conception rates.

  • Uterine Health: Underlying uterine pathologies or infections can prevent successful implantation even if fertilization occurs.

Question: I am seeing a high degree of variability in the timing of estrus onset among treated animals. How can I achieve tighter synchrony?

Answer: While some variation is normal, several strategies can improve the synchrony of estrus:

  • Double Injection Protocol: A common method involves two injections of this compound administered 11 to 14 days apart.[4][5] The first injection synchronizes a portion of the herd, and the second injection brings the majority of the cycling animals into estrus within a narrower window.

  • Combination with GnRH (Ovsynch Protocol): The use of Gonadotropin-Releasing Hormone (GnRH) in conjunction with PGF2α can provide more precise control over follicular development and ovulation.[5][6] The Ovsynch protocol involves an initial GnRH injection, followed by a PGF2α injection 7 days later, and a second GnRH injection 48 hours after that, with FTAI performed 8 to 24 hours later.[6]

  • Presynchronization: Implementing a presynchronization protocol before starting the main synchronization regimen can help ensure that more animals are at an optimal stage of their cycle to respond to the primary treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic analogue of Prostaglandin F2α (PGF2α).[1] Its primary function is to induce luteolysis, which is the regression of the corpus luteum (CL).[1][2] The CL produces progesterone (B1679170), a hormone essential for maintaining pregnancy.[1] By causing the CL to regress, progesterone levels fall, allowing the animal to return to estrus and initiate a new reproductive cycle.[1]

Q2: Can this compound be used in all sexually mature female animals?

A2: No. Its use is indicated for cycling females with a functional corpus luteum. It is not effective in prepubertal animals, or in anestrous animals that are not cycling due to nutritional deficiencies, stress, or recent parturition.[3]

Q3: What is the difference between using one versus two injections of this compound for synchronization?

A3: A single injection is effective only in animals that are in the luteal phase of their cycle (days 6-16). A two-injection protocol, typically given 11-14 days apart, is more effective for synchronizing an entire herd, as it accounts for animals that were not in the responsive phase during the first injection.[4][5]

Q4: Is there a benefit to using GnRH in combination with this compound?

A4: Yes, especially when fixed-time artificial insemination (FTAI) is desired. GnRH helps to synchronize follicular wave development and ovulation.[6] Protocols like Ovsynch, which combine GnRH and PGF2α, lead to a more predictable ovulation time, allowing for successful FTAI without the need for estrus detection.[5][6]

Q5: How does the route of administration affect the efficacy of this compound?

A5: Intramuscular (IM) administration is the standard and proven route. Some studies have investigated other routes like intravenous (IV) and intrauterine (IU). One study found that IM administration of D-cloprostenol (B24006) at the time of AI significantly increased conception rates in dairy cows compared to a control group, while IV and IU administration did not show a significant improvement.[7][8]

Data Presentation

Table 1: Conception Rates Following Different this compound Based Synchronization Protocols

ProtocolAnimal ModelConception Rate (%)Reference
Double injection of cloprostenol (B1669231) (500 µg, 11 days apart) + two inseminations (60 & 72h or 48 & 72h post-injection)HeifersHigher than single insemination[4]
GnRH + Cloprostenol (simultaneous)Dairy Cattle with Ovarian CystsNo significant difference from GnRH alone[9][10]
GnRH + D-Cloprostenol (Ovsynch-like)Pelibuey Ewes33.33% - 46.66%[11][12]
Intramuscular D-cloprostenol at AIDairy Cows60.1% (vs. 40.6% in control)[7][8]
Intravenous D-cloprostenol at AIDairy Cows32.3%[7][8]
Intrauterine D-cloprostenol at AIDairy Cows50.0%[7][8]
Single Cloprostenol injection in cows with solid CLDairy Cows45.6%[13]
Single Cloprostenol injection in cows with CL with a cavityDairy Cows31.2%[13]
Two d-cloprostenol administrations (7.5-day interval)Dairy Goats71.4%[14]
Two d-cloprostenol administrations (11.5-day interval)Dairy Goats55.6%[14]

Table 2: Ovulation Timing After this compound Administration

Time Post 2nd Cloprostenol InjectionPercentage of Heifers Ovulated
72 hours0%
78 hours31%
92 hours61%
96 hours95%
Data from a study with two injections of 500 µg cloprostenol 11 days apart.[4]

Experimental Protocols

1. Double Injection Synchronization Protocol

  • Objective: To synchronize estrus in a herd of cycling cattle.

  • Methodology:

    • Administer an initial intramuscular (IM) injection of 500 µg of this compound.

    • Eleven to fourteen days later, administer a second IM injection of 500 µg of this compound.

    • Observe for signs of estrus, which is expected to occur 2 to 5 days after the second injection.

    • Perform artificial insemination (AI) approximately 12 hours after the onset of standing estrus. Alternatively, for fixed-time AI, inseminate once at approximately 72 hours or twice at approximately 72 and 96 hours after the second injection.

2. Ovsynch Protocol (GnRH and this compound)

  • Objective: To synchronize ovulation for fixed-time artificial insemination (FTAI).

  • Methodology:

    • Day 0: Administer an IM injection of Gonadotropin-Releasing Hormone (GnRH).

    • Day 7: Administer an IM injection of 500 µg of this compound.

    • Day 9 (48 hours after PGF2α): Administer a second IM injection of GnRH.

    • Perform a single FTAI 8 to 24 hours after the second GnRH injection.[6]

3. Evaluation of Administration Route on Conception Rate

  • Objective: To compare the effect of different administration routes of D-cloprostenol at the time of AI on conception rates.

  • Methodology:

    • Divide animals into four groups: Control (no treatment at AI), IM, Intravenous (IV), and Intrauterine (IU).

    • Following estrus detection and AI, administer D-cloprostenol:

      • IM group: 150 µg intramuscularly.[7][8]

      • IV group: 150 µg intravenously.[7][8]

      • IU group: 5 µg in 0.5 mL saline infused into the uterine body.[8]

    • Diagnose pregnancy at 35-40 days post-insemination via rectal ultrasound.[7]

    • Collect blood samples at the time of insemination and on days 4 and 15 post-insemination to measure serum progesterone concentrations.[7]

Visualizations

Signaling Pathways and Workflows

Cloprostenol_Signaling_Pathway Simplified Signaling Pathway of this compound in Luteal Cells cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cloprostenol (+)-Cloprostenol (PGF2α Analogue) PGF2a_Receptor PGF2α Receptor (GPCR) Cloprostenol->PGF2a_Receptor Binds to G_Protein Gq Protein Activation PGF2a_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates Luteolytic_Effects Luteolytic Effects: - Decreased Progesterone Synthesis - Apoptosis Ca_release->Luteolytic_Effects Contributes to PKC->Luteolytic_Effects Leads to

Caption: Simplified signaling pathway of this compound in luteal cells.

Ovsynch_Protocol_Workflow Ovsynch Protocol Experimental Workflow Day_0 Day 0: Inject GnRH Day_7 Day 7: Inject (+)-Cloprostenol (PGF2α) Day_0->Day_7 7 days Day_9 Day 9 (48h later): Inject GnRH Day_7->Day_9 48 hours FTAI 8-24h later: Fixed-Time AI Day_9->FTAI 8-24 hours Preg_Check Pregnancy Diagnosis FTAI->Preg_Check ~35-40 days

Caption: Ovsynch Protocol Experimental Workflow.

Double_Injection_Workflow Double Injection Synchronization Workflow First_Injection First Injection: (+)-Cloprostenol Second_Injection Second Injection: (+)-Cloprostenol First_Injection->Second_Injection 11-14 days Estrus_Detection Estrus Detection Second_Injection->Estrus_Detection 2-5 days AI Artificial Insemination Estrus_Detection->AI ~12 hours after standing heat

Caption: Double Injection Synchronization Workflow.

References

The effect of corpus luteum age on the required dosage of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Cloprostenol sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments investigating the effect of corpus luteum (CL) age on the required dosage of this synthetic prostaglandin (B15479496) F2α analog.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in inducing luteolysis?

A1: this compound is a synthetic analogue of Prostaglandin F2α (PGF2α).[1] It induces luteolysis, the regression of the corpus luteum, by binding to and activating the prostaglandin F2α receptor (FP receptor) on luteal cells.[2] This activation triggers a signaling cascade that leads to a decrease in progesterone (B1679170) production (functional luteolysis) and subsequently initiates programmed cell death (apoptosis) of the luteal cells, leading to the structural regression of the CL.[3]

Q2: How does the age of the corpus luteum influence its sensitivity to this compound?

A2: The sensitivity of the corpus luteum to PGF2α and its analogues is age-dependent. Newly formed, or early-stage, corpora lutea are often refractory to the luteolytic effects of a single standard dose of this compound.[3] As the CL matures, its sensitivity increases, reaching a peak during the mid-luteal phase, before declining in the late-luteal phase.[3] This variation in sensitivity is thought to be related to the density of FP receptors on the luteal cells, which is lower in the early luteal phase and increases as the CL matures.[4]

Q3: What are the typical endpoints to measure the effectiveness of this compound-induced luteolysis?

A3: The effectiveness of luteolysis is primarily assessed by two key endpoints:

  • Functional Luteolysis: A significant decrease in circulating progesterone concentrations. This is typically measured in plasma or serum samples collected at specific time points after treatment.

  • Structural Luteolysis: A decrease in the size and vascularization of the corpus luteum. This is often monitored non-invasively using transrectal ultrasonography, including B-mode for size and color Doppler for blood flow assessment.[5]

Q4: Is a higher dose of this compound always more effective, especially for early-stage corpora lutea?

A4: Not necessarily. While some studies show that a higher dose can increase the percentage of animals undergoing full luteolysis, particularly with early to mid-stage CLs, there appears to be a threshold beyond which increasing the dose provides no additional benefit.[6][7][8] Furthermore, excessively high doses may increase the incidence of side effects. For early CLs that are typically resistant, a double-dose regimen (two standard doses administered 24 hours apart) has been shown to be more effective at inducing complete luteolysis than a single high dose.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or failed luteolysis after treatment. Corpus Luteum Age: The CL may be too young (early diestrus) and refractory to the administered dose.[3]- Confirm the age of the CL via ultrasonography before treatment. - For early-stage CLs (e.g., <5 days post-ovulation), consider a repeated dosing protocol (e.g., two doses 24 hours apart).[9]
Incorrect Dosage: The dose of this compound may be insufficient for the age of the CL and the species being studied.- Review the literature for recommended dose ranges for the specific species and CL age. - Consider performing a dose-titration experiment to determine the minimal effective dose for your experimental conditions.
Improper Administration: Incorrect injection technique (e.g., subcutaneous instead of intramuscular) can affect absorption and efficacy.- Ensure proper training in the intended route of administration. - For intramuscular injections, use an appropriate needle length to ensure deposition into the muscle tissue.
High variability in response between experimental subjects. Individual Animal Variation: There is natural biological variability in the timing of ovulation, CL development, and drug metabolism.- Increase the number of subjects per treatment group to improve statistical power. - Use a crossover design where each animal can serve as its own control if the experimental design allows.
Inaccurate Determination of Ovulation: If the timing of ovulation is not accurately determined, the age of the CL at the time of treatment will be variable.- Use a combination of behavioral observation, hormonal analysis (e.g., LH surge), and frequent ultrasonography to pinpoint the time of ovulation more precisely.
Unexpected side effects observed post-treatment. Dose is too high: Side effects such as transient sweating, increased heart rate, and mild colic can be dose-dependent.- Reduce the dosage to the minimal effective dose determined from a dose-response study. - Monitor animals closely after administration and record any adverse events.
Rapid Systemic Absorption: Intravenous administration, even accidental, can lead to more pronounced side effects.- Be cautious during intramuscular injection to avoid accidental intravenous administration. Aspirate before injecting to ensure a blood vessel has not been entered.

Quantitative Data Summary

Table 1: Effect of this compound Dose and Corpus Luteum Age on the Percentage of Mares Undergoing Full Luteolysis

Corpus Luteum Age (hours post-ovulation)37.5 µg250 µg500 µg750 µg
800%10%20%25%
8815%25%45%50%
9630%50%80%85%
10440%65%90%90%
11255%80%95%95%

Data synthesized from studies in mares. The effect of cloprostenol (B1669231) on inducing full luteolysis is dose-dependent, with this effect being most evident in mares with a CL aged between 96 and 104 hours. There is no significant advantage to administering more than 500 µg.[6][7][8]

Table 2: Luteolytic Response to Different Doses of d-Cloprostenol (B24006) in Non-lactating Dairy Cows with Early Corpora Lutea

Corpus Luteum Age (hours post-ovulation)Standard Dose (150 µg) - Full LuteolysisDouble Dose (300 µg) - Full Luteolysis
961/5 (20%)1/5 (20%)
1081/5 (20%)2/5 (40%)
1201/5 (20%)3/5 (60%)
1321/5 (20%)2/5 (40%)
Total 4/10 (40%) 8/10 (80%)

A double dose of d-cloprostenol tended to result in a higher rate of full luteolysis compared to a standard dose, particularly in cows with a CL aged 120 and 132 hours.[10]

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study of this compound

Objective: To determine the effective dose of this compound for inducing luteolysis at a specific corpus luteum age.

Methodology:

  • Animal Selection and Synchronization: Select a cohort of healthy, reproductively sound animals (e.g., mares, cows). Synchronize their estrous cycles using a standard protocol (e.g., Ovsynch for cows, two PGF2α injections 14 days apart for mares).

  • Determination of Ovulation: Monitor follicular development and ovulation using transrectal ultrasonography. The day of ovulation is designated as Day 0.

  • Treatment Groups: On a predetermined day post-ovulation (e.g., Day 5 for a mid-luteal phase study), randomly assign animals to different treatment groups, including a vehicle control and several doses of this compound.

  • Drug Administration: Administer the assigned dose of this compound or vehicle via the intended route (e.g., intramuscular injection).

  • Monitoring Luteolysis:

    • Blood Sampling: Collect blood samples via jugular venipuncture at baseline (immediately before treatment) and at regular intervals post-treatment (e.g., 0, 12, 24, 48, and 72 hours).

    • Ultrasonography: Perform transrectal ultrasonography at the same time points as blood sampling to measure the diameter of the corpus luteum and assess its vascularization using color-flow Doppler.

  • Hormone Analysis: Centrifuge blood samples to separate plasma or serum and store at -20°C until analysis. Measure progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Analyze changes in progesterone concentration, CL diameter, and CL blood flow over time for each treatment group. Determine the effective dose as the lowest dose that causes a significant and sustained decrease in progesterone and CL size compared to the control group.

Protocol 2: Assessment of Luteal Function via Ultrasonography

Objective: To non-invasively assess the structural and functional characteristics of the corpus luteum before and after treatment.

Methodology:

  • Animal Restraint: Safely restrain the animal in a standing position.

  • Transducer Preparation: Use a linear array ultrasound transducer (5.0-7.5 MHz) enclosed in a disposable sleeve and lubricated with non-spermicidal gel.

  • Transrectal Examination: Gently insert the transducer into the rectum and locate the ovaries.

  • B-Mode Imaging:

    • Identify the corpus luteum.

    • Freeze the image at the maximum cross-sectional diameter of the CL.

    • Measure the diameter of the CL in two perpendicular directions using the internal calipers of the ultrasound machine.

    • Note the presence and size of any luteal cavities.

  • Color-Flow Doppler Imaging:

    • Activate the color-flow Doppler mode.

    • Position the color box to encompass the entire corpus luteum.

    • Adjust the gain and pulse repetition frequency (PRF) to optimize the detection of blood flow while minimizing background noise.

    • Scan through the entire CL to subjectively or quantitatively assess the extent of vascularization. A semi-quantitative scoring system (e.g., 0 = no flow to 4 = >75% of the CL area with color) can be used.

  • Image and Data Recording: Save representative images and record all measurements for later analysis.

Signaling Pathway and Experimental Workflow Diagrams

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cloprostenol (+)-Cloprostenol sodium (PGF2α analog) FP_receptor FP Receptor (GPCR) Cloprostenol->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Apoptosis Apoptosis (Structural Luteolysis) PKC->Apoptosis Progesterone_block Inhibition of Progesterone Synthesis (Functional Luteolysis) PKC->Progesterone_block

Caption: PGF2α signaling pathway in luteal cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Animal_Selection Animal Selection & Estrous Synchronization Ovulation_Detection Ovulation Detection (Day 0) Animal_Selection->Ovulation_Detection Randomization Randomization into Treatment Groups Ovulation_Detection->Randomization Treatment_Admin Administer (+)-Cloprostenol sodium or Vehicle Randomization->Treatment_Admin Monitoring Monitor Luteolysis: - Blood Sampling - Ultrasonography Treatment_Admin->Monitoring Hormone_Assay Progesterone Assay (ELISA/RIA) Monitoring->Hormone_Assay Ultrasound_Analysis Analyze CL Size & Blood Flow Monitoring->Ultrasound_Analysis Statistical_Analysis Statistical Analysis Hormone_Assay->Statistical_Analysis Ultrasound_Analysis->Statistical_Analysis Conclusion Determine Effective Dose Statistical_Analysis->Conclusion

Caption: Workflow for a dose-response study.

References

A troubleshooting guide for common issues in Ovsynch protocols that utilize (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using Ovsynch protocols with (+)-Cloprostenol sodium for bovine reproductive research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in an Ovsynch protocol?

A1: this compound is the dextrorotatory (d)-enantiomer of cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1] It is a potent luteolytic agent, meaning it induces the functional and morphological regression of the corpus luteum (CL).[1] In the Ovsynch protocol, (+)-Cloprostenol is administered to regress the CL, causing a sharp decline in progesterone (B1679170) levels. This allows for the synchronized development of a dominant follicle and subsequent ovulation upon the second GnRH injection. The d-enantiomer is the biologically active component of racemic cloprostenol.

Q2: What are the most common reasons for Ovsynch protocol failure when using this compound?

A2: The two primary reasons for Ovsynch protocol failure are:

  • Failure of the first GnRH injection to induce ovulation: This can occur if there isn't a responsive dominant follicle at the time of the first GnRH injection.

Q3: Can the dose of this compound be adjusted to improve efficacy?

A3: Studies have investigated the effect of different doses of d-cloprostenol (B24006) on luteolysis. While a standard dose is typically effective for mature CLs, a double dose has been explored as an alternative to two separate injections to improve luteolysis of younger CLs.[4][5] However, research suggests that two separate doses 24 hours apart may be more effective than a single double dose for ensuring complete luteal regression.[5]

Q4: Is (+)-Cloprostenol more effective than other PGF2α analogs like d,l-cloprostenol or dinoprost (B1670695)?

A4: (+)-Cloprostenol (d-cloprostenol) is the biologically active enantiomer and has been shown to be more potent in binding to PGF2α receptors compared to the racemic mixture (d,l-cloprostenol).[6] Some studies have shown that d-cloprostenol can induce a greater decrease in progesterone concentrations and may lead to higher pregnancy rates compared to dinoprost and racemic cloprostenol.[7] However, other studies have found no significant difference in pregnancy rates between these analogs, even though differences in luteolysis rates were observed.[8][9]

Troubleshooting Guide

Issue 1: Low Rate of Luteolysis After this compound Injection

Question: We are observing a high percentage of animals with incomplete luteal regression after administering this compound in our Ovsynch protocol. What could be the cause and how can we troubleshoot this?

Answer:

Incomplete luteolysis is a common issue and can significantly reduce the success of the Ovsynch protocol. Here are the potential causes and solutions:

    • Solution 1: Implement a Presynchronization Protocol: Protocols like Presynch (two PGF2α injections 14 days apart before starting Ovsynch) or Double Ovsynch help ensure that a higher percentage of animals have a mature CL at the start of the Ovsynch protocol, improving the response to the PGF2α injection.[2][10]

  • Cause 2: Inadequate Dosage or Administration: While less common with commercially prepared products, incorrect dosage or improper administration can lead to reduced efficacy.

    • Solution: Ensure the correct dose of this compound is being administered via the recommended route (typically intramuscular). Verify storage conditions and expiration dates of the product.

  • Cause 3: Individual Animal Variation: Factors such as parity (primiparous vs. multiparous) and overall health and metabolic status can influence the response to PGF2α.[12]

    • Solution: While difficult to control for, ensuring animals are in good body condition and health can improve overall reproductive performance. For multiparous cows, which are more prone to incomplete luteolysis, the two-dose PGF2α strategy is highly recommended.[12]

Issue 2: Low Pregnancy Rates Despite Apparent Luteolysis

Question: Our data indicates successful luteolysis following (+)-Cloprostenol administration, but our pregnancy rates remain low. What other factors in the Ovsynch protocol could be contributing to this?

Answer:

If luteolysis is successful, other points in the Ovsynch protocol should be examined:

  • Cause 1: Poor Follicular Response to GnRH:

    • Poor response to the first GnRH (G1): If G1 fails to induce ovulation, the timing of follicular wave emergence will not be synchronized, leading to a less fertile oocyte at the time of insemination.

    • Poor response to the second GnRH (G2): Failure to ovulate in response to G2 will result in failed conception. This can be due to the dominant follicle being at the wrong stage of development.

    • Solution: Implementing a presynchronization protocol can help ensure a more synchronous follicular wave emergence and a dominant follicle that is more responsive to the GnRH injections.

  • Cause 2: Timing of Artificial Insemination (AI): The Ovsynch protocol relies on timed AI. Incorrect timing relative to the second GnRH injection can lead to reduced fertilization rates.

    • Solution: Adhere strictly to the recommended interval between the second GnRH injection and AI, which is typically 16 to 24 hours.

  • Cause 3: Other Contributing Factors:

    • Heat Stress: High ambient temperatures can negatively impact oocyte quality and embryo development.

    • Nutritional Status: Poor body condition score can negatively affect fertility.

    • Uterine Health: Subclinical uterine infections can prevent pregnancy establishment.

    • Solution: Mitigate environmental stressors where possible, ensure proper nutrition, and screen for and treat uterine pathologies prior to initiating synchronization protocols.

Data Presentation

Table 1: Comparison of Luteolysis and Pregnancy Rates with Different PGF2α Analogs in Ovsynch Protocols

PGF2α AnalogLuteolysis Rate (%)Pregnancy/AI Rate (%)Study Notes
d,l-Cloprostenol (500 µg) 87.137.8Lactating dairy cows in an Ovsynch protocol.[4]
d-Cloprostenol (150 µg) 84.436.8Lactating dairy cows in an Ovsynch protocol.[4]
d-Cloprostenol (300 µg) 86.236.1Lactating dairy cows in an Ovsynch protocol.[4]
Dinoprost 91.337.8Cows in a Presynch-Ovsynch protocol.[9]
Cloprostenol 86.636.7Cows in a Presynch-Ovsynch protocol.[9]
Cloprostenol Sodium 7940First service lactating dairy cows in a Presynch plus Ovsynch program.[8]
Dinoprost Tromethamine 8035First service lactating dairy cows in a Presynch plus Ovsynch program.[8]

Table 2: Effect of a Second PGF2α Injection on Luteal Regression and Pregnancy Rates

TreatmentLuteal Regression Rate (%)Pregnancy/AI Rate (%)Animal Group
1 PGF2α Injection 83.033.3Lactating dairy cows.[11]
2 PGF2α Injections (24h apart) 97.036.1Lactating dairy cows.[11]
1 PGF2α Injection 88.9-Multiparous Holstein Friesian cows. Pregnancy loss was 6.4%.
2 PGF2α Injections (24h apart) 89.6-Multiparous Holstein Friesian cows. Pregnancy loss was 0.0%.

Experimental Protocols

Protocol 1: Standard Ovsynch Protocol

This protocol is designed to synchronize ovulation for timed artificial insemination (TAI).

Methodology:

  • Day 0: Administer 100 µg of Gonadotropin-Releasing Hormone (GnRH) intramuscularly (IM). This is the first GnRH injection (G1).

  • Day 7: Administer a luteolytic dose of this compound (e.g., 150 µg of d-cloprostenol or 500 µg of d,l-cloprostenol) IM.

  • Day 9 (56 hours after PGF2α): Administer a second 100 µg dose of GnRH IM. This is the second GnRH injection (G2).

  • Day 10 (16-24 hours after G2): Perform timed artificial insemination (TAI).

Protocol 2: Ovsynch with a Second this compound Injection

This modified protocol is aimed at improving luteal regression, especially when young CLs may be present.

Methodology:

  • Day 0: Administer 100 µg of GnRH IM (G1).

  • Day 7: Administer a luteolytic dose of this compound IM.

  • Day 8 (24 hours after the first PGF2α injection): Administer a second luteolytic dose of this compound IM.

  • Day 9 (56 hours after the first PGF2α injection): Administer a second 100 µg dose of GnRH IM (G2).

  • Day 10 (16-24 hours after G2): Perform TAI.

Protocol 3: Assessment of Luteal Regression

This protocol outlines the methodology for determining the efficacy of a luteolytic agent.

Methodology:

  • Baseline Assessment: On the day of PGF2α administration (Day 7 of Ovsynch), collect a blood sample for progesterone analysis and perform an ovarian ultrasound to confirm the presence and measure the size of the corpus luteum.

  • Post-treatment Monitoring: Collect blood samples at 24, 48, and 72 hours after PGF2α administration.

  • Progesterone Analysis: Analyze serum or plasma progesterone concentrations using a validated assay (e.g., ELISA or RIA).

  • Definition of Complete Luteolysis: Complete luteal regression is typically defined as a progesterone concentration below a certain threshold (e.g., <0.5 ng/mL or <1 ng/mL) by 72 hours post-PGF2α injection.[8]

  • Ultrasound Assessment (Optional): Ovarian ultrasonography can be performed at 48 and 72 hours post-PGF2α to visually assess the reduction in CL size and blood flow (using color Doppler).

Visualizations

Ovsynch_Workflow Day0 Day 0 Administer GnRH (G1) Day7 Day 7 Administer (+)-Cloprostenol Day0->Day7 7 days Day9 Day 9 (56h post-PGF) Administer GnRH (G2) Day7->Day9 56 hours Day10 Day 10 (16-24h post-G2) Timed AI Day9->Day10 16-24 hours

Caption: Standard Ovsynch protocol workflow.

Ovsynch_Troubleshooting_Luteolysis Start Issue: Incomplete Luteolysis Check_CL_Age Is a young CL (< 7 days) likely present? Start->Check_CL_Age Presynch Solution: Implement Presynch or Double Ovsynch Check_CL_Age->Presynch Yes Second_PGF Solution: Add a second PGF2α injection 24h later Check_CL_Age->Second_PGF Yes Check_Dosage Is dosage and administration correct? Check_CL_Age->Check_Dosage No Correct_Dosage Solution: Verify dose, administration, and product integrity Check_Dosage->Correct_Dosage No Consider_Variation Consider individual animal variation Check_Dosage->Consider_Variation Yes

Caption: Troubleshooting logic for incomplete luteolysis.

PGF2a_Signaling_Pathway PGF2a (+)-Cloprostenol (PGF2α) Receptor PGF2α Receptor (FP) PGF2a->Receptor PLC Phospholipase C (PLC) activation Receptor->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC activation IP3_DAG->Ca_PKC STAT3 STAT3 Activation Ca_PKC->STAT3 AKT AKT Inhibition Ca_PKC->AKT Progesterone_Synth ↓ Progesterone Synthesis (Functional Luteolysis) Ca_PKC->Progesterone_Synth Apoptosis ↑ Pro-apoptotic Genes (e.g., BAX) (Structural Luteolysis) STAT3->Apoptosis AKT->Apoptosis inhibition of anti-apoptotic signals

Caption: PGF2α-induced luteolysis signaling pathway.

References

The influence of metabolic status and health on the efficacy of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (+)-Cloprostenol Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and understand the factors that may influence the efficacy of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α)[1]. Its primary and most potent action is as a luteolytic agent, meaning it induces the functional and morphological regression of the corpus luteum (CL)[1][2][3]. This action mimics the natural process of luteolysis that occurs at the end of the estrous cycle if pregnancy does not occur[2]. By causing a rapid decline in progesterone (B1679170) production from the CL, this compound facilitates the return to estrus and ovulation[1].

Q2: What are the primary applications of this compound in a research setting?

In research, this compound is primarily used for:

  • Estrus Synchronization: By inducing luteolysis, it allows for the synchronization of the estrous cycle in a group of animals, which is crucial for timed experiments and artificial insemination protocols[2][4].

  • Induction of Parturition: It can be used to induce labor in some species.

  • Treatment of Reproductive Pathologies: It is effective in treating conditions associated with a persistent corpus luteum, such as luteal cysts and pyometra (uterine infection)[2][3][5].

  • Study of the Luteolytic Pathway: It serves as a tool to investigate the molecular and cellular mechanisms of corpus luteum regression.

Q3: How does the metabolic status of an animal affect the efficacy of this compound?

The metabolic status, particularly a state of negative energy balance (NEB), can impair reproductive performance and potentially reduce the efficacy of hormonal treatments like this compound. While direct studies quantifying the impact of NEB on cloprostenol's luteolytic success are limited, the following points are critical:

  • Negative Energy Balance and Immunity: NEB in early lactation is associated with impaired immune function, which can increase the risk of uterine diseases like metritis and endometritis[6][7]. These conditions can, in turn, affect the response to prostaglandin treatments.

  • Subclinical Ketosis: Cows with subclinical ketosis (elevated blood β-hydroxybutyrate levels) have a higher risk of developing metritis and mastitis and may experience reduced reproductive performance[6][8]. This altered physiological state can interfere with the normal response to estrus synchronization protocols.

  • Nutritional Status: Animals in poor body condition may not respond optimally to luteolytic agents. It is recommended that animals are on a positive nutritional plane before and after treatment to ensure a successful response[3].

Q4: Can concurrent health conditions, such as uterine infections, influence the outcome of this compound treatment?

Yes. The presence of uterine diseases like endometritis can impact the effectiveness of this compound. While cloprostenol (B1669231) is used to treat pyometra by inducing luteolysis and promoting uterine clearance, the underlying inflammation and infection can alter the local uterine environment and potentially systemic inflammatory responses, which might affect the overall success of reproductive protocols[9][10][11][12]. Systemic inflammation can influence the production and signaling of various prostaglandins (B1171923) and cytokines, which could theoretically modulate the response to exogenous prostaglandins[13].

Q5: What are the common reasons for treatment failure with this compound?

Failure to observe the expected outcome after administering this compound can be attributed to several factors:

  • Timing of Administration: The corpus luteum is only responsive to PGF2α and its analogs during a specific period of the estrous cycle. There is a refractory period of 4 to 5 days after ovulation when the CL is not yet mature enough to respond to luteolytic signals.

  • Absence of a Functional Corpus Luteum: The animal must have a functional CL for this compound to exert its effect.

  • Incorrect Diagnosis: In cases of anestrus, the underlying cause may not be a persistent CL.

  • Suboptimal Animal Health or Metabolic Status: As discussed, poor nutrition, metabolic stress, or concurrent diseases can impair the response.

  • Improper Dosage or Administration: Incorrect dosage or route of administration can lead to treatment failure[14].

II. Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
No observed estrus after treatment 1. Animal was in the refractory period of the estrous cycle. 2. No functional corpus luteum was present. 3. "Silent heat" - the animal is cycling but not showing behavioral signs of estrus. 4. Poor health or nutritional status.1. Confirm the stage of the estrous cycle before treatment using ultrasonography or progesterone measurement. 2. Ensure a palpable or visible CL is present before administration. 3. Use aids for estrus detection (e.g., tail paint, activity monitors) or implement a fixed-time artificial insemination protocol. 4. Assess the body condition score and overall health of the animal. Ensure a positive energy balance.
Incomplete luteolysis (progesterone remains elevated) 1. Insufficient dose for the individual animal. 2. The corpus luteum is resistant to a single dose. 3. Potential for rapid metabolism of the compound in some individuals. 4. Presence of luteal cysts with insufficient luteal tissue.1. Review the recommended dosage for the species and body weight. In some cases, a second dose may be necessary. 2. A second injection 11-14 days after the first can improve synchronization. 3. While (+)-Cloprostenol has a longer half-life than natural PGF2α, individual variation exists. 4. Characterize ovarian structures by ultrasonography to confirm the presence of a responsive CL.
Low conception rates after synchronized estrus 1. Suboptimal timing of artificial insemination. 2. Poor semen quality. 3. Underlying reproductive pathology (e.g., endometritis). 4. Metabolic stress impacting oocyte quality and uterine environment.1. Follow recommended insemination timing protocols (e.g., 72 and 96 hours after the second PGF2α injection in some cattle protocols). 2. Ensure proper semen handling and insemination technique. 3. Screen for and treat uterine infections prior to initiating synchronization protocols. 4. Monitor for signs of negative energy balance (e.g., body condition loss, elevated NEFA or BHBA) and adjust nutrition accordingly.
Variable response within a group of animals 1. Asynchronous cyclicity within the group before starting the protocol. 2. Variation in individual metabolic and health status. 3. Differences in age and parity.1. Use a pre-synchronization protocol to bring animals to a similar stage of the cycle before initiating the main protocol. 2. Group animals based on health and metabolic status for more uniform responses. 3. Younger animals or those with different production statuses may respond differently.

III. Data Presentation

Table 1: Efficacy of this compound in Estrus Synchronization Protocols in Dairy Cows

ParameterDinoprost TromethamineThis compoundp-valueReference
Complete Luteolysis (First AI) 80%79%>0.05[9]
Complete Luteolysis (Second+ AI) 72%70%>0.05[9]
Pregnancy per AI (First AI) 35%40%>0.05 (tended to be greater)[9]
Pregnancy per AI (Second+ AI) 21%23%>0.05[9]

Table 2: Influence of Ovarian Structures on Estrus and Conception Rates Following a Single Cloprostenol Injection in Dairy Cows

Ovarian StructureEstrus RateConception RateReference
Solid Corpus Luteum (CL) 80.0%45.6%[15]
CL with a Cavity (CLcav) 82.1%31.2%[15]
Luteal Cyst 93.4%49.4%[15]
Follicular Cyst 50.6%63.3%[15]

IV. Experimental Protocols

Protocol 1: Assessment of Luteolytic Efficacy of this compound

Objective: To determine the effectiveness of this compound in inducing luteolysis.

Materials:

  • Experimental animals (e.g., cycling cows, mares, sows)

  • This compound solution for injection

  • Syringes and needles

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Progesterone assay kit (ELISA or RIA)

  • Ultrasound equipment with a rectal probe (for large animals)

Procedure:

  • Animal Selection: Select healthy, cycling animals with a confirmed functional corpus luteum (CL) via rectal palpation or ultrasonography. The CL should be in the mid-luteal phase (e.g., day 7-12 of the estrous cycle in cattle) for optimal response.

  • Baseline Sampling:

    • Collect a blood sample (e.g., 10 mL from the jugular or coccygeal vein) for baseline progesterone analysis.

    • Perform an ultrasound examination to measure the diameter and vascularization of the CL.

  • Treatment Administration: Administer the appropriate dose of this compound via intramuscular injection. Refer to the manufacturer's recommendations for species-specific dosing.

  • Post-Treatment Monitoring and Sampling:

    • Collect blood samples at regular intervals post-treatment to monitor the decline in progesterone concentrations. Suggested time points: 0, 8, 16, 24, 48, and 72 hours post-injection.

    • Perform daily ultrasound examinations to observe the morphological regression of the CL (decrease in size and vascularity).

    • Observe animals for behavioral signs of estrus (e.g., standing to be mounted in cattle).

  • Data Analysis:

    • Centrifuge blood samples to separate plasma or serum and store at -20°C until analysis.

    • Measure progesterone concentrations using a validated assay.

    • Luteolysis is considered complete when plasma progesterone concentrations fall below a threshold (e.g., <1 ng/mL in cattle).

    • Analyze the change in CL diameter and vascularity over time.

    • Record the percentage of animals that exhibit estrus and the time to onset of estrus.

Protocol 2: Investigating the Influence of Metabolic Status on this compound Efficacy

Objective: To evaluate the impact of negative energy balance on the luteolytic response to this compound.

Materials:

  • Same as Protocol 1.

  • Assay kits for metabolic markers (e.g., non-esterified fatty acids - NEFA, β-hydroxybutyrate - BHBA).

  • Equipment for measuring body condition score (BCS).

Procedure:

  • Animal Grouping:

    • Select a cohort of animals in a physiological state prone to metabolic stress (e.g., early postpartum dairy cows).

    • At the start of the experimental period, measure BCS and collect blood samples for baseline metabolic profiling (NEFA, BHBA, glucose).

    • Divide animals into two or more groups based on their metabolic status (e.g., Control group with normal metabolic markers vs. NEB group with elevated NEFA and/or BHBA).

  • Synchronization and Treatment:

    • Subject all groups to the same estrus synchronization protocol that includes a this compound injection for luteolysis.

  • Assessment of Luteolysis:

    • Follow the blood sampling and ultrasound monitoring schedule as described in Protocol 1 to assess the rate and completeness of luteolysis in each group.

  • Reproductive Outcome:

    • If applicable, perform artificial insemination at a fixed time or after observed estrus.

    • Determine pregnancy rates at a specified time point (e.g., 30-40 days post-insemination) via ultrasonography.

  • Data Analysis:

    • Compare the percentage of animals with complete luteolysis between the metabolic groups.

    • Analyze the rate of progesterone decline in each group.

    • Compare pregnancy rates between the groups.

    • Correlate baseline metabolic marker concentrations with the success of luteolysis and pregnancy outcome.

V. Visualizations

Signaling_Pathway Cloprostenol (+)-Cloprostenol sodium FP_Receptor Prostaglandin F Receptor (FP) Cloprostenol->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream Luteolysis Luteolysis Downstream->Luteolysis Leads to

Caption: Signaling pathway of this compound leading to luteolysis.

Experimental_Workflow cluster_0 Phase 1: Animal Selection and Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Post-Treatment Monitoring cluster_3 Phase 4: Data Analysis Animal_Selection Select Cycling Animals with Functional CL Baseline_Sampling Baseline Blood Sample (Progesterone, Metabolites) + Ultrasound Animal_Selection->Baseline_Sampling Treatment Administer this compound (Intramuscular Injection) Baseline_Sampling->Treatment Post_Treatment_Sampling Serial Blood Sampling (e.g., 0, 8, 16, 24, 48, 72h) Treatment->Post_Treatment_Sampling Ultrasound_Monitoring Daily Ultrasound (CL size and vascularity) Treatment->Ultrasound_Monitoring Estrus_Detection Observe for Behavioral Estrus Treatment->Estrus_Detection Progesterone_Assay Progesterone Assay Post_Treatment_Sampling->Progesterone_Assay Luteolysis_Assessment Assess Luteolysis (Progesterone < 1 ng/mL) Ultrasound_Monitoring->Luteolysis_Assessment Reproductive_Outcome Analyze Estrus Response and Pregnancy Rate Estrus_Detection->Reproductive_Outcome Progesterone_Assay->Luteolysis_Assessment Luteolysis_Assessment->Reproductive_Outcome

Caption: Experimental workflow for assessing this compound efficacy.

References

Techniques to reduce local tissue reactions at the injection site of (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate local tissue reactions at the injection site of (+)-Cloprostenol sodium.

Frequently Asked Questions (FAQs)

Q1: What are the common local tissue reactions observed after intramuscular injection of this compound?

A1: Local tissue reactions are a known side effect of prostaglandin (B15479496) F2α analogs. Common reactions at the injection site include swelling, redness, and slight pain. These reactions are typically transient and resolve on their own. In some cases, a mild fever and temporary discomfort or restlessness may also be observed shortly after administration.

Q2: What is the underlying mechanism causing these local tissue reactions?

A2: this compound, a synthetic analog of prostaglandin F2α (PGF2α), can induce a localized inflammatory response. Prostaglandins (B1171923) are potent mediators of inflammation, causing vasodilation (redness and heat), increased vascular permeability (swelling), and sensitization of nerve endings (pain). The injection itself can also cause minor muscle tissue injury, triggering the release of inflammatory mediators.

Q3: Can the formulation of this compound influence the severity of local reactions?

A3: Yes, formulation parameters play a critical role. Factors such as the pH, osmolality, and the type of excipients (e.g., buffers, preservatives) can significantly impact tissue tolerance. Formulations that are not close to physiological pH or are hypertonic can cause pain and irritation upon injection.[1][2][3]

Q4: Are there differences in local tolerance between d-cloprostenol (B24006) and racemic (dl)-cloprostenol?

A4: Yes, the dextrorotatory (d) enantiomer is the biologically active component of cloprostenol.[4] Using the pure d-isomer (d-cloprostenol) allows for a lower effective dose compared to the racemic mixture.[4] A lower dose can potentially lead to a reduction in the severity of local side effects.

Q5: Can injection technique affect the incidence of local tissue reactions?

A5: Absolutely. Proper injection technique is crucial. Factors such as needle size, injection volume, and site of administration can influence the extent of tissue damage and subsequent inflammation.[5][6] Using a needle gauge that is too large can cause excessive tissue trauma.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Excessive swelling and redness at the injection site. - High injection volume at a single site.- Formulation pH or osmolality is not optimal.- Contamination during injection.- Divide larger doses into multiple injection sites, spaced at least 4 inches apart.- Ensure the formulation is buffered to a near-physiological pH (ideally 5-8 for IM injections) and is isotonic.[3]- Use aseptic injection techniques, including cleaning the injection site and using a sterile needle for each injection.[9]
Visible signs of pain or discomfort in the animal post-injection. - Irritating excipients in the formulation (e.g., certain preservatives or buffers like citrate).[10][11]- Injection administered too quickly.- Low temperature of the injected solution.- If possible, use formulations with buffers known to be less painful, such as histidine or phosphate, over citrate.[2][10][11]- Administer the injection slowly to minimize tissue distension.[12]- Allow the solution to reach room temperature before injection.[13]
Formation of a palpable lump or abscess at the injection site. - Bacterial contamination of the injection site or equipment.- Severe inflammatory response leading to a sterile abscess.- Strictly adhere to aseptic techniques. Do not reuse needles.[7]- If an abscess is suspected, consult a veterinarian for appropriate treatment, which may include drainage and antibiotics.
Lack of desired therapeutic effect. - Incorrect injection technique (e.g., not depositing the drug into the muscle).- Interaction with other administered drugs (e.g., NSAIDs).- Ensure the needle is of sufficient length to reach the muscle tissue.[7]- Avoid co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) as they can inhibit the synthesis of endogenous prostaglandins and may interfere with the action of (+)-Cloprostenol.[9]

Data on Mitigation Strategies

While specific quantitative data for this compound is limited in publicly available literature, studies on other parenteral drugs provide valuable insights into how formulation adjustments can mitigate injection site pain and inflammation.

Table 1: Effect of Buffer Type and Concentration on Injection Pain

Buffer TypeConcentrationpHReported Pain Level (Compared to Control)Reference
CitrateNot SpecifiedNot SpecifiedHigher[2][10]
HistidineNot SpecifiedNot SpecifiedSimilar to Saline (Low)[2][10]
Phosphate50 mM6.0Higher[11]
Phosphate10 mM6.0Lower[11]
Phosphate10 mM7.0Lowest[11]

This table summarizes findings from studies on other subcutaneously injected biologics, indicating that both buffer type and concentration can significantly affect pain perception.

Experimental Protocols

Protocol 1: Evaluation of Local Tolerance to Intramuscular Injection in a Target Animal Model (e.g., Cattle)

This protocol outlines a general procedure for assessing local tissue reactions.

  • Animal Selection: Select healthy animals of the target species (e.g., beef cattle), of similar age and weight. Acclimatize them to the study conditions.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (e.g., Control - saline injection; Formulation A - standard (+)-Cloprostenol; Formulation B - modified (+)-Cloprostenol).

    • Administer a single intramuscular injection of the specified volume (e.g., 2 mL) into a designated muscle (e.g., semitendinosus muscle).

  • Clinical Observation:

    • Visually inspect the injection site for signs of erythema (redness) and edema (swelling) at predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-injection).

    • Score the reactions based on a standardized scale (e.g., Draize test).[14]

    • Measure the size of any swelling with calipers.

  • Pain Assessment:

    • Observe the animal's behavior for signs of pain (e.g., flinching, lameness).

    • Use a visual analog scale (VAS) or a numeric rating scale to score pain upon palpation of the injection site.

  • Blood Sampling:

    • Collect blood samples from the jugular vein before and at various time points after injection (e.g., 6, 24, 48 hours).

    • Analyze serum for markers of muscle damage (e.g., Creatine Kinase - CK) and inflammation (e.g., TNF-α, IL-6) using ELISA kits.[15][16][17]

  • Histopathology:

    • At the end of the observation period (e.g., 72 hours or later), euthanize a subset of animals from each group.

    • Excise the injection site muscle tissue.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • Examine microscopically for evidence of inflammation (e.g., cellular infiltration), hemorrhage, necrosis, and fibrosis.[7][18]

Protocol 2: Formulation Modification to Optimize pH and Osmolality
  • Buffer Selection: Prepare several formulations of this compound using different buffering agents (e.g., phosphate, histidine) at varying concentrations (e.g., 10 mM, 50 mM).[11]

  • pH Adjustment: Adjust the pH of each formulation to a range between 5.0 and 8.0 using an appropriate acid or base.[3]

  • Tonicity Adjustment: Measure the osmolality of each formulation. Adjust to be near isotonic (approx. 300 mOsm/kg) using a tonicity-adjusting agent like sodium chloride or mannitol.[19]

  • Stability Testing: Store the prepared formulations under controlled conditions to ensure the modifications do not negatively impact the stability of the active pharmaceutical ingredient.

  • In Vivo Evaluation: Test the most promising formulations for local tolerance using the in vivo protocol described above (Protocol 1).

Visualizations

Signaling Pathway of Local Inflammatory Response

inflammatory_response cluster_injection Injection Site cluster_cellular Cellular Events cluster_response Clinical Signs Injection Injection Tissue_Injury Tissue_Injury Injection->Tissue_Injury Cloprostenol (+)-Cloprostenol (PGF2α Analog) Injection->Cloprostenol Mast_Cells Mast_Cells Tissue_Injury->Mast_Cells Activates Macrophages Macrophages Cloprostenol->Macrophages Activates Sensory_Neurons Sensory_Neurons Cloprostenol->Sensory_Neurons Sensitizes Vasodilation Vasodilation Mast_Cells->Vasodilation Release Histamine Endothelial_Cells Endothelial_Cells Macrophages->Endothelial_Cells Release Cytokines (TNF-α, IL-6) Increased_Permeability Increased_Permeability Endothelial_Cells->Increased_Permeability Pain_Signal Pain_Signal Sensory_Neurons->Pain_Signal Redness Redness Vasodilation->Redness Swelling Swelling Increased_Permeability->Swelling Pain Pain Pain_Signal->Pain

Caption: Inflammatory cascade at the injection site.

Experimental Workflow for Evaluating Local Tolerance

troubleshooting_tree start Local Reaction Observed? q1 Is it Severe? (e.g., Abscess, Lameness) start->q1 Yes a2_no Monitor start->a2_no No a1_yes Consult Veterinarian q1->a1_yes Yes q2 Is it Mild? (Swelling, Redness) q1->q2 No a2_yes Review Injection Technique q2->a2_yes Yes q3 Technique OK? a2_yes->q3 a3_yes Evaluate Formulation q3->a3_yes Yes a3_no Retrain on Proper Technique (Asepsis, Volume, Site) q3->a3_no No a4 Consider Formulation with: - Optimized pH/Osmolality - Less Irritating Excipients a3_yes->a4

References

Validation & Comparative

A comparative efficacy study of (+)-Cloprostenol sodium versus dinoprost tromethamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (+)-Cloprostenol sodium and Dinoprost tromethamine, two prostaglandin (B15479496) F2α (PGF2α) analogs widely used in reproductive medicine. The information presented is supported by experimental data from various studies to aid in research, drug development, and clinical application decisions.

Introduction

This compound is a synthetic analog of PGF2α, while Dinoprost tromethamine is the tromethamine salt of the naturally occurring PGF2α.[1] Both compounds are potent luteolytic agents, meaning they induce the regression of the corpus luteum, a key process in the regulation of the estrous cycle and the initiation of parturition.[2][3] Their primary mechanism of action is through the activation of the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR), which triggers a cascade of intracellular events leading to decreased progesterone (B1679170) production and myometrial contractions.[4]

Data Presentation: Comparative Efficacy in Bovine Models

The following table summarizes quantitative data from comparative studies on the efficacy of this compound and Dinoprost tromethamine in dairy cattle, a common model for reproductive studies.

ParameterThis compoundDinoprost tromethamineSpecies/Study PopulationKey FindingsReference
Dosage for Luteolysis 500 µg25 mgLactating Dairy CowsA significantly lower dose of cloprostenol (B1669231) is required for a luteolytic effect.[1][5]
Estrus Detection Rate (1st Parity Cows) 42.4%34.0%Lactating Dairy CowsCloprostenol led to a significantly higher rate of estrus detection in first-parity cows.[5]
Conception Rate (Cows inseminated Days 3 or 4 post-treatment) 38.3%34.4%Lactating Dairy CowsCloprostenol showed a trend towards a higher conception rate.[5]
Overall Pregnancy Rate 14.4%12.2%Lactating Dairy CowsCloprostenol resulted in a significantly higher overall pregnancy rate.[5]
Breeding Rate 83.0%82.6%Dairy CattleBreeding rates were similar between the two treatments.[6]
Conception Rate 46.6%38.6%Dairy CattleA non-significant trend towards a higher conception rate was observed with cloprostenol.[6]
Pregnancy Rate 39.2%31.4%Dairy CattleA non-significant trend towards a higher pregnancy rate was observed with cloprostenol.[6]
Progesterone Concentration (ng/mL) 2 days post-treatment ~3.3~3.7Dairy Cowsd-cloprostenol (the active enantiomer of cloprostenol) led to a more significant decrease in progesterone compared to dinoprost.[1]

Signaling Pathway

Both this compound and Dinoprost tromethamine act as agonists for the Prostaglandin F2α (FP) receptor. The binding of these ligands to the Gq-coupled receptor initiates a signaling cascade that leads to physiological responses such as luteolysis and uterine contractions.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound or Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Binds to receptor on ER Response Physiological Response (Luteolysis, Uterine Contraction) PKC->Response Ca_cyto Increased Cytosolic Ca2+ Ca_ER->Ca_cyto Releases Ca2+ Ca_cyto->Response

PGF2α receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments to compare the efficacy of this compound and Dinoprost tromethamine are provided below.

Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Ki) of this compound and Dinoprost tromethamine to the FP receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human FP receptor (e.g., HEK293 cells) to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of a radiolabeled PGF2α analog (e.g., [3H]-PGF2α) at a concentration close to its Kd.

      • Increasing concentrations of the unlabeled competitor drugs (this compound or Dinoprost tromethamine).

      • Membrane preparation.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled PGF2α.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the potency (EC50) of this compound and Dinoprost tromethamine in inducing intracellular calcium release.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the FP receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in assay buffer containing an organic anion transport inhibitor like probenecid.

    • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound or Dinoprost tromethamine to the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

In Vitro Uterine Smooth Muscle Contraction Assay

Objective: To compare the contractile effects of this compound and Dinoprost tromethamine on uterine smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Obtain uterine tissue from a suitable animal model (e.g., rat, guinea pig, or bovine) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Dissect longitudinal or circular smooth muscle strips of a standardized size.

  • Organ Bath Setup:

    • Mount the tissue strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect one end of the strip to a fixed point and the other to an isometric force transducer to record contractile activity.

    • Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes) until spontaneous contractions stabilize.

  • Contraction Measurement:

    • After the equilibration period, add increasing cumulative concentrations of this compound or Dinoprost tromethamine to the organ bath.

    • Record the contractile response (amplitude and frequency of contractions) at each concentration.

  • Data Analysis:

    • Measure the change in contractile force from the baseline.

    • Plot the contractile response against the log concentration of the agonist.

    • Determine the EC50 and the maximum contractile response (Emax) for each compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for comparing GPCR agonists and the logical relationship of their application in reproductive management.

Experimental_Workflow Start Start: Hypothesis (Compare Efficacy of Two PGF2α Analogs) In_Vitro In Vitro Characterization Start->In_Vitro Receptor_Binding Receptor Binding Assay (Determine Ki) In_Vitro->Receptor_Binding Calcium_Assay Calcium Mobilization Assay (Determine EC50) In_Vitro->Calcium_Assay Uterine_Contraction Uterine Contraction Assay (Determine EC50, Emax) In_Vitro->Uterine_Contraction In_Vivo In Vivo Efficacy Studies (e.g., Bovine Model) In_Vitro->In_Vivo Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Calcium_Assay->Data_Analysis Uterine_Contraction->Data_Analysis Luteolysis Luteolysis Assessment (Progesterone Levels) In_Vivo->Luteolysis Estrus_Sync Estrus Synchronization (Estrus Detection Rate) In_Vivo->Estrus_Sync Fertility Fertility Assessment (Conception/Pregnancy Rate) In_Vivo->Fertility Luteolysis->Data_Analysis Estrus_Sync->Data_Analysis Fertility->Data_Analysis Conclusion Conclusion: Comparative Efficacy Profile Data_Analysis->Conclusion

A typical experimental workflow for comparing GPCR agonists.

Logical_Relationship Drug_Admin Administer This compound or Dinoprost tromethamine Luteolysis Induction of Luteolysis (Corpus Luteum Regression) Drug_Admin->Luteolysis Uterine_Contraction Stimulation of Myometrial Contractions Drug_Admin->Uterine_Contraction Progesterone_Drop Decrease in Progesterone Production Luteolysis->Progesterone_Drop Estrus_Induction Induction of Estrus Progesterone_Drop->Estrus_Induction Ovulation Ovulation Estrus_Induction->Ovulation Parturition Induction of Parturition Uterine_Contraction->Parturition

Logical relationship of PGF2α analog application.

References

A Comparative Analysis of (+)-Cloprostenol Sodium for Pregnancy Termination in Canid Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (+)-Cloprostenol sodium with other pharmacological agents for the termination of pregnancy in canid species. This analysis is supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Efficacy and Safety of Abortifacients in Canids

The termination of unwanted pregnancies in canids is a critical aspect of veterinary reproductive medicine. Various hormonal agents have been investigated for their efficacy and safety in inducing abortion. The ideal agent would have a high success rate, minimal side effects, and no long-term impact on future fertility. This section compares this compound with other alternatives based on available experimental data.

Prostaglandin (B15479496) F2α (PGF2α) and its synthetic analogs, such as this compound, function by inducing luteolysis, the breakdown of the corpus luteum.[1][2] The corpus luteum is essential for producing progesterone (B1679170), the hormone that maintains pregnancy.[2][3] By destroying the corpus luteum, PGF2α analogs cause a sharp decline in progesterone levels, leading to the termination of pregnancy.[4][5]

Alternatives to prostaglandins (B1171923) include progesterone receptor antagonists like aglepristone (B1665073) and mifepristone, which block the action of progesterone at the uterine level.[3][6] Dopamine (B1211576) agonists, such as cabergoline (B1668192) and bromocriptine (B1667881), work by inhibiting the secretion of prolactin, a hormone that supports the corpus luteum in the latter half of pregnancy in dogs.[2][7] Combination protocols, often involving a prostaglandin analog and a dopamine agonist, have also been developed to enhance efficacy and reduce side effects.[4][8][9]

Quantitative Data Summary

The following tables summarize the efficacy, dosage, and side effects of various protocols for pregnancy termination in canid species based on published studies.

Agent Dosage Efficacy Timing of Administration Primary Side Effects References
This compound 1-2.5 µg/kg SC, once daily or every 48hHigh (often 100% in studies)After day 30 of gestationVomiting, diarrhea, salivation, panting, restlessness[7][10]
Aglepristone 10 mg/kg SC, two injections 24h apart95-100%Up to 45 days post-matingLocal injection site reaction, transient anorexia, depression[3][11][12]
Mifepristone (RU486) 2.5 mg/kg PO, twice daily for 4.5 days100%Starting at day 32 of gestationMinimal to no side effects reported[6][13][14]
Cabergoline 5 µg/kg PO, once daily for 5-10 days>50% (when used alone after day 40)Mid-gestation or laterMinimal; occasional vomiting[7]
Combination: Cabergoline & (+)-Cloprostenol Cabergoline: 5 µg/kg/day PO; Cloprostenol (B1669231): 1-2.5 µg/kg SC every 48h100%Starting around day 25 post-LH surgeMinimal to mild; dose-dependent on cloprostenol[4][8][9][15]
Combination: Bromocriptine & (+)-Cloprostenol Bromocriptine: 15-30 µg/kg PO q12h; Cloprostenol: 1 µg/kg SC q48h100%After day 25 of gestationAdverse effects primarily associated with bromocriptine (vomiting)[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for key abortifacient agents.

Protocol 1: Pregnancy Termination using this compound

A study demonstrated 100% efficacy in terminating pregnancy in bitches using cloprostenol at a dose of 2.5 µg/kg administered subcutaneously three times at 48-hour intervals, starting on day 30 of pregnancy.[7][10] To mitigate side effects, pre-medication with atropine (B194438) sulfate, prifinium (B82657) bromide, and metopimazine (B1676515) was given 15 minutes prior to each cloprostenol injection, which eliminated side effects in 58% of the bitches.[7]

Protocol 2: Pregnancy Termination using Aglepristone

Aglepristone is administered at a dose of 10 mg/kg via subcutaneous injection.[3][12] A second injection is given 24 hours after the first.[3] This protocol is effective for terminating pregnancy up to 45 days after mating.[3][11] Fetal expulsion or resorption typically occurs within 7 days of the first injection.[3]

Protocol 3: Combination Therapy with Cabergoline and (+)-Cloprostenol

This protocol involves the oral administration of cabergoline at 5 µg/kg daily and subcutaneous injections of cloprostenol at 1 µg/kg every other day.[4] Treatment is initiated around day 25 after the estimated luteinizing hormone (LH) surge.[4] The treatment is continued until pregnancy termination is confirmed by ultrasound, which typically requires a mean of three cloprostenol injections and nine days of cabergoline treatment.[4] This combination therapy has been shown to be 100% effective with no observable side effects.[4]

Visualizations

The following diagrams illustrate the signaling pathway for prostaglandin-induced luteolysis and a typical experimental workflow for evaluating abortifacient efficacy.

PGF2a_Luteolysis_Pathway cluster_Uterus Uterus/Placenta cluster_Ovary Ovary cluster_Systemic_Effects Systemic Effects PGF2a PGF2α / (+)-Cloprostenol Receptor PGF2α Receptor (PTGFR) PGF2a->Receptor Binds to CL Corpus Luteum Progesterone Progesterone CL->Progesterone Produces Luteolysis Luteolysis (Corpus Luteum Regression) Receptor->Luteolysis Initiates Luteolysis->CL Causes regression of Progesterone_Decline Decreased Progesterone Production Luteolysis->Progesterone_Decline Pregnancy_Termination Pregnancy Termination Progesterone_Decline->Pregnancy_Termination

Caption: Signaling pathway of PGF2α-induced luteolysis.

Experimental_Workflow start Pregnant Canid Selection (Confirmed via Ultrasound) grouping Random Allocation to Treatment & Control Groups start->grouping treatment Administration of Test Compound (e.g., (+)-Cloprostenol) grouping->treatment control Administration of Placebo/Vehicle grouping->control monitoring Daily Clinical Monitoring (Side Effects, General Health) treatment->monitoring control->monitoring ultrasound Serial Ultrasound Examinations (Fetal Viability) monitoring->ultrasound progesterone Serial Progesterone Assays monitoring->progesterone endpoint Confirmation of Pregnancy Termination ultrasound->endpoint progesterone->endpoint data_analysis Data Analysis (Efficacy, Safety) endpoint->data_analysis

Caption: Experimental workflow for abortifacient efficacy testing.

References

A head-to-head comparison of racemic cloprostenol and dextrorotatory (+)-Cloprostenol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of racemic cloprostenol (B1669231) and its dextrorotatory enantiomer, (+)-cloprostenol. Both are synthetic analogues of prostaglandin (B15479496) F2α (PGF2α) and are widely used in veterinary medicine as luteolytic agents. However, their pharmacological profiles exhibit significant differences in potency and receptor affinity, which are critical considerations in research and clinical applications.

Executive Summary

Dextrorotatory (+)-cloprostenol, the biologically active enantiomer, demonstrates significantly higher potency and receptor binding affinity compared to the racemic mixture. This increased potency allows for the use of lower therapeutic doses, potentially reducing the risk of off-target side effects. The levorotatory isomer present in the racemic mixture is largely inactive and may even hinder the binding of the active dextrorotatory form to its receptor.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between racemic cloprostenol and dextrorotatory (+)-cloprostenol based on available experimental data.

Table 1: Comparative Potency and Receptor Binding Affinity

ParameterRacemic CloprostenolDextrorotatory (+)-CloprostenolFold DifferenceReference
Potency in Bovine Corpus Luteum ~1~150150x more potent[1]
Potency in Bovine Myometrium ~1~1010x more potent[1]
Potency (General) ~1~4-104-10x more potent[2][3]

Table 2: Recommended Therapeutic Dosages in Veterinary Medicine

SpeciesRacemic CloprostenolDextrorotatory (+)-CloprostenolReference
Cattle 500 µg150 µg[4][5]
Pigs 175 µg75 µg[4][5]

Mechanism of Action and Signaling Pathway

Both racemic and dextrorotatory cloprostenol exert their biological effects by acting as agonists at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[6][7] The binding of cloprostenol to the FP receptor primarily activates the Gq alpha subunit (Gαq).[6] This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[9] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG at the cell membrane, leads to the physiological effects of cloprostenol, including the regression of the corpus luteum (luteolysis).[9]

Cloprostenol Signaling Pathway Cloprostenol (+)-Cloprostenol FP_Receptor Prostaglandin F2α Receptor (FP) (GPCR) Cloprostenol->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Luteolysis Luteolysis Ca2->Luteolysis PKC->Luteolysis

Cloprostenol Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Prostaglandin F2α Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the affinity of racemic cloprostenol and (+)-cloprostenol for the PGF2α receptor.

Materials:

  • Membrane preparation from bovine corpora lutea or cells expressing the PGF2α receptor.

  • [³H]-PGF2α (radioligand).

  • Racemic cloprostenol and (+)-cloprostenol (unlabeled competitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize bovine corpora lutea in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 50 µL of [³H]-PGF2α at a fixed concentration (e.g., 1 nM).

    • 50 µL of varying concentrations of either racemic cloprostenol or (+)-cloprostenol (competitor). For total binding, add 50 µL of buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled PGF2α.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow A Prepare Membrane Homogenate B Incubate Membrane with Radioligand and Competitor A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Receptor Binding Assay Workflow
In Vivo Luteolysis Induction in Cattle

This protocol describes an in vivo experiment to compare the luteolytic efficacy of racemic cloprostenol and (+)-cloprostenol in cattle.

Animals:

  • Cycling dairy or beef cows with a palpable corpus luteum (CL).

Materials:

  • Racemic cloprostenol solution.

  • Dextrorotatory (+)-cloprostenol solution.

  • Saline solution (control).

  • Syringes and needles for intramuscular injection.

  • Blood collection tubes (e.g., containing EDTA).

  • Centrifuge.

  • Progesterone (B1679170) ELISA kit.

Procedure:

  • Animal Selection and Grouping: Select cows with a functional CL (mid-luteal phase, e.g., day 10-12 of the estrous cycle) and randomly assign them to three groups: Control (saline), Racemic Cloprostenol, and (+)-Cloprostenol.

  • Treatment Administration: Administer the respective treatments via intramuscular injection at the recommended dosages (e.g., 500 µg for racemic cloprostenol, 150 µg for (+)-cloprostenol).[4][5]

  • Blood Sampling: Collect blood samples via jugular venipuncture at time 0 (immediately before injection) and at regular intervals post-injection (e.g., 24, 48, and 72 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Progesterone Analysis: Measure the progesterone concentration in the plasma samples using a validated progesterone ELISA kit.

  • Data Analysis: Compare the decline in progesterone concentrations among the treatment groups over time. A significant drop in progesterone levels indicates luteolysis.

Progesterone Quantification by ELISA

This protocol outlines the general steps for quantifying progesterone in bovine plasma using a competitive ELISA kit.

Materials:

  • Progesterone ELISA kit (containing a pre-coated microplate, progesterone standards, HRP-conjugated progesterone, substrate, and stop solution).

  • Bovine plasma samples.

  • Plate washer or multichannel pipette.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare the progesterone standards and other reagents as per the kit manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of standards and plasma samples to the appropriate wells of the pre-coated microplate.

    • Add 50 µL of HRP-conjugated progesterone to each well.

    • Add 50 µL of anti-progesterone antibody to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the plate three times with the provided wash buffer.

    • Add 50 µL of substrate A and 50 µL of substrate B to each well and incubate at 37°C for 15 minutes in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the progesterone concentration in the plasma samples by interpolating their absorbance values from the standard curve.

Conclusion

The dextrorotatory enantiomer, (+)-cloprostenol, is the pharmacologically active component of racemic cloprostenol. Its significantly higher potency and receptor affinity allow for a reduction in the therapeutic dose, which is a key advantage in minimizing potential side effects and improving the therapeutic index. For research and development purposes, the use of the pure, active enantiomer provides a more precise tool for studying the effects of PGF2α receptor agonism. This guide provides the necessary data and experimental frameworks to support informed decisions in the selection and application of these compounds.

References

Navigating Stereochemistry: A Comparative Guide to the Biological Effects of (+) and (-) Cloprostenol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the differential biological activities of cloprostenol (B1669231) enantiomers, supported by experimental data and detailed methodologies.

Cloprostenol, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and manage reproductive cycles. As a chiral molecule, cloprostenol exists as two non-superimposable mirror images, the dextrorotatory (+) and levorotatory (-) enantiomers. While the commercial product is often formulated as a racemic mixture, compelling evidence demonstrates that the biological activity is almost exclusively associated with the (+)-enantiomer. This guide provides a detailed comparison of the biological effects of these enantiomers, focusing on receptor binding, functional activity, and physiological implications, to inform targeted research and drug development.

At the Receptor: A Tale of Two Affinities

The biological actions of cloprostenol are mediated through its interaction with the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding affinity of the cloprostenol enantiomers to the FP receptor is dramatically different, revealing a high degree of stereospecificity. The (+)-enantiomer, also known as d-cloprostenol (B24006) or R-cloprostenol, is the eutomer, possessing a significantly higher affinity for the FP receptor compared to the racemic mixture and, by extension, the (-)-enantiomer (distomer).

A key in vitro study using bovine corpus luteum cell membranes demonstrated that (+)-cloprostenol was approximately 150 times more potent than the racemic (dl) mixture in displacing radiolabeled PGF2α from the FP receptor.[1][2] Since the racemic mixture contains 50% of the highly active (+)-enantiomer, this implies that the (-)-enantiomer has a negligible affinity for the receptor. This disparity in binding affinity is the molecular basis for the observed differences in biological activity.

Table 1: Relative Binding Potency of Cloprostenol Forms to the FP Receptor
Compound FormTissue SourceRelative Potency vs. Racemic Mixture (dl-cloprostenol)Implied Activity of (-)-enantiomer
(+)-Cloprostenol Bovine Corpus Luteum~150x more potentVery Low / Inactive
(+)-Cloprostenol Bovine Myometrium~10x more potentVery Low / Inactive

Data synthesized from Re et al. (1994). The study highlights the stereospecific binding, with the (+)-enantiomer's potency being comparable to the endogenous ligand, PGF2α.

Functional Consequences: From Binding to Biological Response

The profound difference in receptor binding affinity translates directly to a disparity in functional activity. As an FP receptor agonist, (+)-cloprostenol potently stimulates the canonical Gq/11 signaling pathway upon binding.[3] This activation leads to a cascade of intracellular events crucial for its physiological effects.

Signaling Pathway of (+)-Cloprostenol at the FP Receptor

Activation of the FP receptor by (+)-cloprostenol initiates the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This sharp increase in cytoplasmic Ca2+ is a hallmark of FP receptor activation and a key measurable endpoint in functional assays.

FP_Signaling_Pathway Ligand (+)-Cloprostenol FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Downstream Downstream Cellular Effects (e.g., Luteolysis) DAG->Downstream Ca_Release Ca²⁺ Release ER->Ca_Release Triggers Ca_Release->Downstream

Caption: FP Receptor signaling cascade initiated by (+)-Cloprostenol.

In Vivo Implications: Efficacy and Dosing

The stereospecificity of cloprostenol's action has significant practical implications. The use of the purified (+)-enantiomer allows for a reduction in the therapeutic dose required to achieve the desired luteolytic effect. For example, the typical therapeutic dose of racemic cloprostenol in cattle is 500 µg, whereas the recommended dose for pure R-cloprostenol ((+)-enantiomer) is only 150 µg.[3]

Using the purified, active enantiomer offers several advantages:

  • Increased Potency: A lower mass of the drug is required for the same biological effect.

  • Improved Therapeutic Index: By eliminating the inactive (-)-enantiomer (isomeric ballast), the potential for off-target effects or metabolic burden may be reduced.

  • Consistency: A pure enantiomeric formulation ensures a consistent and predictable physiological response.

Studies in various animal models have confirmed the superior efficacy of (+)-cloprostenol. In buffaloes, d-cloprostenol induced a more rapid and greater decrease in serum progesterone (B1679170) concentrations compared to the racemic mixture, leading to more effective luteolysis and higher pregnancy rates.[5][6]

Experimental Protocols

To provide a framework for further investigation, detailed methodologies for the key experiments discussed in this guide are outlined below.

Radioligand Competition Binding Assay

This assay is used to determine the relative binding affinity of the cloprostenol enantiomers for the FP receptor.

  • Objective: To calculate the inhibition constant (Ki) of (+) and (-) cloprostenol by measuring their ability to compete with a radiolabeled ligand (e.g., [³H]PGF2α) for binding to FP receptors in a cell membrane preparation.

  • Materials:

    • Cell or tissue homogenates expressing the FP receptor (e.g., bovine corpus luteum).

    • Radioligand: [³H]PGF2α.

    • Competitors: (+)-Cloprostenol, (-)-Cloprostenol, and unlabeled PGF2α (for positive control).

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • GF/C glass fiber filters, pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize tissue (e.g., bovine corpus luteum) in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of [³H]PGF2α (typically near its Kd value), and varying concentrations of the unlabeled competitor (e.g., 10⁻¹¹ M to 10⁻⁴ M of (+) or (-) cloprostenol).

    • Incubation: Incubate the plates at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly terminate the reaction by vacuum filtration through the GF/C filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

    • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare FP Receptor Membranes B Incubate Membranes with [³H]PGF₂α + Competitor ((+)-Cloprostenol or (-)-Cloprostenol) A->B C Separate Bound/Free Ligand (Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot Competition Curve D->E F Determine IC₅₀ and Ki Values E->F

Caption: Workflow for a radioligand competition binding assay.
Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the ability of the cloprostenol enantiomers to activate the FP receptor and trigger downstream signaling.

  • Objective: To determine the potency (EC50) of (+) and (-) cloprostenol in stimulating intracellular calcium release in cells expressing the FP receptor.

  • Materials:

    • Mammalian cell line stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Agonists: (+)-Cloprostenol and (-)-Cloprostenol.

    • A fluorescence microplate reader (e.g., FLIPR, FlexStation) capable of real-time kinetic reads.

  • Procedure:

    • Cell Plating: Seed the FP receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and grow to near confluence.

    • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.

    • Compound Preparation: Prepare serial dilutions of (+)-cloprostenol and (-)-cloprostenol in a separate plate (the "compound plate").

    • Measurement: Place both the cell plate and the compound plate into the fluorescence reader. The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the agonists from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax).

Conclusion

The biological activity of cloprostenol is highly stereospecific, with the (+)-enantiomer being the potent, pharmacologically active agent, while the (-)-enantiomer is largely inactive. This difference is rooted in a significantly higher binding affinity of (+)-cloprostenol for the FP receptor, which leads to potent activation of the Gq/PLC/Ca2+ signaling pathway and subsequent physiological effects like luteolysis. For researchers and drug developers, understanding this differential activity is paramount. The use of the purified (+)-enantiomer offers a more potent, specific, and refined therapeutic agent compared to the racemic mixture, paving the way for more precise applications in reproductive medicine and other potential therapeutic areas involving the FP receptor.

References

A Comparative Review of (+)-Cloprostenol Sodium for Estrus Synchronization in Dairy Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of clinical trials validating the use of (+)-Cloprostenol sodium for estrus synchronization in dairy cattle. It offers an objective comparison with other commercially available prostaglandin (B15479496) F2α (PGF2α) analogs, namely racemic cloprostenol (B1669231) sodium and dinoprost (B1670695) tromethamine, supported by experimental data. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying physiological mechanisms are presented to inform research and drug development in bovine reproductive management.

Executive Summary

Estrus synchronization protocols are integral to the reproductive management of modern dairy herds, enhancing breeding efficiency and optimizing calving intervals. Prostaglandin F2α and its synthetic analogs are widely used to induce luteolysis, thereby controlling the timing of estrus. This guide focuses on the dextrorotatory enantiomer, this compound, which is the biologically active component of the racemic cloprostenol molecule. Clinical evidence suggests that this compound offers comparable, and in some instances, superior efficacy in terms of estrus response and pregnancy rates when compared to the natural PGF2α, dinoprost tromethamine, and the racemic mixture of cloprostenol. Its enhanced potency allows for a lower therapeutic dose, which may be advantageous.

Comparative Efficacy of PGF2α Analogs

The efficacy of this compound is primarily evaluated by its success in inducing a fertile estrus, measured by estrus detection rates, conception rates, and overall pregnancy rates. Clinical trials have compared its performance against dinoprost tromethamine and racemic cloprostenol.

Key Performance Indicators:

  • Estrus Detection Rate: The percentage of treated cows that exhibit estrus within a specified period.

  • Conception Rate: The percentage of cows that become pregnant after being inseminated following induced estrus.

  • Pregnancy Rate: The overall percentage of treated cows that become pregnant.

Quantitative Data Summary

The following tables summarize the results from key clinical trials comparing the reproductive performance of dairy cows treated with different PGF2α analogs.

Table 1: Comparison of Estrus Detection, Conception, and Pregnancy Rates

StudyTreatment GroupNumber of Animals (n)Estrus Detection Rate (%)Conception Rate (%)Pregnancy Rate (%)
Baryczka et al. (2018)[1]Racemic Cloprostenol (500 µg)26159.465.257.5
Dinoprost (25 mg)26257.666.254.9
Martineau (2003)[2]Racemic Cloprostenol (500 µg)-83.046.639.2
Dinoprost (25 mg)-82.638.631.4
Seguin et al. (1985)[3]Racemic Cloprostenol (500 µg)12165.750.933.5
Dinoprost (25 mg)12465.750.933.5

Note: Data from Martineau (2003) is aggregated from a study involving both intramuscular and intravenous administration routes.

Experimental Protocols

The following sections detail the methodologies employed in key clinical trials to evaluate the efficacy of different PGF2α analogs.

Study Design: Baryczka et al. (2018)[1]
  • Objective: To compare the efficacy of a single treatment with cloprostenol or dinoprost on estrus and reproductive performance in cows with unobserved estrus after service.

  • Animals: 523 Polish Holstein-Friesian dairy cows from two herds with an average milk yield exceeding 9000 L. Cows were diagnosed as non-pregnant via ultrasonography and confirmed to have a corpus luteum.

  • Treatment Groups:

    • Group 1 (n=261): Intramuscular injection of 500 µg of a racemic cloprostenol analog.

    • Group 2 (n=262): Intramuscular injection of 25 mg of dinoprost.

  • Data Collection:

    • Estrus detection was performed three times daily.

    • Cows detected in estrus were artificially inseminated.

    • Pregnancy diagnosis was conducted via ultrasonography 30-37 days after insemination.

  • Statistical Analysis: The significance of differences between groups for estrus detection, conception, and pregnancy rates was determined using appropriate statistical tests.

Study Design: Martineau (2003)[2]
  • Objective: To determine the reproductive performance of dairy cattle treated with either dinoprost or cloprostenol, administered intravenously (IV) or intramuscularly (IM), for estrus synchronization.

  • Animals: 402 dairy cattle from 152 farms.

  • Treatment Groups (Factorial Design):

    • Dinoprost (25 mg) via IM injection.

    • Dinoprost (25 mg) via IV injection.

    • Racemic Cloprostenol (500 µg) via IM injection.

    • Racemic Cloprostenol (500 µg) via IV injection.

  • Data Collection:

    • Breeding, conception, and pregnancy rates were recorded.

  • Statistical Analysis: Multivariate logistic regression was used to analyze the data, including treatments and other clinically relevant covariables as factors.

Experimental Workflow

G cluster_selection Animal Selection cluster_treatment Treatment Allocation cluster_monitoring Post-Treatment Monitoring cluster_outcome Outcome Assessment DairyCows Dairy Cows NonPregnant Non-Pregnant Diagnosis (Ultrasonography) DairyCows->NonPregnant FunctionalCL Functional Corpus Luteum (Palpation/Ultrasonography) NonPregnant->FunctionalCL Randomization Randomization FunctionalCL->Randomization GroupA Group A ((+)-Cloprostenol / Racemic Cloprostenol) Randomization->GroupA GroupB Group B (Dinoprost) Randomization->GroupB EstrusDetection Estrus Detection (Visual Observation) GroupA->EstrusDetection GroupB->EstrusDetection AI Artificial Insemination EstrusDetection->AI PregnancyDiagnosis Pregnancy Diagnosis (Ultrasonography/Palpation) AI->PregnancyDiagnosis DataAnalysis Data Analysis PregnancyDiagnosis->DataAnalysis

Caption: A generalized workflow for clinical trials comparing PGF2α analogs in dairy cattle.

Mechanism of Action and Signaling Pathway

Prostaglandin F2α and its analogs induce luteolysis by binding to the PGF2α receptor (FP receptor) on the luteal cells of the corpus luteum. This binding initiates a signaling cascade that leads to a rapid decline in progesterone (B1679170) production (functional luteolysis) and subsequent structural regression of the corpus luteum.

The key signaling events include:

  • Receptor Binding: PGF2α or its analog binds to the G-protein coupled FP receptor.

  • G-Protein Activation: This activates a Gq protein, which in turn activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

  • Protein Kinase C Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).

  • Downstream Effects: The activation of PKC and increased intracellular calcium lead to the inhibition of steroidogenic enzymes, decreased progesterone synthesis, and the initiation of apoptosis (programmed cell death) in luteal cells.

PGF2α Signaling Pathway in Bovine Luteal Cells

PGF2a_Signaling_Pathway PGF2α Signaling Pathway in Bovine Corpus Luteum cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PGF2a PGF2α / Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca2+ ER->Ca2 Releases Ca2->PKC Activates Inhibit_Steroidogenesis Inhibition of Progesterone Synthesis Ca2->Inhibit_Steroidogenesis Apoptosis Initiation of Apoptosis Ca2->Apoptosis PKC->Inhibit_Steroidogenesis PKC->Apoptosis

References

A Comparative Analysis of Commercial (+)-Cloprostenol Sodium Formulations for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of commercially available (+)-Cloprostenol sodium formulations. As a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), this compound is a potent luteolytic agent widely used in veterinary medicine and as a critical reagent in reproductive biology research.[1] This document aims to equip researchers and drug development professionals with objective data and detailed methodologies to inform their selection and application of these formulations. The guide focuses on quantifiable parameters such as purity, impurity profiles, and biological potency, offering a framework for consistent and reliable experimental outcomes.

I. Overview of Commercially Available Formulations

It is important to note that the dextrorotatory ((+)-) enantiomer of cloprostenol (B1669231) is the biologically active form.[2] Formulations may contain the racemic mixture (dl-cloprostenol) or the purified active d-cloprostenol. For research applications requiring high specificity, the use of purified this compound is recommended.

Table 1: Comparison of Select Commercially Available this compound Products

FeatureEstrumate® (Merck Animal Health)Synchsure® (Comparable Generic)This compound API
Manufacturer Merck Animal Health[3][4]Various Generic ManufacturersCayman Pharma, Manus Aktteva Biopharma, etc.[5][6]
Formulation Type Sterile Injectable Solution[3][4]Sterile Injectable Solution[7]Crystalline Powder[5]
Active Ingredient Cloprostenol SodiumCloprostenol SodiumThis compound
Concentration 263 mcg/mL (equivalent to 250 mcg/mL cloprostenol)[3][4]Typically 0.263 mg/mL[7]≥99% Purity (typical)[8]
Known Excipients Sodium citrate, anhydrous citric acid, sodium chloride, benzyl (B1604629) alcohol, water for injection.[4]Sodium citrate, anhydrous citric acid, sodium chloride, water for injection.[7]Not Applicable
Primary Use Veterinary (Estrus synchronization)[3][4]Veterinary (Estrus synchronization)[7]Research and Pharmaceutical Manufacturing[8]

II. Purity and Impurity Profile

The purity of this compound is critical for its efficacy and safety. Impurities can arise from the manufacturing process or degradation over time. Common impurities include stereoisomers and related substances.

Table 2: Purity Specifications and Known Impurities of this compound

ParameterSpecificationKnown Impurities
Assay (HPLC) Typically 97.5% - 102.5% on an anhydrous basis.15-Epicloprostenol[9]
Total Impurities Not More Than (NMT) 1.0%5,6-Trans Cloprostenol[9]
Individual Specified Impurity Not More Than (NMT) 0.5%Other related substances and degradation products.

III. Mechanism of Action: Signaling Pathway

This compound exerts its biological effects by acting as a selective agonist for the Prostaglandin F2α receptor (FP receptor).[6] The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7][10][11] Activation of this pathway leads to a cascade of intracellular events culminating in the physiological response, such as luteolysis.

Gq_Signaling_Pathway Ligand (+)-Cloprostenol sodium FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds to G_Protein Heterotrimeric G-Protein (Gq/11) FP_Receptor->G_Protein Activates G_alpha Gαq-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase C-β (PLC-β) G_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Luteolysis) Ca2_release->Downstream PKC->Downstream

Caption: Signaling pathway of this compound via the FP receptor and Gq protein activation.

IV. Experimental Protocols for Comparative Analysis

To conduct a thorough comparative analysis of different this compound formulations, a series of well-defined experiments are necessary. The following protocols provide a framework for assessing key quality attributes.

A. Experimental Workflow

The overall workflow for a comparative analysis should be systematic, starting from sample preparation and proceeding through chemical and biological testing.

Experimental_Workflow start Obtain Commercial Formulations prep Sample Preparation (Dilution, Extraction) start->prep hplc Purity and Impurity Analysis (HPLC) prep->hplc stability Stability-Indicating Assay (Forced Degradation) prep->stability bioassay In Vitro Bioassay (Potency) prep->bioassay data Data Analysis and Comparison hplc->data stability->data bioassay->data end Comparative Report data->end

Caption: Proposed experimental workflow for the comparative analysis of this compound formulations.

B. Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound and to detect and quantify any impurities in the different formulations.

Methodology:

  • Chromatographic System:

    • Mode: Liquid Chromatography (LC)

    • Detector: UV at 220 nm

    • Column: 4.6-mm × 25-cm; 5-µm packing L3

    • Flow Rate: 1.8 mL/min

    • Injection Volume: 5 µL

  • Mobile Phase:

    • For Assay: Chromatographic hexane, dehydrated alcohol, and glacial acetic acid (900:100:1).

    • For Organic Impurities: Chromatographic hexane, dehydrated alcohol, and glacial acetic acid (930:70:1).

  • Solutions:

    • Standard Solution: Prepare a solution of USP Cloprostenol Sodium Reference Standard (RS) in dehydrated alcohol with a known concentration (e.g., 0.8 mg/mL for assay).

    • Sample Solution: Prepare a solution of the this compound formulation in dehydrated alcohol to achieve a target concentration similar to the Standard Solution. For impurity analysis, a more concentrated solution may be required (e.g., 20 mg/mL).

  • Procedure:

    • Inject the Standard and Sample solutions into the chromatograph.

    • For the assay, calculate the percentage of cloprostenol sodium in the sample by comparing the peak response of the sample to the peak response of the standard.

    • For impurity analysis, calculate the percentage of each impurity by comparing the peak area of each individual impurity to the total area of all peaks.

C. Stability-Indicating Assay

Objective: To assess the stability of the different formulations under stress conditions (e.g., heat, light, acid, base, oxidation).

Methodology:

  • Forced Degradation:

    • Expose aliquots of each formulation to various stress conditions:

      • Acidic: 0.1 N HCl at 60°C for 24 hours.

      • Basic: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours.

      • Photolytic: Expose to UV light (254 nm) and visible light for a specified duration.

    • Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis:

    • Analyze the stressed samples using the HPLC method described for purity and impurity analysis.

    • The method is considered stability-indicating if the degradation products are well-resolved from the main this compound peak.

  • Data Analysis:

    • Compare the percentage degradation of this compound in each formulation under the different stress conditions.

    • Identify and quantify the major degradation products.

D. In Vitro Bioassay for Biological Potency

Objective: To compare the biological activity of the different this compound formulations. A cell-based assay measuring a downstream effect of FP receptor activation, such as calcium mobilization, is a suitable method.

Methodology:

  • Cell Culture:

    • Use a cell line that endogenously expresses the FP receptor or has been engineered to do so (e.g., HEK293 cells transfected with the human FP receptor).

    • Culture the cells to an appropriate confluency in a suitable medium.

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Prepare serial dilutions of a this compound reference standard and each of the commercial formulations.

    • Add the different concentrations of the standard and samples to the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Generate dose-response curves for the reference standard and each of the test formulations.

    • Calculate the EC₅₀ (half-maximal effective concentration) for each sample.

    • Compare the relative potency of the commercial formulations to the reference standard.

V. Conclusion

The selection of a this compound formulation for research or drug development should be based on a thorough evaluation of its chemical purity, impurity profile, stability, and biological potency. While this guide provides an overview of commercially available products and detailed experimental protocols for their comparative analysis, it is crucial for researchers to perform their own in-house validation to ensure the suitability of a chosen formulation for their specific application. By adhering to rigorous analytical and biological testing, the scientific community can ensure the reliability and reproducibility of their research outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Cloprostenol Sodium: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of (+)-Cloprostenol sodium. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the methodologies and performance characteristics of each technique, supported by experimental data drawn from analogous compounds and established validation principles.

Methodology Comparison

The cross-validation of analytical methods is essential to ensure the reliability, accuracy, and precision of results across different analytical techniques. For a potent synthetic prostaglandin (B15479496) like this compound, both HPLC-UV and LC-MS/MS offer robust analytical solutions, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis for its simplicity, cost-effectiveness, and reliability. It is particularly effective for assay and impurity determination where analyte concentrations are relatively high.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it the gold standard for bioanalytical studies, trace-level impurity analysis, and pharmacokinetic assessments.[1][2] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for highly specific detection and quantification, even in complex matrices.[3]

Quantitative Data Summary

The following tables summarize the typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of prostaglandins (B1171923), providing a basis for comparison.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.997
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Micromolar (µM) rangeNanomolar (nM) to Picomolar (pM) range
Limit of Quantitation (LOQ) Typically > 10 ng/mLAs low as 0.1 µg/mL
Specificity Moderate to HighVery High
Run Time 10 - 30 minutes3 - 10 minutes

Note: Data is compiled from typical performance characteristics of analytical methods for prostaglandins and related compounds.[1][4][5][6]

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS analyses of this compound are provided below.

1. HPLC-UV Method Protocol

This protocol is adapted from established methods for the analysis of prostaglandins.[4][5]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Chiralcel OD-RH C18 column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724) and 20mM sodium dihydrogenphosphate buffer (pH 3.0) in a 33:67 (v/v) ratio.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm or 274 nm.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound standard and samples in the mobile phase to a final concentration within the linear range of the assay.

2. LC-MS/MS Method Protocol

This protocol is based on a validated method for the determination of various prostaglandins, including cloprostenol (B1669231).[6]

  • Instrumentation: UHPLC system (e.g., Shimadzu Nexera LC-40D XS) coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase:

  • Gradient Elution: A gradient from 5% B to 95% B over 6 minutes.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for (+)-Cloprostenol.

  • Sample Preparation: Protein precipitation is a common method for plasma samples, where an organic solvent like acetonitrile is added to precipitate proteins, followed by centrifugation.[7]

Cross-Validation Workflow

The cross-validation process ensures that the two analytical methods produce comparable and reliable results. The workflow for this process is illustrated below.

CrossValidationWorkflow start Start: Define Validation Parameters (Accuracy, Precision, Linearity, etc.) hplc_dev HPLC-UV Method Development & Optimization start->hplc_dev lcms_dev LC-MS/MS Method Development & Optimization start->lcms_dev hplc_val HPLC-UV Method Validation (ICH Guidelines) hplc_dev->hplc_val lcms_val LC-MS/MS Method Validation (ICH/FDA Guidelines) lcms_dev->lcms_val sample_analysis Analyze a Set of Identical Samples (n > 20) by Both Methods hplc_val->sample_analysis lcms_val->sample_analysis stat_analysis Statistical Comparison of Results (e.g., Bland-Altman, t-test) sample_analysis->stat_analysis conclusion Conclusion on Method Comparability & Potential Bias stat_analysis->conclusion end End: Methods are Cross-Validated conclusion->end

References

A comparative evaluation of different administration routes for (+)-Cloprostenol sodium.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (+)-Cloprostenol sodium administered via various routes, supported by experimental data from peer-reviewed studies. (+)-Cloprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and is a potent luteolytic agent, widely used in veterinary medicine for the synchronization of estrus, induction of parturition, and treatment of reproductive disorders.[1] The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of the drug, influencing its efficacy and the incidence of adverse effects.

Comparative Efficacy and Pharmacokinetics

The efficacy of this compound is primarily determined by its ability to induce luteolysis, leading to a decrease in progesterone (B1679170) levels and subsequent physiological events such as estrus and ovulation. The route of administration affects the rate and extent of drug absorption, which in turn influences the onset and duration of its therapeutic effect. The most commonly studied routes are intramuscular (IM), subcutaneous (SC), and intravenous (IV). More recent research has also explored localized routes such as intravulvo-submucosal (IVSM) and perivulvar administration.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on different administration routes of cloprostenol (B1669231) in various animal models.

Table 1: Pharmacokinetic Parameters of Cloprostenol Administration

ParameterIntramuscular (IM)Subcutaneous (SC)Intravenous (IV)SpeciesReference
Peak Plasma Concentration (Cmax) ~1.4 µg/L (R-cloprostenol)Not explicitly stated, but generally slower absorption than IMHighest initial concentrationCow[2]
0.70 ± 0.14 µg/l (14C-cloprostenol)--Pig[2]
Time to Peak Concentration (Tmax) ~90 minutes (R-cloprostenol)Longer than IMImmediateCow[2]
~60 minutes (14C-cloprostenol)--Pig[2]
Elimination Half-life (T½β) ~1 hour 37 minutes (R-cloprostenol)Not explicitly statedNot applicable (rapid distribution)Cow[2]
~3 hours 10 minutes (R-cloprostenol)--Sow[2]

Table 2: Efficacy of Different Cloprostenol Administration Routes in Cattle

ParameterIntramuscular (IM)Subcutaneous (SC)Intravenous (IV)Intravulvo-submucosal (IVSM)Experimental ConditionsReference
Estrus Response (%) 78% (500 µg)100% (500 µg)-67.8% (125 µg)Beef Heifers[3][4]
Interval to Estrus (hours) 58.5 (500 µg)75.0 (500 µg)Not significantly different from IMNot explicitly statedBeef Heifers[3]
Luteolysis EffectiveEffectiveNot significantly different from IMEffective at ≥125 µgDairy & Beef Cattle[4][5]
Ovulation Rate (%) 89% (500 µg on Day 7)100% (500 µg on Day 7)--Beef Heifers[3]
Conception Rate (%) 60.1% (D-cloprostenol at AI)-32.3% (D-cloprostenol at AI)-Dairy Cows[6]

Table 3: Efficacy of Different R-Cloprostenol Administration Routes for Parturition Induction in Sows

ParameterIntramuscular (IM)PerivulvarExperimental ConditionsReference
Dose 75 µg (full dose)37.5 µg (half dose)Multiparous sows[7]
Efficacy EffectiveEqually effective as full IM doseInduction of farrowing[7]
Adverse Effects Not specifiedNo restless behavior observed-[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative evaluation of this compound administration routes.

Protocol 1: Comparative Efficacy of Intramuscular vs. Subcutaneous Administration in Beef Heifers

This protocol is a synthesis based on the study by Colazo et al. (2004).[3]

  • Animal Selection: A cohort of pubertal crossbred beef heifers is selected. The stage of the estrous cycle is synchronized using a standard protocol (e.g., two injections of PGF2α 14 days apart) to ensure uniformity.

  • Treatment Allocation: Heifers are randomly assigned to one of the following treatment groups at a specific day of the estrous cycle (e.g., Day 7 after ovulation):

    • Group 1 (IM): Intramuscular injection of 500 µg this compound.

    • Group 2 (SC): Subcutaneous injection of 500 µg this compound.

    • Group 3 (Reduced Dose IM): Intramuscular injection of 125 µg this compound.

    • Group 4 (Reduced Dose SC): Subcutaneous injection of 125 µg this compound.

  • Administration Technique:

    • IM Injection: Administered into the deep muscles of the neck or gluteal region using an appropriate gauge needle.

    • SC Injection: Administered under the skin, typically in the neck or behind the shoulder, by lifting a fold of skin.

  • Data Collection:

    • Estrus Detection: Heifers are observed for signs of estrus (e.g., standing to be mounted) at regular intervals (e.g., every 6 hours) for a period of 5 days post-treatment. The interval from treatment to the onset of estrus is recorded.

    • Blood Sampling: Blood samples are collected via jugular or coccygeal venipuncture immediately before treatment and at regular intervals (e.g., 0, 24, 48, 72, and 96 hours) post-treatment for progesterone analysis to confirm luteolysis.

    • Ovulation Monitoring: Ovaries are examined daily via transrectal ultrasonography starting 48 hours after treatment to determine the time of ovulation.

  • Statistical Analysis: The proportions of heifers exhibiting estrus and ovulating are compared between groups using chi-square analysis. The intervals from treatment to estrus and ovulation are compared using analysis of variance (ANOVA).

Protocol 2: Evaluation of Intravenous vs. Intramuscular Administration in Dairy Cows

This protocol is based on the study by Stevens et al. (1995).[5]

  • Animal Selection: Cycling, non-lactating diestrous dairy cows are selected. The day of the estrous cycle is determined by rectal palpation of the ovaries and observation of estrus.

  • Treatment Allocation: Cows are randomly assigned to receive a single 500 µg dose of cloprostenol on either day 8 or 10 of the estrous cycle via one of two routes:

    • Group 1 (IV): Intravenous injection.

    • Group 2 (IM): Intramuscular injection.

  • Administration Technique:

    • IV Injection: Administered into the jugular vein using a catheter or needle.

    • IM Injection: Administered into the semitendinosus muscle.

  • Data Collection:

    • Luteolysis Assessment: Blood samples are collected for progesterone analysis at the time of treatment and at 12-hour intervals for 72 hours to assess the rate and completeness of luteolysis.

    • Estrus and Ovulation: Cows are monitored for estrus, and the interval from treatment to the onset of estrus is recorded. Ovarian ultrasonography is performed to confirm ovulation.

  • Statistical Analysis: Data on the interval to estrus and changes in progesterone concentrations are analyzed using appropriate statistical methods to compare the effects of the two administration routes.

Mandatory Visualizations

Signaling Pathway of this compound

(+)-Cloprostenol acts as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular events leading to the physiological effects of the drug.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cloprostenol (+)-Cloprostenol (PGF2α Analogue) FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Luteolysis) PKC->Cellular_Response Leads to

PGF2α Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative evaluation of different administration routes of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_data Data Collection & Analysis Animal_Selection Animal Selection (Species, Age, Health Status) Estrus_Sync Estrus Synchronization (if required) Animal_Selection->Estrus_Sync Randomization Randomization into Treatment Groups Estrus_Sync->Randomization Group_IM Group 1: Intramuscular (IM) Randomization->Group_IM Group_SC Group 2: Subcutaneous (SC) Randomization->Group_SC Group_IV Group 3: Intravenous (IV) Randomization->Group_IV Group_Other Group 4: Other Route (e.g., IVSM) Randomization->Group_Other PK_Sampling Pharmacokinetic Sampling (Blood Collection) Group_IM->PK_Sampling PD_Monitoring Pharmacodynamic Monitoring (Estrus, Ovulation, Progesterone) Group_IM->PD_Monitoring Side_Effects Adverse Effect Monitoring Group_IM->Side_Effects Group_SC->PK_Sampling Group_SC->PD_Monitoring Group_SC->Side_Effects Group_IV->PK_Sampling Group_IV->PD_Monitoring Group_IV->Side_Effects Group_Other->PK_Sampling Group_Other->PD_Monitoring Group_Other->Side_Effects Analysis Statistical Analysis PK_Sampling->Analysis PD_Monitoring->Analysis Side_Effects->Analysis

References

The Efficacy of Reduced-Dose (+)-Cloprostenol Sodium for Estrus Synchronization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synchronization of estrus in livestock is a critical component of modern reproductive management, enabling fixed-time artificial insemination (FTAI), optimizing breeding schedules, and improving overall herd reproductive efficiency. (+)-Cloprostenol sodium, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a widely utilized luteolytic agent for this purpose.[1][2] Standard-dose protocols are well-established; however, research into reduced-dose regimens is gaining traction, driven by the potential for decreased costs and minimized side effects. This guide provides an objective comparison of the performance of reduced-dose this compound protocols with standard doses and other alternative methods, supported by experimental data.

Comparative Efficacy of Cloprostenol (B1669231) Protocols

The primary measure of success for any estrus synchronization protocol is its ability to consistently induce estrus and result in successful pregnancies. The following tables summarize quantitative data from various studies comparing reduced-dose this compound protocols to standard doses and other synchronization agents across different species.

Table 1: Efficacy of Reduced-Dose vs. Standard-Dose Cloprostenol in Cattle
SpeciesTreatment GroupDose (µg)RouteSynchronization Rate (%)Conception/Pregnancy Rate (%)Reference
Brown Swiss HeifersGroup 1 (Control)500Intramuscular100Not Reported[3]
Group 2250Intramuscular75Not Reported[3]
Group 3125Intravaginal14.3Not Reported[3]
Subestrous BuffaloControl500IntramuscularNot Reported53.1 (peak season), 25.6 (low season)[4]
Reduced Dose125Intravulvo-submucosalNot Reported47.8 (peak season), 23.5 (low season)[4]
Lactating Dairy CowsControl (Dinoprost)25,000Intramuscular80 (complete luteolysis)35[5]
Cloprostenol500Intramuscular79 (complete luteolysis)44[5]
Table 2: Efficacy of Reduced-Dose Cloprostenol in Equines
SpeciesTreatment GroupDose (µg)Luteolysis InductionSide EffectsReference
MaresStandard Dose250EffectiveSweating, colic, increased heart rate[6][7]
Reduced Dose25EffectiveVirtually eliminated[6]
Jennies (Donkeys)Control---[8]
Cloprostenol (C4)37.5EffectiveReduced[8]
Dinoprost (DT4)625EffectiveReduced[8]
Table 3: Efficacy of Cloprostenol in Small Ruminants and Sows
SpeciesTreatment GroupDose (µg)Estrus Response (%)Pregnancy/Conception Rate (%)Reference
Goats (IMA.PRO2)Single Dose7587.564.6[9]
Red Sokoto DoesReduced Dose 150100Not Reported[10]
Reduced Dose 275100Not Reported[10]
Standard Dose100100Not Reported[10]
Sows (D-cloprostenol)Single Dose75Not Reported82.61 (with quartic injections)[11][12]

Alternative Estrus Synchronization Protocols

Beyond prostaglandin-based methods, several other hormonal protocols are commonly employed, often in combination with PGF2α.

  • Ovsynch Protocol (GnRH and PGF2α): This protocol involves a series of GnRH and PGF2α injections to control both follicular development and the timing of luteolysis.[13] A typical Ovsynch schedule includes a GnRH injection (Day 0), followed by a PGF2α injection (Day 7), and a second GnRH injection (Day 9), with timed AI occurring 0-20 hours later.[13]

  • Progestin-Based Protocols (CIDR or MGA): These protocols utilize progesterone-releasing devices (CIDR) or feed additives (Melengestrol Acetate - MGA) to suppress estrus and synchronize the follicular wave.[7][14] Following the progestin treatment, a PGF2α injection is typically administered to induce luteolysis.[7] These methods are particularly effective in anestrous cows or prepubertal heifers.[14]

  • Combination Protocols: Many modern synchronization programs combine elements of the above protocols to achieve tighter synchrony and improve pregnancy rates. For instance, a progestin treatment may precede an Ovsynch protocol.

Experimental Protocols: Methodologies for Key Experiments

Protocol 1: Reduced-Dose Cloprostenol in Brown Swiss Heifers
  • Objective: To evaluate the efficacy of reduced doses of cloprostenol for estrus synchronization in heifers.

  • Animals: 22 Brown Swiss heifers.

  • Methodology:

    • All animals received an initial intramuscular injection of 500 µg of cloprostenol.

    • Eleven days later, the heifers were divided into three groups:

      • Group 1 (Control): Received a second intramuscular injection of 500 µg of cloprostenol.

      • Group 2: Received an intramuscular injection of 250 µg of cloprostenol, administered ipsilateral to the active corpus luteum.

      • Group 3: Received an intravaginal administration of 125 µg of cloprostenol.

  • Outcome Measurement: Synchronization rates were determined based on the observation of estrus after the second cloprostenol administration.[3]

Protocol 2: Reduced-Dose Cloprostenol in Subestrous Buffalo
  • Objective: To determine the efficacy of a lower dose of cloprostenol on luteal regression, estrous response, and fertility in subestrous buffalo.

  • Animals: 137 multiparous, lactating subestrous buffaloes.

  • Methodology:

    • Animals were divided into two treatment groups:

      • Group 1: Received 125 µg of cloprostenol via intravulvo-submucosal injection.

      • Group 2 (Control): Received 500 µg of cloprostenol via intramuscular injection.

    • Treatments were administered during both peak and low breeding seasons.

    • Buffalo observed in estrus were inseminated twice, at 12 and 22 hours after the onset of estrus.

    • Animals that did not exhibit estrus received a second identical dose of cloprostenol 11 days later, followed by fixed-time insemination at 72 and 96 hours.

  • Outcome Measurements: Serum progesterone (B1679170) concentrations were measured to assess luteal regression. The interval from treatment to the onset of estrus and conception rates were also recorded.[4]

Visualizing the Mechanisms and Methods

To better understand the biological processes and experimental designs, the following diagrams are provided.

Cloprostenol_Signaling_Pathway cluster_0 Cellular Signaling Cascade Cloprostenol This compound PGF2a_Receptor Prostaglandin F2α Receptor (FP) Cloprostenol->PGF2a_Receptor Binds to PLC Phospholipase C (PLC) PGF2a_Receptor->PLC Activates Luteal_Cell Luteal Cell IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca_Release->Progesterone_Inhibition PKC_Activation->Progesterone_Inhibition Luteolysis Luteolysis (Corpus Luteum Regression) Progesterone_Inhibition->Luteolysis Estrus_Cycle Resumption of Estrus Cycle Luteolysis->Estrus_Cycle

Caption: Signaling pathway of this compound leading to luteolysis.

Experimental_Workflow_Heifers Start Start: 22 Brown Swiss Heifers Day0 Day 0: Initial IM Injection (500 µg Cloprostenol for all) Start->Day0 Day11 Day 11: Group Allocation Day0->Day11 Group1 Group 1 (n=7) 500 µg Cloprostenol (IM) Day11->Group1 Control Group2 Group 2 (n=8) 250 µg Cloprostenol (IM, ipsilateral) Day11->Group2 Reduced Dose 1 Group3 Group 3 (n=7) 125 µg Cloprostenol (Intravaginal) Day11->Group3 Reduced Dose 2 Observe Observe for Estrus Group1->Observe Group2->Observe Group3->Observe Record Record Synchronization Rates Observe->Record

References

Assessing the Receptor Binding Profile and Cross-Reactivity of (+)-Cloprostenol Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the receptor binding profile and cross-reactivity of (+)-Cloprostenol sodium, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α). A comprehensive understanding of its interaction with the primary target receptor, the prostaglandin F2α receptor (FP receptor), as well as potential off-target interactions with other prostanoid receptors, is critical for its therapeutic application and the development of novel, selective luteolytic agents. This document summarizes available experimental data, provides detailed experimental methodologies for key assays, and visualizes important biological pathways and workflows.

Receptor Binding and Functional Activity Profile

The following tables summarize the binding affinities and functional activities of this compound and other key PGF2α analogs. It is important to note that direct comparative studies profiling this compound against all other prostanoid receptors are limited. Therefore, data for the structurally related and highly selective FP agonist, travoprost (B1681362) acid ([+]-fluprostenol), is included to provide a strong indication of the likely high selectivity of (+)-Cloprostenol.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of PGF2α Analogs

CompoundFPEP1EP2EP3EP4DPIPTP
(+)-Cloprostenol High Affinity (Specific values not widely reported)Low Affinity (Inferred)Low Affinity (Inferred)Low Affinity (Inferred)Low Affinity (Inferred)Low Affinity (Inferred)Low Affinity (Inferred)Low Affinity (Inferred)
Travoprost acid ([+]-fluprostenol) [1]35 ± 59540>10,000350141,00052,000>90,000121,000
Latanoprost (B1674536) acid [1]98119>10,000>10,000>10,000>10,000>10,000>10,000
Bimatoprost (B1667075) acid [1]8395>10,000387>10,000>10,000>10,000>10,000
PGF2α High AffinityModerate AffinityLow AffinityModerate AffinityLow AffinityLow AffinityLow AffinityModerate Affinity

Note: "Inferred" for (+)-Cloprostenol indicates that while specific Ki values across the full receptor panel are not consistently published, its structural similarity to highly selective compounds like travoprost acid suggests low affinity for other prostanoid receptors.

Table 2: Comparative Functional Potencies (EC50, nM) of PGF2α Analogs

CompoundFPEP1
(+)-Cloprostenol Potent Agonist (Specific values vary by cell type)Weak or Inactive (Inferred)
Travoprost acid ([+]-fluprostenol) [1]1.4 - 3.6>10,000
Latanoprost acid [1]32 - 124119
Bimatoprost acid [1]2.8 - 3.82.7

Note: Functional activity is often assessed via phosphoinositide turnover or calcium mobilization for the Gq-coupled FP and EP1 receptors.

From the available data, travoprost acid, which is the free acid form of travoprost and structurally very similar to (+)-Cloprostenol, exhibits remarkable selectivity for the FP receptor, with Ki values for other prostanoid receptors being several orders of magnitude higher.[1] In contrast, latanoprost acid and bimatoprost acid show some degree of cross-reactivity, particularly with the EP1 receptor.[1] One study demonstrated that in bovine corpus luteum cell membranes, d-cloprostenol (B24006) was equipotent to PGF2α in displacing a radiolabeled PGF2α ligand and approximately 280 times more potent than PGE1, suggesting high selectivity over at least the EP receptors targeted by PGE1.[2]

Signaling Pathways and Experimental Workflows

Prostaglandin F2α (FP) Receptor Signaling Pathway

Activation of the FP receptor by an agonist like this compound initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

FP_Signaling_Pathway Cloprostenol This compound FP_Receptor FP Receptor (GPCR) Cloprostenol->FP_Receptor Binds Gq_Protein Gq/11 Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Luteolysis) Ca2_release->Cellular_Response

FP Receptor Signaling Pathway
Experimental Workflow for Receptor Binding and Cross-Reactivity Assessment

The assessment of a compound's receptor binding profile and cross-reactivity typically involves a series of in vitro assays. The general workflow includes preparing cell membranes expressing the target receptors, performing competitive radioligand binding assays to determine binding affinity (Ki), and conducting functional assays to measure the compound's ability to activate the receptor and elicit a downstream signal (EC50).

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Prostanoid Receptors (FP, EP1-4, DP, IP, TP) start->prep_membranes binding_assay Radioligand Binding Assay prep_membranes->binding_assay functional_assay Functional Assays prep_membranes->functional_assay determine_ki Determine Ki values (Binding Affinity) binding_assay->determine_ki analyze_data Analyze Data & Assess Selectivity Profile determine_ki->analyze_data calcium_assay Calcium Mobilization (Gq-coupled: FP, EP1, TP) functional_assay->calcium_assay cAMP_assay cAMP Accumulation (Gs/Gi-coupled: EP2, EP4, DP, IP) functional_assay->cAMP_assay determine_ec50 Determine EC50 values (Functional Potency) calcium_assay->determine_ec50 cAMP_assay->determine_ec50 determine_ec50->analyze_data end End analyze_data->end

Receptor Profiling Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of prostanoid receptor binding and function.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human prostanoid receptor of interest (e.g., HEK293 cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α for the FP receptor, usually at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the receptor.

  • Total binding is determined in the absence of any competing unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for Gq-coupled Receptors)

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the FP receptor.

1. Cell Preparation:

  • Seed cells expressing the receptor of interest (e.g., HEK293-FP) into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transport inhibitor like probenecid (B1678239) (to prevent dye leakage from the cells).

  • Remove the cell culture medium and add the dye-loading buffer to each well.

  • Incubate the plate at 37°C for 60-90 minutes in the dark to allow the cells to take up the dye.

  • After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.

  • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound is a potent and, based on data from structurally related compounds, likely a highly selective agonist for the prostaglandin F2α (FP) receptor. Its primary mechanism of action involves the activation of the Gq/11-PLC-IP3 signaling pathway, leading to an increase in intracellular calcium. While direct, comprehensive cross-reactivity data for this compound across all prostanoid receptors is not extensively documented in single studies, the available evidence strongly suggests minimal interaction with other EP, DP, IP, and TP receptors. This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects. For definitive characterization, further studies performing head-to-head comparisons of this compound against a full panel of prostanoid receptors using standardized radioligand binding and functional assays are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such assessments.

References

Economic Advantages of Dextrorotatory (+)-Cloprostenol Sodium in Modern Livestock Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ghent, Belgium – December 12, 2025 – In the pursuit of optimizing reproductive efficiency and economic returns in livestock operations, the choice of pharmaceutical interventions plays a pivotal role. This guide provides an in-depth economic analysis of (+)-Cloprostenol sodium, the physiologically active dextrorotatory enantiomer of cloprostenol (B1669231), in comparison to its racemic (DL-cloprostenol) and other prostaglandin (B15479496) F2α (PGF2α) analogue counterparts. Through a review of experimental data, this document substantiates the economic benefits of using the purified isomer in cattle and swine reproductive management protocols.

The primary function of PGF2α analogues in livestock is to induce luteolysis, the regression of the corpus luteum, which allows for the synchronization of estrus and ovulation. This synchronization is the cornerstone of efficient assisted reproductive technologies, leading to improved pregnancy rates, tighter calving and farrowing intervals, and overall enhanced herd productivity. While various PGF2α analogues are commercially available, evidence suggests that the dextrorotatory (+) isomer of cloprostenol offers superior efficacy, allowing for a reduced dosage and a more potent biological effect, which translates into tangible economic advantages.

Comparative Efficacy in Bovine Reproduction

Estrus synchronization programs in cattle are designed to facilitate artificial insemination (AI), reduce labor costs associated with heat detection, and shorten the calving interval. The success of these programs is a significant driver of profitability in both dairy and beef herds.

A study comparing the efficacy of d-cloprostenol (B24006) with the naturally occurring PGF2α, dinoprost (B1670695) tromethamine, in dairy cattle revealed notable differences in reproductive outcomes. While both are effective luteolytic agents, the synthetic analogue (+)-cloprostenol has demonstrated a greater potency.

Table 1: Comparative Reproductive Performance in Dairy Cows Treated with D-Cloprostenol vs. Dinoprost

ParameterD-CloprostenolDinoprost Tromethamine
Estrus Detection Rate 59.4%57.6%
Conception Rate 65.2%66.2%
Pregnancy Rate 57.5%54.9%
Mean Days Open 177.5 ± 74.6175.8 ± 62.6

Data adapted from a study on anestrous dairy cows after service. While the differences in this particular study were not statistically significant, other studies have shown a trend towards improved performance with cloprostenol.

The economic implications of even minor improvements in these parameters are substantial. For instance, a reduction in "days open" (the period a cow is not pregnant after calving) directly translates to increased lifetime milk production and a greater number of calves produced. Shortening the calving interval is also a key profit driver in beef cow-calf operations. A controlled calving season leads to a more uniform calf crop, which is advantageous for marketing, and allows for more efficient management of herd health and nutrition.

Enhanced Farrowing Management in Swine

In the swine industry, the precise timing of farrowing is critical for optimizing piglet survival and managing labor effectively. The use of PGF2α analogues to induce farrowing allows producers to ensure that parturition occurs during working hours when staff are available to assist sows and provide immediate care to newborn piglets.

Recent research has highlighted the superior performance of the dextrorotatory isomer, D-cloprostenol sodium, compared to the racemic mixture, DL-cloprostenol sodium, in multiparous sows.

Table 2: Comparison of Farrowing Performance in Sows Induced with D-Cloprostenol vs. DL-Cloprostenol

ParameterD-Cloprostenol Sodium (75 µg)DL-Cloprostenol Sodium (200 µg)Control (No Treatment)
Farrowing Duration (min) 182.95217.33-
Birth Interval (min) 17.8921.61-
Stillborn Piglets Type II Rate Significantly ReducedSignificantly Reduced-
21-day Milk Yield Increase 30.30%25.13%-
Weaning-to-Estrus Interval (WEI) Significantly ReducedReduced-
Subsequent Pregnancy Rate Increase 18 percentage points--

Data derived from a study on multiparous sows. The use of D-cloprostenol resulted in a shorter farrowing duration and birth interval compared to DL-cloprostenol. Both treatments significantly reduced the rate of stillborn piglets.[1][2][3]

The economic benefits of these improvements are multi-faceted. A shorter farrowing duration and birth interval reduce the risk of sow fatigue and complications, which can decrease the incidence of stillbirths. An increase in milk yield directly contributes to heavier and healthier weaned piglets, a key determinant of profitability in farrow-to-finish operations. Furthermore, a shorter weaning-to-estrus interval reduces the non-productive days for the sow, increasing her lifetime productivity. The significant increase in the subsequent pregnancy rate with D-cloprostenol treatment further underscores its economic value.

Understanding the Mechanism of Action: The PGF2α Signaling Pathway

The biological effects of this compound are mediated through the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor. The binding of (+)-Cloprostenol to the FP receptor in the corpus luteum initiates a signaling cascade that leads to a rapid decrease in progesterone (B1679170) production (functional luteolysis) and subsequent cellular apoptosis (structural luteolysis). This process is fundamental to the synchronization of the estrous cycle.

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a (+)-Cloprostenol (PGF2α Analogue) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Luteolysis Luteolysis (Corpus Luteum Regression) Ca_release->Luteolysis Gene_expression Altered Gene Expression PKC_activation->Gene_expression Leads to Gene_expression->Luteolysis

Caption: PGF2α Signaling Pathway Leading to Luteolysis.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, detailed experimental methodologies are crucial. Below are summaries of typical experimental protocols used in studies evaluating the efficacy of PGF2α analogues.

Experimental Protocol: Comparative Efficacy of D-Cloprostenol and DL-Cloprostenol in Sows

A study was conducted on 320 multiparous Landrace×Yorkshire sows.[1][2][3]

Experimental Design:

  • Grouping: Sows were randomly assigned to one of three groups on day 115 of gestation:

    • Group 1 (D-Cloprostenol): Received an intramuscular injection of 75 µg of D-cloprostenol sodium.

    • Group 2 (DL-Cloprostenol): Received an intramuscular injection of 200 µg of DL-cloprostenol sodium.

    • Group 3 (Control): Received no treatment.

  • Post-farrowing Subgroups: Sows in the treatment groups were further randomly allocated into three subgroups for post-farrowing treatments:

    • No additional treatment.

    • Administration of the respective cloprostenol at 3 hours and 5 days post-farrowing.

    • Administration of the respective cloprostenol at 3 hours, 5 days, and 10 days post-farrowing.[3]

  • Data Collection: Key performance indicators were meticulously recorded, including farrowing duration, birth interval, number of stillborn piglets, piglet birth weight, sow milk yield (calculated based on piglet weight gain), weaning-to-estrus interval, and subsequent pregnancy rates.

Swine_Trial_Workflow Start 320 Multiparous Sows (Day 115 of Gestation) Randomization Randomization Start->Randomization Group_D Group D (D-Cloprostenol, 75 µg) Randomization->Group_D Group_DL Group DL (DL-Cloprostenol, 200 µg) Randomization->Group_DL Group_C Control Group (No Treatment) Randomization->Group_C Farrowing Farrowing Group_D->Farrowing Group_DL->Farrowing Group_C->Farrowing Data_Collection Data Collection: - Farrowing Duration - Birth Interval - Stillbirths - Piglet Weights Farrowing->Data_Collection Post_Farrowing_Treatment Post-Farrowing Subgroup Treatments Farrowing->Post_Farrowing_Treatment Subgroup1 No further treatment Post_Farrowing_Treatment->Subgroup1 Subgroup2 Treatment at 3h & 5d Post_Farrowing_Treatment->Subgroup2 Subgroup3 Treatment at 3h, 5d & 10d Post_Farrowing_Treatment->Subgroup3 Lactation_Data Lactation Data: - Milk Yield - Piglet Growth Subgroup1->Lactation_Data Subgroup2->Lactation_Data Subgroup3->Lactation_Data Weaning Weaning Lactation_Data->Weaning Post_Weaning_Data Post-Weaning Data: - Weaning-to-Estrus Interval - Subsequent Pregnancy Rate Weaning->Post_Weaning_Data Analysis Statistical Analysis Post_Weaning_Data->Analysis

References

A meta-analysis comparing the luteolytic potency of various synthetic prostaglandin F2α analogues.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the luteolytic potency of various synthetic prostaglandin (B15479496) F2α (PGF2α) analogues, including dinoprost (B1670695), cloprostenol (B1669231), fluprostenol (B1673476), luprostiol (B1675511), and tiaprost (B1683147). The information is compiled from a meta-analysis of publicly available experimental data to aid in research and development of veterinary and human pharmaceuticals.

Introduction to Luteolysis and PGF2α Analogues

Luteolysis, the regression of the corpus luteum (CL), is a critical process in the reproductive cycle of many mammals. Prostaglandin F2α, produced by the endometrium, is the primary hormone responsible for initiating luteolysis. Synthetic analogues of PGF2α have been developed to manipulate the estrous cycle for synchronization of ovulation, treatment of reproductive disorders, and termination of pregnancy. These analogues are structurally related to the naturally occurring PGF2α but are often modified to enhance their potency, receptor selectivity, and metabolic stability. The primary mechanism of action involves binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to the demise of the corpus luteum.

Comparative Luteolytic Potency

The luteolytic potency of PGF2α analogues is typically assessed by their ability to induce a rapid decline in plasma progesterone (B1679170) concentrations, leading to estrus and ovulation. The following tables summarize the available quantitative data from various studies comparing the efficacy of different analogues.

Table 1: In Vivo Luteolytic Efficacy of PGF2α Analogues in Cattle

AnalogueLuteolytic DoseSpeciesKey FindingsReference(s)
Dinoprost Tromethamine25 mgDairy CowsIn one study, dinoprost increased luteal regression from 86.6% to 91.3% compared to cloprostenol in cows with a functional CL. However, pregnancy rates did not differ significantly.[1]
Cloprostenol Sodium500 µgDairy CowsGenerally considered more potent than dinoprost, requiring a lower dose to induce luteolysis. Some studies show no significant difference in overall performance compared to dinoprost.[2][3]
d-Cloprostenol (B24006)150 µgDairy CowsInduced a greater decrease in serum progesterone concentrations two days post-treatment compared to dinoprost and cloprostenol.[3]
Tiaprost0.75 mgCowsA subcutaneous injection of 0.75 mg of tiaprost resulted in rapid luteolysis in 12 out of 13 cows.[4]
Luprostiol15 mgBrahman CattleEffective in causing luteolysis and estrous synchrony.[5]

Table 2: Comparative Efficacy of Luprostiol and Cloprostenol in Mares

AnalogueDoseKey FindingsReference(s)
Luprostiol3.75 mg i.m.Both luprostiol and d-cloprostenol resulted in a significant decline in plasma progesterone to baseline within two days. The interval from treatment to ovulation was similar for both.[6][7]
d-Cloprostenol22.5 µg i.m.Both d-cloprostenol and luprostiol reliably induced luteolysis.[6][7]

Receptor Binding Affinity

The potency of PGF2α analogues is closely related to their binding affinity for the FP receptor. The following table presents available data on the binding affinities (Ki) and functional potencies (EC50) of some analogues. A lower Ki or EC50 value indicates a higher affinity or potency, respectively.

Table 3: Binding Affinity and Functional Potency of PGF2α Analogues for the FP Receptor

AnalogueBinding Affinity (Ki, nM)Functional Potency (EC50, nM)NotesReference(s)
PGF2α~1~1Natural ligand, used as a reference.[8]
CloprostenolSimilar to PGF2αSimilar to PGF2αConsidered a selective FP receptor agonist.[8]
FluprostenolSimilar to PGF2αSimilar to PGF2αA selective FP receptor agonist.[8]

Note: Comprehensive and directly comparable binding affinity data for all analogues from a single study is limited in the public domain. The information presented is based on available literature which suggests that cloprostenol and fluprostenol have binding affinities and stimulating potencies similar to the native PGF2α.

Signaling Pathway of PGF2α Analogues

The luteolytic effects of PGF2α and its synthetic analogues are mediated through the activation of the FP receptor. This receptor is coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to decreased progesterone synthesis and apoptosis of luteal cells.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α Analogue FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Luteolysis Luteolytic Effects (↓ Progesterone, Apoptosis) PKC->Luteolysis leads to

Caption: PGF2α analogue signaling pathway via the FP receptor.

Experimental Protocols

In Vivo Assessment of Luteolytic Potency

A common experimental workflow for evaluating the luteolytic potency of PGF2α analogues in vivo involves the following steps:

InVivo_Workflow A Animal Model Selection (e.g., Cow, Ewe, Rat) B Estrus Synchronization A->B C Induction of Luteal Phase (Day 6-14 post-estrus) B->C D Treatment Administration (IM or SC injection of PGF2α analogue) C->D E Serial Blood Sampling (e.g., 0, 12, 24, 48, 72 hours post-injection) D->E G Monitoring for Estrus and Ovulation (Behavioral observation, Ultrasound) D->G F Progesterone Measurement (ELISA or RIA) E->F H Data Analysis (Comparison of progesterone decline, time to estrus, ovulation rate) F->H G->H

Caption: Experimental workflow for in vivo assessment of luteolytic agents.

Methodology for In Vivo Luteolysis Induction in Cattle:

  • Animal Selection: Healthy, cycling dairy or beef cows are selected.

  • Estrus Synchronization: Estrus is synchronized using a standard protocol (e.g., two injections of PGF2α 14 days apart).

  • Treatment: On a specific day of the subsequent luteal phase (e.g., day 7 or 8 post-estrus), cows are randomly assigned to treatment groups and administered a single intramuscular injection of the PGF2α analogue being tested or a saline control.

  • Blood Collection: Blood samples are collected via jugular venipuncture at regular intervals (e.g., 0, 12, 24, 48, and 72 hours) post-injection.

  • Progesterone Analysis: Serum or plasma is separated and stored at -20°C until progesterone concentrations are determined using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Estrus Detection: Animals are monitored for signs of estrus (e.g., standing to be mounted) at regular intervals.

  • Data Analysis: Luteolysis is confirmed by a significant decline in progesterone levels (e.g., <1 ng/mL). The proportion of animals exhibiting luteolysis, the rate of progesterone decline, and the interval from treatment to the onset of estrus are compared between treatment groups.

Radioligand Binding Assay for FP Receptor Affinity

Objective: To determine the binding affinity (Ki) of synthetic PGF2α analogues for the FP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source, such as bovine corpus luteum tissue or a cell line overexpressing the receptor.

  • Radioligand: A radiolabeled PGF2α, typically [3H]PGF2α, is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled synthetic PGF2α analogue (the competitor).

    • The reaction is incubated to allow binding to reach equilibrium.

    • The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The synthetic PGF2α analogues dinoprost, cloprostenol, fluprostenol, luprostiol, and tiaprost are all effective luteolytic agents. Cloprostenol and its more active isomer, d-cloprostenol, are generally considered to be more potent than the naturally occurring dinoprost, allowing for the use of lower doses. Fluprostenol has also been demonstrated to be a highly potent analogue. While direct, comprehensive comparative studies are somewhat limited, the available evidence suggests that all these compounds effectively induce luteolysis by acting as agonists at the FP receptor. The choice of a particular analogue in a clinical or research setting may depend on factors such as the target species, desired potency, and cost-effectiveness. Further head-to-head comparative studies would be beneficial to establish a more definitive ranking of their luteolytic potency.

References

In Vitro Validation of (+)-Cloprostenol Sodium: A Comparative Guide to its Effects on Cultured Endometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of (+)-Cloprostenol sodium on cultured endometrial cells against other prostaglandin (B15479496) alternatives. The information is supported by experimental data to aid in research and development decisions.

This compound is a synthetic, dextrorotatory, and biologically active enantiomer of cloprostenol (B1669231), which is an analogue of the naturally occurring Prostaglandin F2α (PGF2α).[1][2] It functions as a potent luteolytic agent by binding to the PGF2α receptor (FP receptor), initiating a signaling cascade that leads to various physiological responses in endometrial cells.[2][3]

Comparative Performance Data

The following tables summarize quantitative data from various in vitro studies, comparing the effects of this compound and its analogues to other prostaglandins (B1171923) on key cellular parameters in endometrial and related cell types.

Table 1: Comparison of Receptor Binding Affinity of PGF2α Analogues

CompoundCell TypeMeasurementResult
d-Cloprostenol (B24006) Bovine Myometrial Cell MembranesInhibition of [3H]PGF2α binding~10 times more potent than dl-cloprostenol[3]
PGF2α Bovine Myometrial Cell MembranesInhibition of [3H]PGF2α bindingEquipotent to d-cloprostenol[3]
dl-Cloprostenol Bovine Myometrial Cell MembranesInhibition of [3H]PGF2α bindingBaseline
PGE1 Bovine Myometrial Cell MembranesInhibition of [3H]PGF2α binding~95 times less potent than d-cloprostenol and PGF2α[3]

Table 2: Effects on Endometrial Cell Proliferation

TreatmentCell TypeConcentrationEffect on Proliferation
PGF2α Human Endometrial Epithelial Cells (Ishikawa cell line)1-100 nMConcentration-dependent increase[4][5]
PGE2 Human Endometrial Epithelial Cells (HES cell line)Not specifiedSignificant increase[6]

Table 3: Effects on Progesterone (B1679170) and Prostaglandin Secretion

TreatmentTissue/Cell TypeConcentrationEffect on ProgesteroneEffect on PGF2αEffect on PGE2
Cloprostenol Human Luteal Tissue Slices1 µg/mLInitial, transient depression[7][8]Large stimulation[7][8]Short-lived stimulation[7]
PGF2α Porcine Endometrial Explants (early pregnancy)100-500 ng/mLNot AssessedVaried with dose and gestational dayNot Assessed
PGE2 Porcine Endometrial Explants (early pregnancy)100-500 ng/mLNot AssessedNot AssessedVaried with dose and gestational day

Table 4: Effects on Gene Expression in Endometrial Cells

TreatmentCell TypeGeneEffect
PGF2α Porcine Endometrial ExplantsGPR1 (Chemerin Receptor)Dose-dependent decrease[9]
PGE2 Porcine Endometrial ExplantsCCRL2 (Chemerin Receptor)Varied with dose and gestational day[9]
PGF2α Human Endometrial AdenocarcinomaFP Receptor (PTGFR)Upregulation compared to normal endometrium[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endometrial Cell Culture Protocol

This protocol is adapted from methodologies for isolating and culturing human endometrial epithelial cells and stromal fibroblasts.[11][12][13]

  • Tissue Digestion:

    • Endometrial biopsies are collected in a transfer medium and kept chilled.

    • The tissue is minced into small pieces (1-2 mm³) and washed with a sterile buffer solution.

    • The minced tissue is then digested in a solution containing enzymes like collagenase and DNase I on a rotator for 1-2 hours at 37°C to dissociate the cells from the extracellular matrix.

  • Cell Isolation and Culture:

    • The digested cell suspension is passed through a cell strainer to separate single cells from undigested tissue.

    • Stromal cells are isolated based on their property of selective attachment to the culture dish. The medium is changed after a few hours, leaving the attached stromal cells.

    • Epithelial cells, which are retained on the filter, are collected by back-washing the filter and are cultured in a specialized medium, often on a coated surface like Matrigel to support their growth.

    • Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability (MTT) Assay Protocol

This is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Endometrial cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or other test compounds for a specified duration (e.g., 24, 48, 72 hours).

    • After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a few hours at 37°C, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is directly proportional to the number of viable cells.

Progesterone and Prostaglandin Enzyme Immunoassay (EIA) Protocol

This competitive immunoassay is used to quantify the concentration of hormones like progesterone and prostaglandins in the cell culture supernatant.

  • Procedure:

    • Standards with known concentrations of the hormone and the collected cell culture supernatants are added to the wells of a microplate pre-coated with an antibody specific to the hormone.

    • A fixed amount of the hormone conjugated to an enzyme (like HRP) is added to the wells. This enzyme-conjugated hormone competes with the hormone in the sample for binding to the antibody.

    • The plate is incubated, and then washed to remove any unbound substances.

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.

    • A stop solution is added to terminate the reaction.

    • The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the hormone in the sample.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the amount of specific mRNA to determine the expression level of target genes.[10][14]

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the cultured endometrial cells after treatment.

    • The quality and quantity of the extracted RNA are determined.

    • The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • The qPCR reaction is set up with the cDNA template, specific primers for the target gene (e.g., FP receptor) and a reference (housekeeping) gene, and a fluorescent dye that binds to double-stranded DNA.

    • The reaction is run in a real-time PCR machine, which monitors the fluorescence in real-time as the DNA is amplified.

    • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.

    • The relative expression of the target gene is calculated by comparing its Ct value to that of the reference gene, often using the 2-ΔΔCt method.

Visualizations

Signaling Pathway of this compound in Endometrial Cells

G Cloprostenol (+)-Cloprostenol sodium FP_Receptor FP Receptor (PTGFR) Cloprostenol->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Gene Expression, Cell Proliferation) Ca_release->Downstream PKC->Downstream

Caption: Signaling cascade initiated by this compound in endometrial cells.

Experimental Workflow for In Vitro Validation

G cluster_assays Assays start Start: Endometrial Tissue Biopsy cell_culture Endometrial Cell Isolation & Culture start->cell_culture treatment Treatment with: - (+)-Cloprostenol - PGF2α - PGE2 - Control cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability hormone Hormone/Prostaglandin Measurement (EIA) treatment->hormone gene Gene Expression Analysis (RT-qPCR) treatment->gene data_analysis Data Analysis & Comparison viability->data_analysis hormone->data_analysis gene->data_analysis end End: Comparative Guide data_analysis->end

Caption: Workflow for comparing prostaglandin effects on endometrial cells.

References

A systematic review of the efficacy of (+)-Cloprostenol sodium for reproductive management in various species.

Author: BenchChem Technical Support Team. Date: December 2025

A Systematic Review of (+)-Cloprostenol Sodium for Reproductive Management: A Comparative Guide

(+-)-Cloprostenol sodium, a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine for the reproductive management of various species. As the dextrorotatory (+) enantiomer, it represents the biologically active component of the racemic cloprostenol (B1669231) mixture. Its primary function is to induce the functional and morphological regression of the corpus luteum (luteolysis), leading to a sharp decline in progesterone (B1679170) levels. This hormonal shift allows for the initiation of a new estrous cycle, enabling precise control over breeding timelines.[1][2] This guide provides a systematic review of its efficacy, objectively comparing its performance against other prostaglandins (B1171923) and presenting supporting experimental data for researchers, scientists, and drug development professionals.

Mechanism of Action: The Luteolytic Pathway

This compound exerts its effects by binding to the Prostaglandin F2α receptor (PTGFR) on the luteal cells of the corpus luteum.[3] This binding initiates a signaling cascade that results in apoptosis of the luteal cells and inhibits the secretion of progesterone. The subsequent fall in systemic progesterone concentrations removes the hormonal block on the hypothalamus and pituitary gland, permitting the release of Gonadotropin-Releasing Hormone (GnRH) and Follicle-Stimulating Hormone (FSH)/Luteinizing Hormone (LH), respectively. This cascade promotes follicular development, leading to the onset of estrus and subsequent ovulation.[1]

luteolysis_pathway cluster_HPA Hypothalamic-Pituitary Axis cluster_Ovary Ovary Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Follicle Follicular Growth Pituitary->Follicle FSH/LH CL Corpus Luteum (CL) Progesterone Progesterone CL->Progesterone secretes Estrus Estrus & Ovulation Follicle->Estrus Cloprostenol (+)-Cloprostenol sodium Cloprostenol->CL Binds to PTGFR (Luteolysis) Cloprostenol->Progesterone Progesterone->Hypothalamus Negative Feedback

Caption: Signaling pathway of this compound inducing luteolysis and return to estrus.

Comparative Efficacy in Bovine Species

In cattle, this compound is extensively used for estrus synchronization, treatment of reproductive disorders like luteal cysts and pyometra, and induction of parturition.[4] Studies consistently demonstrate that D-cloprostenol (B24006) (the (+) isomer) is more potent than both racemic cloprostenol and the natural PGF2α, dinoprost (B1670695).

Table 1: Comparison of Prostaglandin Analogues on Luteolysis and Pregnancy Rate in Dairy Cattle
ParameterDinoprost tromethamine (Lutalyse®)Cloprostenol sodium (PGF Veyx® forte)d-Cloprostenol (Luteosyl®)Reference
Progesterone (P4) Decline SignificantSignificantSignificantly higher rate of decline [5]
Pregnancy Rate 10%30%40% [5]
Estrus Detection Rate (1st Parity Cows) 34.0%42.4% Not Tested[6][7]
Conception Rate (Cows in Estrus Day 3-4) 34.4%38.3% Not Tested[6][7]
Overall Pregnancy Rate 12.2%14.4% Not Tested[6][7]
Key Experimental Protocols
  • Study Reference[5]:

    • Objective: To evaluate the effect of different PGF2α analogues on progesterone concentration and pregnancy in dairy cattle.

    • Methodology: 30 healthy dairy cows with a functional corpus luteum (CL) were randomly divided into three groups (n=10). Group 1 received 25 mg dinoprost tromethamine intramuscularly (IM). Group 2 received 500 μg cloprostenol IM. Group 3 received 150 μg d-cloprostenol IM. Blood samples were collected at Day 0 and 2 days post-treatment to measure progesterone (P4) concentration.

    • Outcome Measures: Serum P4 concentration, days to estrus, and pregnancy rate.

  • Study Reference[6][7]:

    • Objective: To determine if cloprostenol could enhance pregnancy rates in a large dairy herd using a PGF2α program.

    • Methodology: 4549 lactating dairy cows were randomly assigned to receive two treatments, 14 days apart, of either 500 μg cloprostenol or 25 mg dinoprost. The second treatment was administered on the first day of the voluntary waiting period. Cows detected in estrus within 5 days after the second injection were inseminated.

    • Outcome Measures: Estrus detection rate, conception rate, and overall pregnancy rate.

Experimental Workflow: Ovsynch Protocol for Timed AI

A common application for this compound is within fixed-time artificial insemination (FTAI) protocols like Ovsynch. The precise timing of luteolysis induced by cloprostenol is critical to the success of these programs.[8]

ovsynch_workflow Day0 Day 0 GnRH Injection (Ovulates dominant follicle, starts new wave) Day7 Day 7 (+)-Cloprostenol Injection (Induces luteolysis) Day0->Day7 Day9 Day 9 GnRH Injection (Triggers ovulation of new dominant follicle) Day7->Day9 Day10 Day 10 (16-20h later) Timed Artificial Insemination (TAI) Day9->Day10

Caption: A typical Ovsynch experimental workflow for estrus synchronization in cattle.

Comparative Efficacy in Swine

In sows, this compound is primarily used for the induction of parturition to improve farrowing management. Research indicates D-cloprostenol is more effective than the racemic DL-cloprostenol mixture, resulting in improved farrowing characteristics and subsequent reproductive performance.[9][10]

Table 2: Comparison of D-cloprostenol and DL-cloprostenol for Farrowing Induction in Sows
ParameterControl (No Treatment)DL-cloprostenol sodium (200 µg)D-cloprostenol sodium (75 µg)Reference
Farrowing Duration (min) -217.33182.95 [9]
Birth Interval (min) -21.6117.89 [9]
Stillborn Rate (Type II) 5.76%3.13%1.74% [9]
21-day Milk Yield Increase Baseline+25.00%+30.30% [9]
Weaning-to-Estrus Interval (WEI) LongerShorterShorter [11]
Key Experimental Protocol
  • Study Reference[9][10]:

    • Objective: To determine the effect of D-cloprostenol and DL-cloprostenol administration on the milk yield of multiparous sows and piglet growth.

    • Methodology: 320 Landrace×Yorkshire sows were divided into three groups on day 115 of pregnancy: Control (no treatment, n=50), D-cloprostenol (75 μg, n=137), and DL-cloprostenol (200 μg, n=133). Post-farrowing, treated sows were further subdivided to receive additional doses at various time points to assess impacts on lactation.

    • Outcome Measures: Farrowing duration, birth interval, stillbirth rate, milk yield, piglet weight gain, and subsequent weaning-to-estrus interval.

Experimental Workflow: Parturition Induction in Sows

farrowing_induction_workflow Day115 Day 115 of Gestation Administer (+)-Cloprostenol (75 µg D-cloprostenol) Farrowing ~23 hours post-injection Synchronized Farrowing Begins Day115->Farrowing PostFarrowing Post-Farrowing Optional additional doses (e.g., 3h, 5d, 10d postpartum) Farrowing->PostFarrowing Outcomes Measure Outcomes (Farrowing duration, piglet viability, milk yield, WEI) PostFarrowing->Outcomes

Caption: Experimental workflow for inducing and managing parturition in sows using (+)-Cloprostenol.

Comparative Efficacy in Equine Species

In mares, cloprostenol is used to synchronize estrus, induce luteolysis after early fetal death, and manage prolonged diestrus.[4][12] It allows for more efficient stud management. However, the interval from treatment to ovulation can be variable, and rapid ovulation post-treatment may impact fertility.

Table 3: Efficacy of Cloprostenol on Reproduction in Mares
ParameterSpontaneous OvulationCloprostenol-Induced (Ovulation 4-7 days)Cloprostenol-Induced (Ovulation 8-10 days)Cloprostenol-Induced (Ovulation ≥11 days)Reference
Pregnancy Rate (PR) 73.7%46.7% 64.0%71.7%[13]
Multiple Ovulation (MO) Rate 24.6%20.8%40.4% 44.3% [13]

Note: The study in[13] suggests that ovulation occurring very soon (4-7 days) after cloprostenol-induced luteolysis is detrimental to pregnancy rates.

Key Experimental Protocol
  • Study Reference[13]:

    • Objective: To retrospectively analyze the effect of cloprostenol use and the interval from treatment to ovulation (ITO) on fertility in mares.

    • Methodology: Reproductive records of 329 cyclic Thoroughbred mares were analyzed. Mares were categorized into four groups: 1) spontaneous ovulations (n=57), 2) cloprostenol-induced with ITO of 4-7 days (n=77), 3) cloprostenol-induced with ITO of 8-10 days (n=89), and 4) cloprostenol-induced with ITO of ≥11 days (n=106).

    • Outcome Measures: Pregnancy rates (PR) and multiple ovulation (MO) rates were compared among groups.

Comparative Efficacy in Ovine Species

In sheep, cloprostenol is effective for estrus synchronization, typically using a two-dose protocol. The interval between doses can be varied without significantly impacting efficacy, providing flexibility in management.

Table 4: Efficacy of a Two-Dose Cloprostenol Protocol in Hair Sheep
Parameter7-day Interval9-day Interval11.5-day IntervalReference
Estrous Response 90% (Overall)90% (Overall)90% (Overall)[14]
Interval to Estrus Onset (h) 42.0 ± 4.9 (Overall)42.0 ± 4.9 (Overall)42.0 ± 4.9 (Overall)[14]
Pregnancy Rate 73.3%75.9%75.9%[14]
Prolificacy Rate 145%125%145%[14]
Key Experimental Protocol
  • Study Reference[14]:

    • Objective: To evaluate the effect of two doses of cloprostenol at different intervals on reproductive parameters in ewes.

    • Methodology: 95 crossbred hair sheep ewes were allocated to three treatment groups. All ewes received two doses of 120 μg cloprostenol administered either 7, 9, or 11.5 days apart. Ewes in estrus after the second dose were mated.

    • Outcome Measures: Estrus response, ovulation rate, pregnancy rate, and prolificacy at lambing.

Conclusion

The available evidence systematically demonstrates that this compound is a highly effective luteolytic agent for reproductive management across multiple species. The dextrorotatory isomer (D-cloprostenol) consistently shows higher potency compared to racemic (DL-cloprostenol) and natural (dinoprost) prostaglandin formulations. This increased potency allows for the use of lower doses to achieve superior or equivalent physiological responses, such as a more rapid decline in progesterone in cattle and shorter farrowing durations in swine.[5][9] While effective, outcomes can be influenced by the timing and protocol of administration, as seen in mares where a very short interval from treatment to ovulation may reduce pregnancy rates.[13] Overall, this compound provides a reliable and potent tool for optimizing breeding programs, treating reproductive pathologies, and improving the overall reproductive efficiency of livestock.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for (+)-Cloprostenol Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. (+)-Cloprostenol sodium, a potent synthetic prostaglandin (B15479496) analogue, requires careful handling not only during its use but also through to its final disposal to prevent environmental contamination and ensure personnel safety. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, in line with established safety protocols.

Immediate Safety and Disposal Recommendations

The primary directive for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is strict adherence to all applicable federal, state/provincial, and local regulations.[1][2] It is imperative to prevent the substance from entering drains, sewage systems, or watercourses.[3][4][5]

Disposal ConsiderationRecommendationSource
Primary Disposal Method Incineration is the preferred method of disposal, when appropriate.[1]
Regulatory Compliance Disposal must be in accordance with applicable federal, state/provincial, and/or local regulations.[1][2]
Environmental Protection Do not allow the product to reach the sewage system or any water course.[3][4][5]
Waste Classification Waste from residues should be treated as hazardous waste.[4]
Container Disposal Empty containers should be taken to an approved waste handling site for recycling or disposal. Dispose of as unused product if not otherwise specified.[4][6]
Spill Management For spills, absorb with liquid-binding material and dispose of the contaminated material as waste according to regulations.[7]

Logical Workflow for Disposal Decision-Making

To ensure a systematic and safe approach to the disposal of this compound, the following workflow should be followed. This decision-making process is designed to guide laboratory personnel through the necessary steps for compliant waste management.

G Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) and local regulations start->assess_sds is_hazardous Is the waste considered hazardous? assess_sds->is_hazardous hazardous_waste Segregate as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Dispose as non-hazardous waste (unlikely for this compound) is_hazardous->non_hazardous_waste No approved_vendor Arrange for pickup by an approved hazardous waste vendor hazardous_waste->approved_vendor incineration Confirm incineration as the final disposal method with vendor approved_vendor->incineration documentation Complete all waste disposal documentation incineration->documentation

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: Chemical Degradation via Hydrolysis

While incineration by a licensed facility is the recommended disposal route, an in-lab chemical degradation procedure may be considered for small quantities of waste solutions, provided it is permitted by institutional and local regulations. The following is a general protocol for the degradation of prostaglandin analogues through hydrolysis. This procedure should be performed on a small scale first to ensure a controlled reaction, and all appropriate personal protective equipment (PPE) must be worn.

Objective: To hydrolyze this compound in aqueous solution to less biologically active byproducts. Prostaglandins (B1171923) can be susceptible to degradation under acidic or basic conditions.

Materials:

  • This compound waste solution

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., borosilicate glass beaker)

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: If the waste solution is concentrated, dilute it with water to a concentration of less than 1 mg/mL to better control the reaction.

  • Basification (for base-catalyzed hydrolysis):

    • Place the diluted waste solution in a beaker on a stir plate and begin stirring.

    • Slowly add a 1M solution of sodium hydroxide (NaOH) dropwise.

    • Monitor the pH of the solution. Continue adding NaOH until the pH is stable in the range of 12-13.

    • Allow the solution to stir at room temperature for a minimum of 24 hours. This extended time allows for the hydrolysis of the ester and other functional groups.

  • Neutralization:

    • After the 24-hour degradation period, slowly neutralize the solution by adding 1M hydrochloric acid (HCl) dropwise while stirring.

    • Monitor the pH and continue adding acid until the pH is between 6.0 and 8.0.

  • Disposal of Treated Waste:

    • Even after treatment, the resulting solution must be disposed of as hazardous waste through your institution's environmental health and safety office. This in-lab procedure is a preliminary step to reduce the biological activity of the compound, not a final disposal method that allows for sewer disposal.

Safety Precautions:

  • The addition of acid to a basic solution (and vice versa) is an exothermic reaction. Add reagents slowly to control the temperature.

  • Ensure adequate ventilation to avoid inhalation of any potential fumes.

  • Consult your institution's chemical hygiene plan and waste disposal guidelines before proceeding with any in-lab treatment of hazardous waste.

By adhering to these guidelines, laboratory professionals can manage the disposal of this compound in a manner that is safe, compliant, and environmentally responsible, thereby building a foundation of trust in laboratory safety and chemical handling practices.

References

Personal protective equipment for handling (+)-Cloprostenol sodium

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must exercise caution when handling (+)-Cloprostenol sodium, a potent synthetic prostaglandin (B15479496) analog. Adherence to strict safety protocols is crucial to mitigate the significant health risks associated with this compound, which include reproductive hazards and respiratory sensitization. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

WARNING: this compound is classified as toxic to reproduction and may damage fertility or the unborn child.[1] It is also harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3] Due to its potent luteolytic activity, it can induce abortion or bronchospasms.[4] Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should avoid handling this product.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

Exposure Control Recommended Equipment Specifications & Rationale
Occupational Exposure Guideline (OEG) Internal Occupational Exposure Limit of 1 - 10 mcg/m³ (8-hr TWA).[4] This material is considered a high health hazard.
Respiratory Protection NIOSH-approved respirator or self-contained breathing apparatus (SCBA)Required when airborne concentrations may exceed the OEG, or when handling the powder form.[1][4] A full-face respirator may be necessary if irritation or other symptoms are experienced.[6]
Eye Protection Safety glasses with side shields, goggles, or a full-face shieldTo prevent contact with eyes from splashes or aerosols.[1][4][7] Tightly fitting safety goggles are recommended.[6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, latex, or vinyl)To prevent skin absorption, which can cause systemic toxicity.[1][4][8] Gloves should be impermeable and worn routinely when contact is likely.[9][8]
Body Protection Laboratory coat, disposable Tyvek or other dust-impermeable suitTo protect skin and clothing from contamination.[1][4][7] Additional garments like sleevelets, aprons, or gauntlets may be necessary based on the task.[7]
Foot Protection Shoe coverings or dedicated footwearMay be necessary for large-scale operations or in case of spills.[4]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing exposure risk. The following workflow diagram and procedural steps outline the recommended process.

G Safe Handling and Disposal Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in a Ventilated Enclosure (e.g., Fume Hood, BSC) C->D E Handle as a Solution Whenever Possible D->E F Use Luer-Lock Syringes for Liquid Transfers E->F G Avoid Aerosol Generation F->G H Decontaminate Work Surfaces G->H I Remove PPE Carefully H->I J Wash Hands Thoroughly I->J K Collect Waste in a Labeled, Sealed Container J->K L Dispose of as Hazardous Waste According to Regulations K->L

Safe Handling and Disposal Workflow
  • Preparation and Precautionary Measures:

    • Thoroughly review the Safety Data Sheet (SDS) before use.[10]

    • Obtain special instructions before handling the compound.[1][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][11]

    • Work should be conducted in a well-ventilated area, such as a chemical fume hood or biological safety cabinet, to control airborne levels.[1][12]

  • Handling the Compound:

    • Whenever possible, handle the compound in a solution to minimize the risk of airborne dust. If handling the solid, avoid dust formation.[6]

    • For preparing solutions, a stock solution can be made in an organic solvent like DMSO or ethanol.[10][13] Subsequent dilutions into aqueous buffers should be prepared fresh and used within a day.[10][13]

    • Use luer-lock syringes to prevent needle detachment during transfers.[14]

    • Avoid actions that could generate aerosols, such as vigorous shaking or sonication.[14][15]

  • Post-Handling Procedures:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove PPE to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Remove to fresh air. If breathing is difficult, get immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Immediately rinse eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[1][4] Seek medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][6] Call a poison control center or doctor if you feel unwell.[1]

Spill and Disposal Management

Spill Cleanup:

  • For small spills within a ventilated enclosure, use absorbent materials for liquids or wet cleaning methods for solids.[4]

  • For larger spills, evacuate the area and notify emergency response personnel.[4]

  • Avoid raising dust during cleanup.[1]

Disposal:

  • All waste materials, including contaminated PPE and cleaning materials, must be collected in a labeled, sealed container.

  • Disposal must be in accordance with all applicable federal, state, and local regulations for hazardous waste.[4] Do not allow the product to enter drains or watercourses.[2][9]

By strictly adhering to these guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.